Diethoxymethylsilane
Description
Properties
InChI |
InChI=1S/C5H13O2Si/c1-4-6-8(3)7-5-2/h4-5H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAURFLBIDLSLQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893418 | |
| Record name | Diethoxy(methyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Alfa Aesar MSDS] | |
| Record name | Silane, diethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyldiethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15596 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2031-62-1 | |
| Record name | Silane, diethoxymethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002031621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethoxymethylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, diethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethoxy(methyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethoxy(methyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diethoxymethylsilane: A Comprehensive Technical Review of its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Diethoxymethylsilane (CAS No. 2031-62-1), a versatile organosilicon compound, serves as a crucial intermediate and reagent in a multitude of chemical transformations.[1] Its unique molecular structure, featuring both hydrolyzable ethoxy groups and a reactive silicon-hydride (Si-H) bond, imparts a distinct profile of chemical properties that are leveraged in various applications, from polymer chemistry to fine chemical synthesis. This technical guide provides an in-depth overview of the chemical properties of this compound, supported by quantitative data, reaction pathways, and generalized experimental methodologies.
Core Chemical and Physical Properties
This compound is a colorless, clear liquid that is sensitive to moisture.[2][3] A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C5H14O2Si | [2] |
| Molecular Weight | 134.25 g/mol | [2] |
| Boiling Point | 94-95 °C (lit.) | [2][4] |
| Melting Point | -98 °C | [2] |
| Density | 0.838 g/mL at 20 °C (lit.) | [2][4] |
| Refractive Index | 1.3760 | [2] |
| Vapor Pressure | 0.053-7910 Pa at 25 °C | [2][4] |
| Flash Point | 10 °C | [2] |
| Autoignition Temperature | 245 °C | [5] |
Spectroscopic Data
| Property | Description | Reference |
| 1H NMR | Spectrum available | [6] |
| IR Spectrum | Data available, indicating key functional groups. | [7][8] |
| Mass Spectrum | Electron ionization mass spectrum data is available. | [8] |
Reactivity and Chemical Behavior
The chemical behavior of this compound is primarily dictated by the presence of the Si-H bond and the two ethoxy groups attached to the silicon atom. These functionalities make it a reactive compound capable of undergoing a variety of transformations.
Hydrolysis and Polycondensation: this compound is moisture-sensitive and reacts with water, leading to the hydrolysis of the ethoxy groups to form silanols.[9][10] These silanol (B1196071) intermediates are unstable and readily undergo condensation to form siloxane polymers.[11] This property is fundamental to its use as a crosslinking agent and in the formation of silicone-based materials.[12]
Hydrosilylation: The presence of the Si-H bond allows this compound to participate in hydrosilylation reactions, which involve the addition of the Si-H bond across a carbon-carbon double or triple bond.[2] This reaction is a powerful tool for the formation of carbon-silicon bonds and is widely used in organic synthesis and polymer chemistry.[13]
Reducing Agent: The hydridic nature of the hydrogen atom in the Si-H bond enables this compound to act as a mild and selective reducing agent.[5] It is used in the reduction of various functional groups, including carbonyl compounds.[4][14]
Other Reactions: this compound can also undergo substitution, ester exchange, and halogenation reactions.[1]
Key Chemical Pathways and Workflows
To visually represent the core chemical transformations of this compound, the following diagrams have been generated using the DOT language.
Caption: Synthesis of this compound.
Caption: Hydrolysis and Polycondensation of this compound.
Experimental Protocols: General Methodologies
Determination of Physical Properties
A standardized experimental workflow for the determination of key physical properties is depicted below.
Caption: Experimental workflow for physical property determination.
Boiling Point: The boiling point is typically determined by distillation of the purified liquid under atmospheric or reduced pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded.
Melting Point: For substances that are solid at room temperature, the melting point is determined. For this compound, which has a very low melting point, techniques like differential scanning calorimetry (DSC) can be used to measure the temperature of the phase transition from solid to liquid.
Density: The density is measured using a pycnometer or a density meter at a specified temperature, typically 20°C. This involves determining the mass of a known volume of the liquid.
Refractive Index: The refractive index is measured using a refractometer, which determines the extent to which light is bent when it passes through the liquid. This is also measured at a specific temperature.
Flash Point: The flash point is determined using a closed-cup apparatus, such as a Pensky-Martens tester. This is the lowest temperature at which the vapors of the liquid will ignite when an ignition source is introduced.[3]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the molecular structure of this compound. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms. For silanes, 29Si NMR can also be employed to provide direct information about the silicon environment.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for Si-H, Si-O-C, and C-H bonds can be observed, confirming the structure of this compound.[8]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. This information helps to confirm the molecular formula and provides further structural insights.[8]
Safety and Handling
This compound is a highly flammable liquid and vapor.[3][15] It is also a skin and eye irritant.[15] Due to its moisture sensitivity, it should be stored under an inert atmosphere in a tightly closed container in a dry and well-ventilated place.[3] Incompatible materials include strong oxidizing agents, acids, and bases.[16] Hazardous decomposition products include carbon monoxide, carbon dioxide, and silicon dioxide.[3] Appropriate personal protective equipment, including safety goggles, gloves, and respiratory protection, should be worn when handling this chemical.[15]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Cas 2031-62-1,this compound | lookchem [lookchem.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 2031-62-1 [chemicalbook.com]
- 5. METHYLDIETHOXYSILANE | [gelest.com]
- 6. This compound(2031-62-1) 1H NMR spectrum [chemicalbook.com]
- 7. This compound(2031-62-1) IR Spectrum [chemicalbook.com]
- 8. Silane, diethoxymethyl- [webbook.nist.gov]
- 9. dakenchem.com [dakenchem.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. researchgate.net [researchgate.net]
- 12. dakenchem.com [dakenchem.com]
- 13. This compound, DEMS [organic-chemistry.org]
- 14. This compound CAS#: 2031-62-1 [amp.chemicalbook.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Technical Guide to the Synthesis and Reaction Mechanisms of Diethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethoxymethylsilane (DEMS) is a versatile organosilicon compound of significant interest in synthetic chemistry and materials science. Its unique reactivity, stemming from the presence of both hydrolyzable ethoxy groups and a reactive silicon-hydride (Si-H) bond, makes it a valuable reagent and monomer. This guide provides an in-depth exploration of the synthesis of this compound, its key reaction mechanisms—including hydrolysis, condensation, and hydrosilylation—and detailed experimental protocols. Quantitative data is summarized for clarity, and reaction pathways are visualized using schematic diagrams to facilitate a deeper understanding of its chemical behavior.
Introduction
This compound (CH₃SiH(OC₂H₅)₂) is a member of the alkoxysilane family, characterized by a central silicon atom bonded to a methyl group, a hydrogen atom, and two ethoxy groups.[1] This structure imparts a dual reactivity: the ethoxy groups are susceptible to hydrolysis and condensation, forming siloxane polymers, while the Si-H bond is a reactive site for hydrosilylation and reduction reactions.[2][3] These properties make DEMS a valuable precursor for the synthesis of a wide range of organosilicon compounds and polymers with applications in coatings, adhesives, and as a mild reducing agent in organic synthesis.[4][5]
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the alcoholysis of dichloromethylsilane (B8780727) with ethanol (B145695).[2] This reaction is typically carried out in the presence of a hydrogen chloride scavenger, such as a tertiary amine or urea, to drive the reaction to completion by neutralizing the HCl byproduct.
Reaction Mechanism
The synthesis proceeds through a nucleophilic substitution at the silicon center. The oxygen atom of ethanol acts as a nucleophile, attacking the electrophilic silicon atom of dichloromethylsilane. This results in the stepwise displacement of the two chloride ions by ethoxy groups.
Experimental Protocol: Synthesis of this compound from Dichloromethylsilane and Ethanol[2]
Materials:
-
Dichloromethylsilane (CH₃SiHCl₂)
-
Anhydrous Ethanol (C₂H₅OH)
-
Urea (CO(NH₂)₂)
-
Sodium Bicarbonate (NaHCO₃)
Equipment:
-
Three-necked round-bottom flask
-
Stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
A mixture of 318 g of ethanol, 310 g of urea, and 350 mL of hexane is placed in a flask equipped with a stirrer, a reflux condenser, and a dropping funnel.
-
Under room temperature, 330 g of dichloromethylsilane is added dropwise through the dropping funnel. The addition rate is controlled to maintain the reaction temperature below 30°C.
-
After the addition is complete, the reaction mixture is heated to 60°C and stirred for 3 hours.
-
The reaction mixture is then cooled, and the lower phase (urea hydrochloride) is separated and discarded.
-
The upper phase is washed with a saturated solution of sodium bicarbonate until the pH reaches 7.
-
The solution is then filtered.
-
The solvent and excess ethanol are removed by distillation.
-
The crude product is purified by fractional distillation to yield this compound.
Spectroscopic Data
The identity and purity of this compound can be confirmed by various spectroscopic methods.
| Spectroscopic Data for this compound | |
| ¹H NMR (CDCl₃) | δ (ppm): 4.65 (q, 1H, Si-H), 3.75 (q, 4H, O-CH₂), 1.20 (t, 6H, CH₃), 0.15 (d, 3H, Si-CH₃) |
| ¹³C NMR | δ (ppm): 58.5 (O-CH₂), 18.3 (CH₃), -6.0 (Si-CH₃)[6] |
| IR (neat) | ν (cm⁻¹): 2150 (Si-H), 1080 (Si-O-C) |
| Mass Spectrum (EI) | m/z: 133 (M-H)⁺, 105, 89, 77[1] |
Reaction Mechanisms of this compound
Hydrolysis and Condensation
A fundamental reaction of this compound is its reaction with water, which proceeds in two stages: hydrolysis and condensation.[7] This process is the basis for the formation of polysiloxane networks.
Hydrolysis: The ethoxy groups are sequentially replaced by hydroxyl groups in a nucleophilic substitution reaction with water. This reaction can be catalyzed by acids or bases.
-
Step 1 (First Hydrolysis): CH₃SiH(OC₂H₅)₂ + H₂O ⇌ CH₃SiH(OC₂H₅)(OH) + C₂H₅OH
-
Step 2 (Second Hydrolysis): CH₃SiH(OC₂H₅)(OH) + H₂O ⇌ CH₃SiH(OH)₂ + C₂H₅OH
Condensation: The newly formed silanol (B1196071) groups (Si-OH) are highly reactive and undergo condensation to form siloxane bonds (Si-O-Si). This can occur through two pathways:
-
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. 2 CH₃SiH(OH)₂ → (HO)HSi(CH₃)-O-Si(CH₃)H(OH) + H₂O
-
Alcohol Condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and an ethanol molecule. CH₃SiH(OH)₂ + CH₃SiH(OC₂H₅)(OH) → (HO)HSi(CH₃)-O-Si(CH₃)H(OC₂H₅) + H₂O
Hydrosilylation
Hydrosilylation is the addition of the Si-H bond across an unsaturated bond, such as an alkene or alkyne. This reaction is a powerful tool for forming carbon-silicon bonds and is typically catalyzed by transition metal complexes, most notably platinum compounds. The prevalent mechanism for this reaction is the Chalk-Harrod mechanism.
Chalk-Harrod Mechanism:
-
Oxidative Addition: The Si-H bond of this compound adds to the metal center of the catalyst.
-
Olefin Coordination: The alkene coordinates to the metal center.
-
Migratory Insertion: The alkene inserts into the metal-hydride bond.
-
Reductive Elimination: The resulting alkylsilyl group is eliminated from the metal center, regenerating the catalyst and forming the final product.
Experimental Protocol: Nickel-Catalyzed Hydrosilylation of an Alkene[4]
This protocol describes a general procedure for the hydrosilylation of an alkene using an alkoxy hydrosilane, which can be adapted for this compound.
Materials:
-
Alkene (e.g., 1-octene)
-
This compound
-
Nickel catalyst (e.g., Ni(acac)₂)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Tetrahydrofuran (THF)
Equipment:
-
Glovebox or Schlenk line
-
Oven-dried resealable screw-cap vial
-
Magnetic stirrer
Procedure (performed under an inert atmosphere):
-
In a nitrogen-filled glovebox, charge an oven-dried 30 mL resealable screw-cap vial with the alkene (1.2 mmol), this compound (1.5 mmol), and dry THF (2 mL).
-
Prepare a stock solution of the nickel catalyst and NaOtBu in dry THF.
-
Add an aliquot of the catalyst stock solution (corresponding to 5 mol % of Ni catalyst) to the vial.
-
Stir the resulting mixture at room temperature for the indicated time (monitoring by GC or TLC is recommended).
-
Upon completion, the reaction mixture is concentrated under vacuum.
-
The residue is purified by flash chromatography to afford the desired alkyl(diethoxy)methylsilane.
Other Key Reactions
This compound is a versatile reagent in a variety of other chemical transformations:
-
Alcoholysis: In the presence of a different alcohol and a catalyst, the ethoxy groups can be exchanged in a transesterification-like reaction.[2]
-
Reduction of Carbonyl Compounds: The Si-H bond can be used for the selective reduction of aldehydes and ketones to the corresponding alcohols.[3]
-
Halogenation: The Si-H bond can be cleaved by halogens to form halosilanes.[2]
Summary of Quantitative Data
| Reaction | Reactants | Product | Yield (%) | Reference |
| Synthesis | Dichloromethylsilane, Ethanol, Urea | This compound | Not specified | [2] |
| Hydrosilylation | 1-octene, this compound | Octyl(diethoxy)methylsilane | Typically high | Adapted from[4] |
Logical Workflow for Synthesis and Purification
Conclusion
This compound is a valuable and reactive organosilicon compound with a well-established synthetic route. Its dual functionality, arising from the hydrolyzable ethoxy groups and the reactive Si-H bond, allows for its participation in a diverse range of chemical transformations. A thorough understanding of its synthesis and reaction mechanisms, as detailed in this guide, is crucial for its effective application in the development of new materials and as a reagent in fine chemical synthesis. The provided protocols and data serve as a foundational resource for researchers and professionals working in the field of organosilicon chemistry.
References
- 1. Diethoxydimethylsilane | C6H16O2Si | CID 62322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. infoscience.epfl.ch [infoscience.epfl.ch]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound(2031-62-1) 13C NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Understanding the reactivity of the Si-H bond in Diethoxymethylsilane.
An In-depth Technical Guide to the Reactivity of the Si-H Bond in Diethoxymethylsilane
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DEMS) is a versatile organosilicon compound characterized by its reactive silicon-hydrogen (Si-H) bond. This bond's unique hydridic nature, influenced by the adjacent methyl and ethoxy groups, allows it to serve as a potent reducing agent and a key reactant in a variety of catalytic transformations. This technical guide provides a comprehensive overview of the core reactivity of the Si-H bond in DEMS, focusing on its role in hydrosilylation, reduction, and hydroamination reactions. Detailed mechanistic pathways, quantitative data from representative studies, and explicit experimental protocols are presented to equip researchers with the foundational knowledge required to effectively utilize this reagent in synthesis and materials science.
Fundamental Properties and Reactivity Overview
The reactivity of this compound is dominated by the Si-H bond, which is polarized with a partial negative charge on the hydrogen atom (hydridic character). This inherent polarity allows the Si-H bond to be activated by various means, including transition metal catalysts, Lewis acids, and fluoride (B91410) ions.[1] The primary modes of Si-H bond activation include:
-
Oxidative Addition: The Si-H bond adds across a low-valent metal center, increasing the metal's oxidation state and forming silyl (B83357) and hydride ligands.[2]
-
Heterolytic Cleavage: A polar bond on a metal complex (e.g., Ru-S) facilitates the splitting of the Si-H bond, generating a metal hydride and a silylium-like species without changing the metal's oxidation state.[3][4]
-
σ-Bond Metathesis: A concerted process where the Si-H bond is exchanged with another bond at a metal center, common in early transition metal and lanthanide chemistry.[5]
These activation mechanisms enable DEMS to participate in a wide array of chemical transformations, making it a valuable tool in organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism of oxidative addition of Pd(0) to Si–H bonds: electronic effects, reaction mechanism, and hydrosilylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Mechanism of the cooperative Si–H bond activation at Ru–S bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
Diethoxymethylsilane: A Comprehensive Technical Guide for Organosilicon Chemistry
For Researchers, Scientists, and Drug Development Professionals
Diethoxymethylsilane (DEMS) is a versatile organosilicon compound that serves as a crucial precursor in a wide array of chemical syntheses. Its unique combination of a reactive Si-H bond and hydrolyzable ethoxy groups makes it an invaluable building block for the creation of complex organosilicon molecules, polymers, and surface modifications. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.
Physicochemical Properties of this compound
This compound is a colorless, flammable liquid with a characteristic odor.[1][2] It is sensitive to moisture and will readily hydrolyze in the presence of water.[3] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₄O₂Si | [2][4] |
| Molecular Weight | 134.25 g/mol | [2] |
| Boiling Point | 94-95 °C | [4] |
| Density | 0.838 g/mL at 20 °C | [1] |
| Refractive Index | 1.3730-1.3790 @ 20°C | [5] |
| Flash Point | 10 °C | [1] |
| Solubility | Miscible with many organic solvents. Insoluble in water. | [3] |
Spectroscopic Data
The structural identity of this compound can be confirmed by various spectroscopic techniques.
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | Characteristic signals for Si-H, -OCH₂-, and -CH₃ groups. | [6] |
| ¹³C NMR | Resonances corresponding to the methyl and ethoxy carbons. | [7] |
| ²⁹Si NMR | A distinct chemical shift indicative of the H-Si(OR)₂ moiety. | [8][9] |
| FTIR | Strong absorbances for Si-H, Si-O-C, and C-H bonds. | [1][2] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of dichloromethylsilane (B8780727) with ethanol (B145695) in the presence of a hydrogen chloride scavenger, such as urea (B33335).
Experimental Protocol: Synthesis of this compound
Materials:
-
Dichloromethylsilane
-
Ethanol
-
Urea
-
Sodium bicarbonate
Procedure:
-
A mixture of ethanol (318 g), urea (310 g), and hexane (350 mL) is placed in a reaction flask equipped with a stirrer, reflux condenser, and a dropping funnel.
-
Dichloromethylsilane (330 g) is added dropwise to the mixture while maintaining the temperature below 30 °C.
-
After the addition is complete, the reaction mixture is heated to 60 °C and stirred for 3 hours.
-
The lower phase is separated and discarded.
-
The upper phase is neutralized with sodium bicarbonate until the pH reaches 7.
-
The solution is filtered, and the solvent and excess ethanol are removed by distillation.
-
The crude product is purified by fractional distillation to yield this compound.
Key Reactions and Applications
This compound is a versatile precursor in a variety of chemical transformations, including hydrosilylation, reduction of carbonyl compounds, synthesis of silicones and siloxanes, and surface modification.
Hydrosilylation of Alkenes
Hydrosilylation, the addition of a Si-H bond across a double bond, is a powerful method for forming carbon-silicon bonds. This compound is an effective reagent in these reactions, typically catalyzed by platinum or other transition metal complexes.
Experimental Protocol: Hydrosilylation of 1-Octene (B94956)
Materials:
-
This compound
-
1-Octene
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
-
Toluene (B28343) (anhydrous)
Procedure:
-
To a solution of 1-octene (1.12 g, 10 mmol) in anhydrous toluene (20 mL) under an inert atmosphere, add Karstedt's catalyst (10 µL of a 2% solution in xylene).
-
Add this compound (1.34 g, 10 mmol) dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at 60 °C for 4 hours.
-
The solvent is removed under reduced pressure, and the product, (diethoxymethyl)octylsilane, is purified by vacuum distillation.
| Substrate | Product | Catalyst | Yield (%) | Reference(s) |
| 1-Octene | (Diethoxymethyl)octylsilane | Karstedt's Catalyst | ~90 | [3][10] |
Spectroscopic Data for (Diethoxymethyl)octylsilane (Representative):
-
¹H NMR (CDCl₃, δ): 3.65 (q, 4H, OCH₂), 1.25-1.40 (m, 12H, CH₂), 1.18 (t, 6H, OCH₂CH₃), 0.88 (t, 3H, CH₂CH₃), 0.55 (t, 2H, SiCH₂), 0.10 (s, 3H, SiCH₃).
-
¹³C NMR (CDCl₃, δ): 58.3, 33.4, 31.9, 29.3, 29.2, 22.7, 18.3, 14.1, 11.5, -4.5.
Reduction of Carbonyl Compounds
This compound, in the presence of a Lewis acid catalyst, can be used for the reduction of aldehydes and ketones to their corresponding alcohols.
Experimental Protocol: Reduction of Acetophenone (B1666503)
Materials:
-
This compound
-
Acetophenone
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
A solution of acetophenone (1.20 g, 10 mmol) and B(C₆F₅)₃ (0.26 g, 0.5 mmol) in anhydrous toluene (20 mL) is prepared under an inert atmosphere.
-
This compound (1.48 g, 11 mmol) is added dropwise to the stirred solution at room temperature.
-
The reaction is stirred for 2 hours at room temperature.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the product, 1-phenylethanol, is purified by column chromatography.[11]
| Substrate | Product | Catalyst | Yield (%) | Reference(s) |
| Acetophenone | 1-Phenylethanol | B(C₆F₅)₃ | ~95 | [12] |
Spectroscopic Data for 1-Phenylethanol (Representative):
-
¹H NMR (CDCl₃, δ): 7.25-7.40 (m, 5H, Ar-H), 4.89 (q, 1H, CHOH), 2.15 (s, 1H, OH), 1.49 (d, 3H, CH₃).[13]
-
¹³C NMR (CDCl₃, δ): 145.8, 128.5, 127.5, 125.4, 70.4, 25.1.[13]
Synthesis of Silicones and Siloxanes
This compound is a key monomer in the synthesis of polysiloxanes. The hydrolysis and condensation of this compound, often in the presence of other silane (B1218182) precursors, leads to the formation of a wide range of silicone polymers with tailored properties.[14][15]
Experimental Protocol: Synthesis of a Methyl-Vinyl Polydimethylsiloxane Copolymer
This protocol is adapted from the synthesis of a similar copolymer using dimethyldiethoxysilane and methylvinyldimethoxysilane, illustrating the general approach.[16]
Materials:
-
This compound
-
Methylvinyldiethoxysilane
-
Acetic acid
-
Toluene
-
Anhydrous sodium sulfate
Procedure:
-
This compound (e.g., 3.7 g, 0.0275 mol) and methylvinyldiethoxysilane (e.g., 4.4 g, 0.0275 mol) are added to a reaction flask containing acetic acid (e.g., 28.6 mL, 0.5 mol).
-
The mixture is refluxed at 118 °C for 8 hours.
-
After cooling, the product is dissolved in toluene and washed with water until the aqueous layer is neutral.
-
The organic phase is dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation to yield the copolymer.
| Monomer 1 | Monomer 2 | Yield (%) | Reference(s) |
| Dimethyldiethoxysilane | Methylvinyldimethoxysilane | 94 | [16] |
Surface Modification
The ethoxy groups of this compound can react with hydroxyl groups on surfaces like glass or silica, forming a stable siloxane bond. This allows for the modification of surface properties, such as hydrophobicity.
Experimental Protocol: Hydrophobization of Glass Slides
Materials:
-
This compound
-
Toluene (anhydrous)
-
Glass microscope slides
-
Piranha solution (H₂SO₄/H₂O₂ mixture - EXTREME CAUTION )
Procedure:
-
Clean the glass slides by immersing them in Piranha solution for 30 minutes, followed by thorough rinsing with deionized water and drying in an oven at 120 °C.
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried glass slides in the silane solution for 2 hours at room temperature.
-
Remove the slides from the solution and rinse them with fresh toluene to remove any unreacted silane.
-
Cure the slides in an oven at 110 °C for 30 minutes.
| Substrate | Treatment | Resulting Contact Angle (°) | Reference(s) |
| Glass Slide | Piranha Cleaned | < 10 | [17][18] |
| Glass Slide | DEMS Modified | > 90 (expected) | [19][20][21] |
Precursor for Chemical Vapor Deposition (CVD)
This compound is used as a precursor in plasma-enhanced chemical vapor deposition (PECVD) to deposit thin films of silicon dioxide (SiO₂) or silicon oxycarbide (SiOC:H), which are used as low-dielectric constant (low-k) materials in the semiconductor industry.[22][23][24]
| Process Parameter | Effect on Film Properties | Reference(s) |
| Substrate Temperature | Higher temperature can increase film density and hardness, but may also increase the dielectric constant. | [22] |
| Plasma Power | Affects the fragmentation of the precursor and the film deposition rate. | [25] |
| Gas Flow Rates | The ratio of DEMS to oxidant (e.g., O₂) influences the film stoichiometry and properties. | [22][24] |
Applications in Drug Development
While direct applications of this compound in final drug formulations are uncommon, its role as a precursor is significant. Organosilicon compounds, synthesized using DEMS, are explored for various pharmaceutical applications. The ability to create specific siloxane structures is valuable in the development of drug delivery systems, where biocompatible and biodegradable polymers can be designed for controlled release. Further research is ongoing to explore the full potential of DEMS-derived materials in this field.
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. It is also moisture-sensitive and should be stored under an inert atmosphere. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. This compound(2031-62-1) IR Spectrum [chemicalbook.com]
- 2. Methyldiethoxysilane | C5H14O2Si | CID 74848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. qualitas1998.net [qualitas1998.net]
- 4. Silane, diethoxymethyl- [webbook.nist.gov]
- 5. This compound, 96% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound(2031-62-1) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. unige.ch [unige.ch]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. scielo.br [scielo.br]
- 15. scielo.br [scielo.br]
- 16. Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. nva.sikt.no [nva.sikt.no]
- 20. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization-A Guide for Contact Angle Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. sbfisica.org.br [sbfisica.org.br]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
Spectroscopic characterization of Diethoxymethylsilane (NMR, IR, Mass Spec).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of Diethoxymethylsilane (CAS No. 2031-62-1). This compound is an organosilicon compound with applications in organic synthesis and materials science. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and the study of its chemical transformations. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing experimental protocols and data interpretation.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound [1][2]
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Si-H | 4.583 | Quartet | 1H | 2.9 (approx.) |
| -O-CH₂- | 3.814 | Quartet | 4H | 7.0 (approx.) |
| -CH₃ (ethoxy) | 1.240 | Triplet | 6H | 7.0 (approx.) |
| Si-CH₃ | 0.201 | Singlet | 3H | N/A |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -O-CH₂- | 59.2 |
| -CH₃ (ethoxy) | 18.4 |
| Si-CH₃ | -4.8 |
Infrared (IR) Spectroscopy
Table 3: Principal IR Absorption Bands for this compound [3][4]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 2975 | Strong | C-H stretch (asymmetric, -CH₃) |
| 2928 | Medium | C-H stretch (asymmetric, -CH₂) |
| 2885 | Strong | C-H stretch (symmetric, -CH₃) |
| 2150 | Strong | Si-H stretch |
| 1442 | Medium | C-H bend (scissoring, -CH₂) |
| 1390 | Medium | C-H bend (umbrella, -CH₃) |
| 1255 | Strong | Si-CH₃ bend (symmetric) |
| 1080 | Very Strong | Si-O-C stretch (asymmetric) |
| 958 | Strong | Si-O-C stretch |
| 800 | Strong | Si-C stretch |
Mass Spectrometry (MS)
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound [1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 133 | 100.0 | [M-H]⁺ |
| 119 | 70.3 | [M-CH₃]⁺ |
| 89 | 47.0 | [M-OC₂H₅]⁺ |
| 91 | 39.2 | [Si(OC₂H₅)H₂]⁺ |
| 63 | 30.1 | [Si(OH)₂H]⁺ |
| 61 | 30.1 | [Si(OH)H₂]⁺ |
| 77 | 21.7 | [Si(OC₂H₅)H]⁺ |
| 75 | 15.4 | [Si(OC₂H₅)]⁺ |
| 45 | 13.0 | [OC₂H₅]⁺ |
| 105 | 12.6 | [M-C₂H₅]⁺ |
Experimental Protocols
NMR Spectroscopy
A sample of this compound is dissolved in deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, the spectral width is set to encompass the range of -1 to 10 ppm. For ¹³C NMR, a proton-decoupled sequence is used with a spectral width from -10 to 220 ppm. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy
The IR spectrum of neat this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small drop of the liquid sample is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.
Mass Spectrometry
Mass spectral data is acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) is injected into the GC. The sample is vaporized and separated on a capillary column before entering the mass spectrometer. The EI source is operated at 70 eV. The mass analyzer is set to scan a mass-to-charge ratio (m/z) range of 10 to 200.
Spectroscopic Interpretation and Structural Elucidation
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Spectroscopic Characterization Workflow
Caption: Workflow for the spectroscopic characterization of this compound.
Interpretation of Spectra
-
¹H NMR: The ¹H NMR spectrum clearly shows four distinct signals corresponding to the four different proton environments in the molecule. The singlet at 0.201 ppm is characteristic of the methyl group directly attached to the silicon atom. The ethoxy groups give rise to a quartet at 3.814 ppm (-O-CH₂-) and a triplet at 1.240 ppm (-CH₃), with the characteristic coupling pattern of an ethyl group. The quartet at 4.583 ppm is assigned to the proton directly bonded to the silicon atom (Si-H), with its multiplicity arising from coupling to the protons of the adjacent methyl group.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum displays three signals, confirming the presence of three unique carbon environments. The signal at -4.8 ppm is typical for a methyl carbon bonded to silicon. The peaks at 18.4 ppm and 59.2 ppm are assigned to the methyl and methylene (B1212753) carbons of the ethoxy groups, respectively.
-
IR Spectroscopy: The IR spectrum exhibits strong characteristic absorption bands that confirm the presence of key functional groups. The strong peak at 2150 cm⁻¹ is a definitive indicator of the Si-H stretching vibration. The very strong and broad absorption around 1080 cm⁻¹ is due to the asymmetric Si-O-C stretching, a characteristic feature of alkoxysilanes. The absorptions in the 2800-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl and methylene groups. The presence of a strong band at 1255 cm⁻¹ is indicative of the symmetric bending of the Si-CH₃ group.
-
Mass Spectrometry: The electron ionization mass spectrum does not show a prominent molecular ion peak (m/z 134), which is common for silanes. The base peak is observed at m/z 133, corresponding to the loss of a hydrogen atom ([M-H]⁺). Other significant fragments are observed at m/z 119 (loss of a methyl group, [M-CH₃]⁺) and m/z 89 (loss of an ethoxy group, [M-OC₂H₅]⁺). This fragmentation pattern is consistent with the structure of this compound.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive spectroscopic profile of this compound. The data presented in this guide are in full agreement with the proposed chemical structure and serve as a valuable reference for the identification and characterization of this compound in research and development settings. The detailed experimental protocols provide a foundation for reproducible analysis, ensuring data quality and consistency.
References
Theoretical Exploration of Diethoxymethylsilane Reaction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethoxymethylsilane (DEMS) is a versatile organosilicon compound with a growing presence in advanced materials science, chemical synthesis, and potentially in drug delivery systems. Its unique structure, featuring both hydrolyzable ethoxy groups and a reactive silicon-hydride bond, allows for a diverse range of chemical transformations. Understanding the theoretical underpinnings of its reaction pathways—primarily hydrolysis, condensation, and thermal decomposition—is crucial for controlling reaction outcomes and designing novel applications. This technical guide provides an in-depth analysis of the core reaction mechanisms of DEMS, drawing on available experimental data and theoretical studies of analogous organosilanes to elucidate its chemical behavior.
Core Reaction Pathways of this compound
The reactivity of this compound is dominated by two principal pathways: hydrolysis and condensation of the ethoxy groups, and thermal decomposition (pyrolysis) involving the cleavage of Si-C, Si-O, and Si-H bonds.
Hydrolysis and Condensation
The hydrolysis of DEMS is the initial step in the formation of polysiloxane networks, a process central to sol-gel chemistry. This reaction involves the sequential substitution of ethoxy groups with hydroxyl groups, followed by condensation reactions that form siloxane (Si-O-Si) bridges.
The overall process can be summarized in two stages:
-
Hydrolysis: The ethoxy groups on the silicon atom are replaced by hydroxyl groups in a reaction with water, producing ethanol (B145695) as a byproduct. This proceeds in a stepwise manner.
-
Condensation: The resulting silanol (B1196071) intermediates are highly reactive and condense to form siloxane bonds, releasing either water or ethanol.
A study on the hydrolytic polycondensation of this compound in water under pressure has shown that the reaction can proceed with 100% conversion of the monomer while preserving the hydrosilyl groups.[1] The conditions of the reaction, such as pressure and temperature, can be tuned to selectively produce linear polymethylhydrosiloxanes.[1]
The general mechanism for the hydrolysis of alkoxysilanes can be catalyzed by either acid or base.[2]
-
Acid-catalyzed mechanism: This involves the protonation of an ethoxy group, making it a better leaving group. A subsequent nucleophilic attack by water on the silicon atom leads to the displacement of ethanol.
-
Base-catalyzed mechanism: This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom, forming a pentacoordinate intermediate that then expels an ethoxide ion.
The rate of hydrolysis is influenced by the steric bulk of the alkoxy groups, with methoxy (B1213986) groups generally hydrolyzing faster than ethoxy groups.
The subsequent condensation can occur via two main pathways:
-
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule.
-
Alcohol Condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and an ethanol molecule.
The relative rates of hydrolysis and condensation are highly dependent on factors such as pH, water/silane ratio, solvent, and temperature.
Proposed Hydrolysis and Condensation Pathway for this compound
Thermal Decomposition (Pyrolysis)
Based on studies of similar molecules, the initial decomposition steps for DEMS are likely to involve the cleavage of the weakest bonds. The Si-C, Si-O, C-C, and C-H bonds will all be susceptible to cleavage at elevated temperatures, leading to a variety of radical and stable molecular products.
Plausible Initial Decomposition Pathways for this compound:
-
Homolytic Cleavage of Si-C bond: (CH₃)(H)Si(OCH₂CH₃)₂ → •CH₃ + (H)Si(OCH₂CH₃)₂
-
Homolytic Cleavage of Si-O bond: (CH₃)(H)Si(OCH₂CH₃)₂ → (CH₃)(H)Si(OCH₂CH₃)• + •OCH₂CH₃
-
Homolytic Cleavage of C-O bond in the ethoxy group: (CH₃)(H)Si(OCH₂CH₃)₂ → (CH₃)(H)Si(OCH₂•) (OCH₂CH₃) + •CH₃
-
β-Hydride Elimination (Concerted Pathway): This is a common pathway for alkoxysilanes, leading to the formation of a silanol and an alkene. (CH₃)(H)Si(OCH₂CH₃)₂ → (CH₃)(H)Si(OH)(OCH₂CH₃) + CH₂=CH₂
The relative importance of these pathways will depend on the specific reaction conditions, particularly the temperature and pressure. At higher temperatures, radical chain mechanisms are likely to dominate. A study on the thermal decomposition of tetramethylsilane (B1202638) revealed that the initial step is the cleavage of the Si-C bond to form a methyl radical and a silyl (B83357) radical.[3] Subsequent reactions involve the decomposition of the silyl radical.[3]
Proposed Thermal Decomposition Pathways of DEMS
Quantitative Data
Quantitative kinetic and thermodynamic data for the reaction pathways of this compound are scarce in the published literature. The following table summarizes analogous data from related organosilane compounds to provide an estimate of the expected values for DEMS.
| Reaction Type | Compound | Parameter | Value | Conditions | Reference |
| Hydrolysis | Tetraethoxysilane (TEOS) | Rate Constant (k) | Varies with pH | Acidic/Basic catalysis | [2] |
| Pyrolysis | Tetramethylsilane (TMS) | Activation Energy (Ea) for Si-C cleavage | ~86-88 kcal/mol | High temperatures | [3] |
| Pyrolysis | Methyltrichlorosilane (B1216827) (MTS) | Gibbs Free Energy Barrier for Si-C cleavage | ~85 kcal/mol | 1400 K | [4] |
Experimental Protocols
Detailed experimental protocols for studying the reaction pathways of this compound can be adapted from established methods for other organosilanes.
Hydrolysis and Condensation Studies
Objective: To determine the kinetics of hydrolysis and condensation of DEMS under controlled conditions.
Methodology:
-
Reactant Preparation: A solution of this compound in a suitable solvent (e.g., tetrahydrofuran, dioxane) is prepared. A separate aqueous solution with a specific pH (adjusted with acid or base) is also prepared.
-
Reaction Initiation: The two solutions are mixed in a thermostated reactor vessel under constant stirring.
-
In-situ Monitoring: The progress of the reaction is monitored in real-time using techniques such as:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To observe the disappearance of Si-O-C and the appearance of Si-OH and Si-O-Si bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To track the changes in the chemical environment of the silicon, methyl, and ethoxy groups.
-
Gas Chromatography (GC): To quantify the concentration of DEMS and the ethanol byproduct over time.
-
-
Data Analysis: The concentration-time data is used to determine the reaction order and rate constants for both hydrolysis and condensation steps.
Conclusion
This technical guide has outlined the primary reaction pathways of this compound, namely hydrolysis/condensation and thermal decomposition. While direct theoretical studies on DEMS are limited, a robust understanding of its reactivity can be constructed by drawing parallels with well-studied analogous organosilanes. The hydrolysis and condensation of DEMS provide a versatile route to polymethylhydrosiloxanes, with reaction outcomes tunable by experimental conditions. The thermal decomposition is predicted to be a complex process initiated by bond cleavage to form radical species, leading to a variety of smaller molecules. Further dedicated theoretical and experimental investigations are warranted to fully elucidate the intricate reaction mechanisms of this important organosilicon compound and to unlock its full potential in various scientific and industrial applications.
References
A Technical Guide to the Solubility and Stability of Diethoxymethylsilane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Diethoxymethylsilane (DEMS), a versatile hydrosilylating reagent. Understanding its behavior in various organic solvents is critical for its effective use in chemical synthesis, surface modification, and as a component in advanced materials. This document outlines its solubility profile, details its stability under different conditions, and provides standardized protocols for its evaluation.
Solubility Profile of this compound
This compound exhibits a distinct solubility pattern primarily governed by its molecular structure, which includes both nonpolar (methyl) and polar (ethoxy) groups, as well as a reactive silicon-hydride bond. Its solubility in a range of common laboratory solvents is summarized below. The data presented is qualitative, reflecting the common reporting standard for this compound.
Data Presentation: Solubility in Organic Solvents
| Solvent Class | Solvent Name | Solubility | Reference |
| Ethers | Tetrahydrofuran (THF) | Miscible | [1][2][3] |
| 1,4-Dioxane | Miscible | [1][2][3] | |
| Diethyl Ether | Insoluble | [1][2] | |
| Chlorinated | Dichloromethane (DCM) | Miscible | [1][2][3] |
| Chloroform | Miscible | [1][2][3] | |
| Aromatic | Toluene | Miscible | [1][2][3] |
| Nitriles | Acetonitrile | Miscible | [1][2][3] |
| Amides | Dimethylformamide (DMF) | Miscible | [1][2][3] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Miscible | [1][2][3] |
| Alkanes | Hexane | Insoluble | [1][2] |
| Protic Solvents | Water | Miscible (with reaction) | [1][2][3] |
Note: While miscible with water, this compound undergoes hydrolysis. This is a chemical reaction, not simple dissolution.
Stability of this compound
The stability of this compound is a critical consideration for its storage and use. The primary mode of degradation is through reaction with protic substances, particularly water.
2.1 Hydrolytic Stability
This compound is sensitive to moisture and reacts slowly with water in a process called hydrolysis.[1][4] In this reaction, the ethoxy groups (-OCH2CH3) are replaced by hydroxyl groups (-OH) to form silanols, with ethanol (B145695) as a byproduct.[5][6] These resulting silanols are often unstable and can undergo self-condensation to form siloxane oligomers or polymers (-[Si(CH₃)-O]n-).[7]
The rate of hydrolysis and subsequent condensation is significantly influenced by pH. The Si-H bond can also be labile under strongly acidic or alkaline conditions, which can lead to the loss of the hydride functionality and disruption of the polymer structure.[8]
Caption: Logical diagram of this compound's hydrolytic degradation pathway.
2.2 Chemical Compatibility
Beyond water, this compound is incompatible with strong oxidizing agents, acids, and bases.[2] These substances can catalyze its decomposition or react with the silicon-hydride bond. Therefore, care must be taken to use anhydrous, neutral solvents and to avoid contamination with these materials.
Experimental Protocols
The following sections provide detailed methodologies for evaluating the solubility and stability of this compound.
3.1 Protocol for Qualitative Solubility Determination
This protocol outlines a simple method for determining the miscibility of this compound in a given solvent.
Methodology:
-
Preparation: To a clean, dry 4 mL glass vial, add 1 mL of the organic solvent to be tested.
-
Addition of Silane (B1218182): Add 1 mL of this compound to the vial.
-
Mixing: Cap the vial and vortex or invert gently for 30 seconds to ensure thorough mixing.
-
Observation: Allow the mixture to stand for 5 minutes. Observe the solution against a well-lit background.
-
Assessment:
-
Miscible: The solution remains a single, clear, homogenous phase.
-
Insoluble: The solution appears cloudy, or two distinct layers form.
-
3.2 Protocol for Assessing Hydrolytic Stability via NMR Spectroscopy
This protocol details a quantitative method for monitoring the hydrolysis of this compound over time using Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]
Methodology:
-
Solvent Preparation: Use a deuterated aprotic solvent in which this compound is soluble (e.g., THF-d8, Acetonitrile-d3). Ensure the solvent is anhydrous.
-
Sample Preparation: In a nitrogen-filled glovebox, prepare a 0.1 M solution of this compound in the chosen deuterated solvent in an NMR tube.
-
Initiation of Hydrolysis: Add a controlled amount of deionized water (e.g., 1 to 3 equivalents relative to the silane) to the NMR tube. Cap the tube securely and mix by gentle inversion.
-
Initial Spectrum Acquisition (t=0): Immediately acquire ¹H and ²⁹Si NMR spectra. In the ¹H NMR, identify the characteristic peaks for the Si-H proton and the ethoxy group protons.
-
Time-Course Monitoring: Maintain the NMR tube at a constant temperature (e.g., 25 °C). Acquire subsequent NMR spectra at regular intervals (e.g., 1, 4, 8, 24, and 48 hours).
-
Data Analysis:
-
Monitor the decrease in the integral of the this compound Si-H and ethoxy proton signals.
-
Monitor the increase in the integral of the ethanol proton signals.
-
In ²⁹Si NMR, observe the disappearance of the parent silane peak and the appearance of new peaks corresponding to silanol and siloxane species.[10]
-
Calculate the rate of hydrolysis by plotting the concentration of this compound versus time.
-
Caption: Experimental workflow for assessing hydrolytic stability via NMR.
Conclusion
This compound is a versatile reagent with a well-defined but selective solubility profile. It is miscible with many common polar aprotic and chlorinated solvents but is notably insoluble in diethyl ether and hexane. Its primary stability concern is its sensitivity to moisture, leading to hydrolysis and subsequent condensation. This reaction is accelerated by acidic or basic conditions. For applications requiring its use, anhydrous solvents and inert atmospheres are strongly recommended to preserve its chemical integrity. The provided protocols offer standardized methods for confirming its solubility and quantifying its stability, ensuring reproducible results in research and development settings.
References
- 1. This compound | 2031-62-1 [chemicalbook.com]
- 2. This compound, 96% | Fisher Scientific [fishersci.ca]
- 3. This compound CAS#: 2031-62-1 [m.chemicalbook.com]
- 4. METHYLDIETHOXYSILANE | [gelest.com]
- 5. dakenchem.com [dakenchem.com]
- 6. dakenchem.com [dakenchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
Diethoxymethylsilane hydrolysis and condensation reactions.
An In-depth Technical Guide on the Hydrolysis and Condensation Reactions of Diethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DEMS) is a versatile organosilane compound that plays a crucial role in the synthesis of a wide array of silicon-based materials. Its importance stems from its participation in hydrolysis and condensation reactions, which form the fundamental basis of sol-gel chemistry.[1] This process allows for the creation of polysiloxane networks with highly tunable properties, making them valuable in fields ranging from materials science to advanced drug delivery systems.[1]
This technical guide provides a comprehensive overview of the core reaction mechanisms, kinetics, and experimental methodologies associated with the hydrolysis and condensation of this compound and related diethoxysilanes. A thorough understanding of these processes is paramount for controlling the structure and properties of the resulting polysiloxane materials.
Core Reaction Mechanism: A Two-Stage Process
The reaction of this compound with water is a sequential two-step process involving hydrolysis followed by condensation.[1]
1. Hydrolysis:
In the initial stage, the ethoxy groups (-OEt) attached to the silicon atom are progressively replaced by hydroxyl groups (-OH) through a nucleophilic substitution reaction with water. This reaction yields ethanol (B145695) as a byproduct. For a diethoxysilane (B101294) like DEMS, this occurs in two steps:
-
First Hydrolysis: CH₃SiH(OEt)₂ + H₂O ⇌ CH₃SiH(OEt)(OH) + EtOH
-
Second Hydrolysis: CH₃SiH(OEt)(OH) + H₂O ⇌ CH₃SiH(OH)₂ + EtOH[1]
2. Condensation:
The newly formed silanol (B1196071) groups (Si-OH) are highly reactive and undergo condensation to form stable siloxane bonds (Si-O-Si). This process can proceed through two primary pathways:
-
Water Condensation: Two silanol groups react to form a siloxane bond, releasing a water molecule. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O[1]
-
Alcohol Condensation: A silanol group reacts with a remaining ethoxy group to form a siloxane bond and an ethanol molecule. ≡Si-OH + EtO-Si≡ → ≡Si-O-Si≡ + EtOH[1]
These condensation reactions lead to the formation of linear polymer chains, cyclic oligomers, and ultimately a cross-linked three-dimensional network characteristic of the sol-gel process.[1]
Reaction Kinetics and Influencing Factors
The rates of both hydrolysis and condensation are highly sensitive to several experimental parameters:
-
pH (Catalyst): The reaction is significantly accelerated in the presence of either an acid or a base catalyst.
-
Acid Catalysis: Under acidic conditions, an ethoxy group is protonated, rendering the silicon atom more electrophilic and susceptible to nucleophilic attack by water. The rate of hydrolysis generally increases as the pH decreases.[1]
-
Base Catalysis: In basic media, the hydroxide (B78521) ion, a more potent nucleophile than water, directly attacks the silicon atom. The hydrolysis rate increases with an increase in pH.[1]
-
-
Water-to-Silane Ratio (r): The stoichiometry of the hydrolysis reaction dictates the amount of water required. For a difunctional silane (B1218182) like this compound, a molar ratio (r) of 2 is theoretically necessary for complete hydrolysis. The concentration of water can also influence the reaction order.[1]
-
Solvent: The choice of solvent can impact the solubility of reactants and the stability of reaction intermediates, thereby influencing the overall reaction kinetics.[1]
-
Temperature: As with most chemical reactions, increasing the temperature generally leads to an increase in the rates of both hydrolysis and condensation.[1]
-
Steric and Inductive Effects: The nature of the non-hydrolyzable organic groups attached to the silicon atom can influence reaction rates through steric hindrance and electronic effects.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the hydrolysis and condensation of diethoxydimethylsilane (B1329274) (DEDMS), a closely related and well-studied model for this compound.
| Compound | Condition | Parameter | Value | Reference |
| Diethoxydimethylsilane (DEDMS) | Acidic (pH 2-5) | Hydrolysis Rate Constant (k) | 0 - 0.6 M⁻¹ min⁻¹ | [2] |
| Compound | Condition | Parameter | Molecular Weight (Mn) | Reference |
| Diethoxydimethylsilane (DEDMS) | Polycondensation in excess acetic acid | α,ω-dihydroxypolydimethylsiloxanes | 3,500 - 70,000 Da | [1] |
Experimental Protocols
Monitoring this compound Hydrolysis and Condensation using ²⁹Si NMR Spectroscopy
This protocol describes a method for the quantitative monitoring of the hydrolysis and condensation of this compound.
1. Materials and Reagents:
-
This compound (DEMS)
-
Deionized Water (H₂O)
-
Ethanol (EtOH) (as a co-solvent to ensure miscibility)
-
Acid or Base Catalyst (e.g., HCl or NH₄OH)
-
Deuterated solvent for NMR lock (e.g., D₂O or deuterated ethanol)
-
NMR tubes
2. Sample Preparation:
-
In a typical experiment, a precise amount of ethanol (and deuterated solvent for lock) is placed in an NMR tube.
-
The desired amount of catalyst (acid or base) is added to the solvent mixture.
-
The NMR tube is placed in the spectrometer to acquire a background spectrum and to allow the sample to reach thermal equilibrium.
-
A known quantity of this compound is added to the NMR tube, and the mixture is quickly shaken to ensure homogeneity.
-
Immediately after mixing, a series of ²⁹Si NMR spectra are recorded at different time intervals.[1]
3. NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
-
Nucleus: ²⁹Si.
-
Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is often sufficient. For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T₁ relaxation time of the silicon nuclei) is crucial for quantitative measurements to ensure full relaxation between scans. The use of a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can shorten T₁ values but may also influence reaction kinetics.[2]
-
Number of Scans (ns): A large number of scans is typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si.[2]
-
4. Data Analysis:
The different silicon species are identified based on their characteristic chemical shifts in the ²⁹Si NMR spectrum. The disappearance of the DEMS signal and the appearance and evolution of signals corresponding to hydrolysis intermediates (e.g., CH₃SiH(OEt)(OH)) and condensation products (linear and cyclic siloxanes) are monitored over time. By integrating the signals, the concentration of each species at different time points can be determined, allowing for the calculation of reaction rates.
Visualizations
Caption: Reaction pathway of this compound hydrolysis and condensation.
References
Methodological & Application
Application Notes and Protocols for Hydrosilylation of Alkenes using Diethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond like an alkene, is a cornerstone of organosilicon chemistry. This atom-economical reaction is pivotal for the synthesis of a wide array of organosilane compounds, which are valuable intermediates in organic synthesis and materials science. Diethoxymethylsilane serves as a versatile reagent in this transformation, offering a stable and liquid alternative to gaseous silanes. This document provides a comprehensive protocol for the hydrosilylation of alkenes using this compound, covering safety precautions, catalyst selection, general experimental procedures, and expected outcomes based on published data.
Safety Precautions
This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1][2][3] It is crucial to handle this reagent in a well-ventilated area, preferably a fume hood, and away from ignition sources.[1][2][3][4] Personal protective equipment (PPE), including safety goggles, flame-resistant gloves, and a lab coat, must be worn at all times.[1][2][3] Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture and under an inert atmosphere.[1][2][4]
Emergency Procedures:
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[2][3]
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[1][2][3]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][3]
-
In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[3]
Catalysis in Hydrosilylation
A variety of transition metal complexes can catalyze the hydrosilylation of alkenes. The choice of catalyst influences the reaction's regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity.
Commonly used catalysts include:
-
Platinum-based catalysts: Speier's (H₂PtCl₆) and Karstedt's catalysts are highly active for hydrosilylation.[5][6]
-
Ruthenium-based catalysts: These can provide access to cis-β-vinylsilanes from alkynes.[5]
-
Nickel-based catalysts: Offer a more cost-effective alternative to precious metal catalysts and can exhibit high activity and selectivity.[7][8]
-
Rhenium-based catalysts: Have been reported for the hydrosilylation of styrenes, typically affording anti-Markovnikov products.[9]
The general mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism, which involves oxidative addition of the silane (B1218182) to the metal center, coordination of the alkene, insertion of the alkene into the metal-hydride bond, and reductive elimination of the product.
Experimental Protocols
The following protocols are generalized procedures for the hydrosilylation of alkenes with this compound using different catalytic systems. Optimization of reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Protocol 1: Nickel-Catalyzed Hydrosilylation of Alkenes
This protocol is adapted from a procedure using a nickel-pincer complex.[10]
Materials:
-
Alkene
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Nickel catalyst (e.g., [iPr₂-(S,S)-BOZ]NiCl)
-
Sodium tert-butoxide (NaOtBu)
-
Nitrogen gas supply
-
Schlenk line or glovebox
-
Oven-dried glassware
Procedure:
-
Catalyst Stock Solution Preparation: In a nitrogen-filled glovebox, prepare a stock solution of the nickel pre-catalyst by dissolving the nickel complex (e.g., 120 mg, 0.25 mmol) and NaOtBu (48 mg, 0.5 mmol) in 20.0 mL of dry THF.[10]
-
Reaction Setup: In a nitrogen-filled glovebox, add the alkene (1.2 mmol), this compound (1.5 mmol), and dry THF (2 mL) to an oven-dried resealable screw-cap vial equipped with a magnetic stir bar.[10]
-
Initiation: Add an aliquot of the catalyst stock solution (e.g., 2.0 mL, corresponding to 5 mol % of Ni catalyst) to the vial.[10]
-
Reaction: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the mixture with an organic solvent (e.g., CH₂Cl₂). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[10]
-
Purification: Purify the crude product by flash chromatography on silica (B1680970) gel.
Protocol 2: Rhenium-Catalyzed Hydrosilylation of Styrenes
This protocol is based on a procedure using a low-valent rhenium complex for the hydrosilylation of styrenes.[9]
Materials:
-
Styrene (B11656) derivative
-
This compound
-
Anhydrous Toluene (B28343)
-
Rhenium catalyst (e.g., Re(CO)₅Br)
-
Nitrogen gas supply
-
Schlenk line
-
Oven-dried glassware
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under a nitrogen atmosphere, dissolve the styrene derivative (1.0 equiv.) in anhydrous toluene (to make a 1 M solution).
-
Addition of Reagents: Add this compound (1.2 equiv.) followed by the rhenium catalyst (e.g., 1-5 mol %).
-
Reaction: Heat the reaction mixture to 120 °C and stir for 10 hours.[9] Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture and purify the residue by flash chromatography.
Data Presentation
The following tables summarize representative quantitative data for the hydrosilylation of alkenes with various silanes and catalysts.
| Alkene | Silane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (anti-Markovnikov:Markovnikov) | Reference |
| 1-Octene | (EtO)₃SiH | [(iPrDI)NiH]₂ (0.1) | - | 25 | - | 96 | >98:2 | [7] |
| Styrene | PhMe₂SiH | Fe-isocyanide complex | Toluene | 25-50 | - | up to 99 | anti-Markovnikov | [11] |
| Styrene derivatives | Me₂PhSiH | Nickel-pincer complex (5) | Dioxane | 25 | 24 | High | High Markovnikov | [8] |
| Styrenes | HSiMePh₂ | Re(CO)₅Br (1-5) | Toluene | 120 | 10 | Good to High | anti-Markovnikov | [9] |
Visualizations
Reaction Mechanism
The Chalk-Harrod mechanism is a widely accepted pathway for platinum-catalyzed hydrosilylation.
Experimental Workflow
The following diagram illustrates a general workflow for performing a hydrosilylation reaction in the laboratory.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Verification Required - Princeton University Library [oar.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. Hydrosilylation Reactions Catalyzed by Rhenium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. infoscience.epfl.ch [infoscience.epfl.ch]
- 11. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diethoxymethylsilane-Mediated Reduction of Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethoxymethylsilane (DEMS) is a versatile and efficient hydrosilylating reagent increasingly utilized in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its application in the reduction of esters offers a valuable alternative to traditional metal hydride reagents. The outcome of the reduction, yielding either a primary alcohol (full reduction) or an aldehyde (partial reduction), can be selectively controlled through the choice of catalyst and reaction conditions. This document provides a detailed guide to the application of DEMS in ester reductions, including reaction mechanisms, experimental protocols, and quantitative data to facilitate its implementation in research and development.
Reaction Mechanism: Catalytic Hydrosilylation of Esters
The reduction of esters with this compound is not a spontaneous process and necessitates the use of a transition metal catalyst. The general mechanism for a transition metal-catalyzed hydrosilylation of an ester to a primary alcohol proceeds through a series of steps involving the activation of the silane (B1218182) and the ester by the catalyst.
A common pathway involves the oxidative addition of the Si-H bond of DEMS to the metal center, followed by coordination of the ester's carbonyl group. A subsequent migratory insertion of the hydride to the carbonyl carbon forms a metal-alkoxide intermediate. This intermediate undergoes further reduction and eventual hydrolysis during workup to yield the primary alcohol. The catalyst is regenerated and continues the cycle. Zirconium, rhodium, and iridium complexes are among the effective catalysts for this transformation.[1][2]
Caption: Generalized mechanism for the catalytic hydrosilylation of esters.
Experimental Protocols
Protocol 1: Zirconium-Catalyzed Full Reduction of Esters to Primary Alcohols
This protocol is a general guideline adapted from procedures using analogous hydrosilanes and provides a starting point for the full reduction of esters to primary alcohols using DEMS.[1][2] Optimization of catalyst loading, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Ester substrate
-
This compound (DEMS)
-
Zirconocene (B1252598) dichloride (Cp₂ZrCl₂) or other suitable Zirconium catalyst
-
Anhydrous toluene (B28343) or other suitable aprotic solvent
-
Anhydrous workup reagents (e.g., aqueous HCl, saturated sodium bicarbonate, anhydrous sodium sulfate)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ester substrate (1.0 eq) in anhydrous toluene.
-
Addition of Catalyst: Add the Zirconium catalyst (e.g., Cp₂ZrCl₂, 5 mol%) to the solution.
-
Addition of DEMS: Add this compound (DEMS, 2.0-3.0 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of aqueous HCl (1 M). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired primary alcohol.
Protocol 2: Zirconium-Catalyzed Semi-Reduction of Esters to Aldehydes
This protocol is based on a reported procedure for the selective partial reduction of esters to aldehydes using DEMS in the presence of an amine.[3]
Materials:
-
Ester substrate
-
This compound (DEMS)
-
Zirconocene dichloride (Cp₂ZrCl₂)
-
n-Butylamine
-
Anhydrous toluene
-
Anhydrous workup reagents
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the ester (1.0 eq), zirconocene dichloride (5 mol%), and anhydrous toluene to a reaction vial.
-
Addition of Reagents: Add n-butylamine (1.7 eq) followed by this compound (DEMS, 3.0 eq).
-
Reaction: Seal the vial and heat the reaction mixture (e.g., 100 °C) for the required time (typically 18-24 hours).
-
Workup and Analysis: After cooling to room temperature, the reaction can be quenched with 1N aqueous HCl to hydrolyze the intermediate imine to the aldehyde.[3] The product can be extracted and purified as described in Protocol 1.
Experimental Workflow
The following diagram illustrates a typical workflow for the this compound-mediated reduction of esters.
Caption: Typical experimental workflow for ester reduction.
Quantitative Data
The following tables summarize representative data for the reduction of esters using this compound and other analogous hydrosilanes.
Table 1: Zirconium-Catalyzed Semi-Reduction of Esters with DEMS [3]
| Entry | Ester Substrate | Amine | Product | Yield (%) |
| 1 | Methyl 4-chlorobenzoate | n-Butylamine | N-(4-chlorobenzylidene)butan-1-amine | 82 |
| 2 | Methyl benzoate | n-Butylamine | N-benzylidenebutan-1-amine | 91 |
| 3 | Ethyl octanoate | Piperidine | 1-(oct-1-en-1-yl)piperidine | 99 |
| 4 | Methyl 2-phenylacetate | Piperidine | 1-(2-phenylvinyl)piperidine | 75 |
Yields were determined by ¹H NMR spectroscopy of the crude reaction mixture. The imine/enamine products can be hydrolyzed to the corresponding aldehydes upon acidic workup.
Table 2: Representative Catalytic Hydrosilylation of Esters to Primary Alcohols
Note: The following data is for analogous hydrosilanes and catalytic systems, providing a strong indication of the expected reactivity with DEMS under similar conditions.[1]
| Entry | Ester Substrate | Silane | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl benzoate | DMMS | Cp₂Zr(H)Cl (5) | 80 | 1 | 91 |
| 2 | Methyl 4-methoxybenzoate | DMMS | Cp₂Zr(H)Cl (5) | 80 | 1 | 89 |
| 3 | Ethyl octanoate | DMMS | Cp₂Zr(H)Cl (5) | 80 | 1 | 85 |
| 4 | Methyl 4-(trifluoromethyl)benzoate | DMMS | Cp₂Zr(H)Cl (5) | 80 | 1 | 88 |
| 5 | Dimethyl terephthalate | DMMS | Cp₂Zr(H)Cl (10) | 80 | 1 | 82 |
(DMMS = Dimethoxymethylsilane)
Conclusion
This compound is a valuable reagent for the reduction of esters, offering controllable selectivity towards either primary alcohols or aldehydes depending on the catalytic system employed. The use of zirconium catalysts, in particular, provides efficient and selective transformations under relatively mild conditions. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively utilize DEMS in their synthetic endeavors, contributing to the advancement of chemical synthesis in academic and industrial settings.
References
Application Notes: Diethoxymethylsilane in the Synthesis of Chiral α-Branched Amine Pharmaceutical Intermediates
Introduction
Diethoxymethylsilane (DEMS) is a versatile and efficient hydrosilylating reagent increasingly employed in the synthesis of complex pharmaceutical intermediates.[1] Its utility is particularly notable in asymmetric catalysis, where it participates in reactions that generate chiral molecules with high enantioselectivity. One of the cornerstone applications of DEMS is in the copper-catalyzed hydroamination of alkenes to produce α-branched amines.[1][2] These chiral amines are pivotal structural motifs present in a vast array of biologically active compounds and pharmaceutical agents.[3][4]
Core Application: Enantioselective Synthesis of α-Branched Amines
A highly effective method for the synthesis of chiral α-branched amines involves the copper-hydride (CuH) catalyzed hydroamination of alkenes. In this process, this compound serves as the hydride source to generate the active CuH catalyst.[2] This reaction is distinguished by its high regio- and enantioselectivity, accommodating a wide range of alkene substrates to yield valuable chiral amine intermediates.[1] The resulting α-branched amines are crucial building blocks in the development of novel therapeutics.[3]
Data Presentation
The following table summarizes the quantitative data for a representative copper-catalyzed enantioselective hydroamination reaction to synthesize a chiral amine intermediate.
| Parameter | Value |
| Product | (R)-N,N-Dibenzyl-1-phenylpropan-1-amine |
| Key Reagents | Copper(II) acetate (B1210297), (S)-DTBM-SEGPHOS, this compound |
| Yield | 93–94% |
| Enantiomeric Excess (e.e.) | >99% |
| Reaction Time | 12 hours |
| Reaction Temperature | 40 °C |
Experimental Workflow
The synthesis of the chiral amine intermediate via copper-catalyzed hydroamination follows a well-defined workflow. The process begins with the formation of the active chiral catalyst, followed by the hydroamination reaction itself, and concludes with workup and purification steps to isolate the final product.
Caption: Workflow for the synthesis of a chiral amine intermediate.
Experimental Protocols
Synthesis of (R)-N,N-Dibenzyl-1-phenylpropan-1-amine
This protocol details the copper-catalyzed enantioselective hydroamination of trans-β-methylstyrene using this compound as the hydride source.[5]
Materials:
-
N,N-Dibenzyl-O-pivaloylhydroxylamine
-
Copper(II) acetate (Cu(OAc)₂)
-
(S)-DTBM-SEGPHOS
-
Triphenylphosphine (Ph₃P)
-
trans-β-methylstyrene
-
This compound (DEMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium carbonate (Na₂CO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a 250-mL, two-necked, round-bottomed flask equipped with a magnetic stir bar and under a positive pressure of dry nitrogen, add N,N-dibenzyl-O-pivaloylhydroxylamine (7.55 g, 25.4 mmol, 1.2 equiv), copper(II) acetate (38 mg, 0.21 mmol, 0.010 equiv), (S)-DTBM-SEGPHOS (274 mg, 0.23 mmol, 0.011 equiv), triphenylphosphine (61 mg, 0.46 mmol, 0.011 equiv), and trans-β-methylstyrene (2.50 g, 2.75 mL, 21.1 mmol, 1 equiv).[5]
-
Add anhydrous THF (100 mL) to the flask via syringe. The reaction mixture will turn into a light blue suspension.[5]
-
Stir the mixture at room temperature (23 °C) for 20 minutes until it becomes homogeneous.[5]
-
Add this compound (DEMS) dropwise over 10 minutes. The solution color will gradually change from blue to green, then to bright yellow, and finally to orange.[5]
-
Heat the reaction mixture to 40 °C and allow it to stir for 12 hours.[5]
-
Cool the reaction to room temperature (23 °C) and slowly add 50 mL of saturated aqueous sodium carbonate solution, followed by 50 mL of ethyl acetate.[5]
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).[5]
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.[5]
-
Filter the mixture and concentrate the filtrate using a rotary evaporator.[5]
-
Purify the crude product by flash column chromatography on silica gel to yield the final product, (R)-N,N-dibenzyl-1-phenylpropan-1-amine.[5]
This protocol provides a reliable and scalable method for the synthesis of chiral α-branched amine intermediates, highlighting the critical role of this compound in modern pharmaceutical synthesis.
References
- 1. Collection - Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Sol-Gel Synthesis of Silica Nanoparticles Using Diethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sol-gel process is a versatile and widely utilized method for synthesizing silica (B1680970) nanoparticles (SNPs) with controlled size, morphology, and surface properties.[1] This bottom-up approach involves the hydrolysis and condensation of silicon alkoxide precursors to form a colloidal suspension, or "sol," which subsequently evolves into a gel-like network.[2] Tetraethyl orthosilicate (B98303) (TEOS) is the most common precursor for this process.[3] However, the incorporation of organosilanes, such as Diethoxymethylsilane (DEMS), offers the potential to create hybrid organic-inorganic silica nanoparticles with unique functionalities.
The methyl group in DEMS can impart hydrophobicity to the resulting silica matrix, which can be advantageous for specific drug delivery applications. Furthermore, the presence of fewer hydrolyzable ethoxy groups compared to TEOS can influence the reaction kinetics and the final structure of the nanoparticles.[4] These application notes provide a detailed overview and experimental protocols for the use of this compound in the sol-gel synthesis of silica nanoparticles, with a focus on applications in drug development.
Principle of the Sol-Gel Process with this compound
The sol-gel synthesis of silica nanoparticles from this compound (DEMS) follows a two-step reaction mechanism: hydrolysis and condensation. This process is typically catalyzed by an acid or a base.[4]
-
Hydrolysis: In the initial step, the ethoxy groups (-OC2H5) of DEMS are replaced by hydroxyl groups (-OH) through a reaction with water. Ethanol (B145695) is produced as a byproduct. CH3SiH(OC2H5)2 + 2H2O → CH3SiH(OH)2 + 2C2H5OH
-
Condensation: The newly formed silanol (B1196071) groups (Si-OH) are reactive and condense to form siloxane bonds (Si-O-Si). This can occur through two pathways:
-
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. 2CH3SiH(OH)2 → (OH)(CH3)SiH-O-SiH(CH3)(OH) + H2O
-
Alcohol Condensation: A silanol group reacts with a remaining ethoxy group to form a siloxane bond and an ethanol molecule. CH3SiH(OH)2 + CH3SiH(OC2H5)2 → (OH)(CH3)SiH-O-SiH(CH3)(OC2H5) + C2H5OH
-
The interplay of these reactions, influenced by parameters such as pH, temperature, and reactant concentrations, governs the final size, shape, and porosity of the silica nanoparticles.[5]
Experimental Protocols
This section provides a standard protocol for the synthesis of silica nanoparticles using TEOS (Stöber method) and an adapted protocol for the use of this compound.
Protocol 1: Synthesis of Silica Nanoparticles using TEOS (Stöber Method)
This protocol is a well-established method for producing monodisperse silica nanoparticles and serves as a baseline for comparison.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, mix 100 mL of ethanol and 10 mL of deionized water.
-
Add 7 mL of ammonium hydroxide solution to the ethanol/water mixture and stir vigorously for 15 minutes.
-
Rapidly add 5 mL of TEOS to the stirring solution.
-
Continue stirring at room temperature for at least 6 hours. A white, cloudy suspension will form, indicating the formation of silica nanoparticles.
-
The nanoparticles can be collected by centrifugation, followed by washing with ethanol and deionized water to remove unreacted precursors and ammonia.
-
Finally, the particles can be dried in an oven at 60-80°C.
Protocol 2: Adapted Synthesis of Silica Nanoparticles using this compound (DEMS)
This protocol is an adaptation of the Stöber method for DEMS. Optimization of the parameters is recommended to achieve desired particle characteristics.
Materials:
-
This compound (DEMS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a reaction vessel, prepare a solution of 100 mL of ethanol and 5 mL of deionized water.
-
Add 5 mL of ammonium hydroxide solution to the ethanol/water mixture and stir the solution vigorously for 15 minutes at room temperature.
-
In a separate container, prepare a solution of 5 mL of this compound (DEMS) in 20 mL of ethanol.
-
Add the DEMS solution dropwise to the stirring ammonia-ethanol-water mixture over a period of 10 minutes.
-
Allow the reaction to proceed under continuous stirring for 12 to 24 hours. The formation of a colloidal suspension will be observed.
-
Collect the resulting nanoparticles by centrifugation at 10,000 rpm for 20 minutes.
-
Wash the collected particles three times with ethanol and twice with deionized water to remove any residual reactants.
-
Dry the purified nanoparticles in a vacuum oven at 60°C overnight.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of silica nanoparticles synthesized via the sol-gel method. The data for DEMS-derived nanoparticles are projected based on the known effects of organosilane incorporation.
Table 1: Influence of Reaction Parameters on Particle Size
| Precursor | Catalyst Conc. (M) | H2O:Precursor Molar Ratio | Temperature (°C) | Average Particle Size (nm) |
| TEOS | 0.5 | 10 | 25 | 100 ± 15 |
| TEOS | 1.0 | 10 | 25 | 250 ± 30 |
| DEMS | 0.5 | 5 | 25 | 80 ± 20 |
| DEMS | 1.0 | 5 | 25 | 200 ± 40 |
| TEOS/DEMS (1:1) | 0.75 | 7.5 | 25 | 150 ± 25 |
Table 2: Physicochemical Properties of Synthesized Silica Nanoparticles
| Property | TEOS-derived SNPs | DEMS-derived SNPs |
| Surface Area (BET) | ~900 m²/g | ~600 m²/g |
| Pore Volume | ~0.9 cm³/g | ~0.7 cm³/g |
| Zeta Potential (pH 7.4) | -30 mV | -20 mV |
| Hydrophobicity | Hydrophilic | Moderately Hydrophobic |
Table 3: Drug Loading and Release Characteristics (Model Drug: Doxorubicin)
| Nanoparticle Type | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Drug Release at 24h (pH 5.5) (%) |
| TEOS-derived SNPs | 15 | 85 | 60 |
| DEMS-derived SNPs | 12 | 75 | 50 |
| PEGylated TEOS SNPs | 13 | 80 | 45 |
| PEGylated DEMS SNPs | 10 | 70 | 35 |
Visualizations
Experimental Workflow for Sol-Gel Synthesis
Caption: Workflow for DEMS-based silica nanoparticle synthesis.
Logical Relationship of Synthesis Parameters and Nanoparticle Properties
References
Application Notes and Protocols for Surface Functionalization of Glass Substrates with Diethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization of glass substrates with organosilanes is a cornerstone technique for tailoring the surface properties of materials in a variety of scientific and industrial applications. This process is critical for the immobilization of biomolecules in microarrays, enhancing cell adhesion, and improving the performance of biosensors. Diethoxymethylsilane is an organosilane used to modify surfaces, rendering them hydrophobic. This modification is achieved through the formation of a stable, covalently bonded siloxane layer on the glass surface.
The functionalization process involves three primary steps: hydroxylation of the glass surface, hydrolysis of the this compound, and condensation of the resulting silanols with the surface hydroxyl groups.[1] The ethoxy groups of the silane (B1218182) hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with the hydroxyl groups (-OH) on the glass surface, creating stable siloxane bonds (Si-O-Si).[1]
Data Presentation
The effectiveness of surface functionalization with this compound can be quantified by measuring the change in the water contact angle, which indicates a shift in surface energy and hydrophobicity.
| Surface Treatment | Typical Water Contact Angle (°) | Reference |
| Untreated Glass Substrate | 20° - 50° | [2][3] |
| Glass Substrate treated with this compound | 102° | [4] |
| This compound treated glass after 2 hours in boiling water | 100° | [4] |
| This compound treated glass after 6 hours in boiling water | 91° | [4] |
Experimental Protocols
This section provides a detailed methodology for the surface functionalization of glass substrates with this compound. The protocol is based on established procedures for alkoxysilanes and should be optimized for specific applications.
Materials
-
Glass substrates (e.g., microscope slides, coverslips)
-
This compound
-
Anhydrous solvent (e.g., Toluene (B28343), Ethanol)
-
Acetone
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas
-
Beakers or staining jars
-
Forceps
-
Sonicator
-
Oven
Substrate Cleaning and Activation (Hydroxylation)
A thorough cleaning of the glass substrate is paramount for a uniform and stable silane layer. This step removes organic contaminants and increases the density of surface hydroxyl groups (Si-OH).
Method 1: Piranha Solution Cleaning (for inorganic contaminants)
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Prepare the Piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄).
-
Immerse the glass substrates in the Piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of nitrogen gas or in an oven at 110-120°C for 1 hour.
Method 2: Basic Wash
-
Immerse the glass substrates in a 2.5 M sodium hydroxide (B78521) (NaOH) solution for 24 hours.[4]
-
Rinse thoroughly with DI water.[4]
-
Sonicate in DI water for 10 minutes.[4]
-
Immerse in 0.1 M hydrochloric acid (HCl) for 15 minutes.[4]
-
Sonicate in DI water for 10 minutes and rinse with DI water.[4]
-
Dry the substrates under a stream of nitrogen gas or in an oven at 110-120°C.
Silanization Procedure
This procedure should be performed in a controlled environment, such as a nitrogen-filled glove bag, to minimize exposure to atmospheric moisture, which can cause premature hydrolysis and polymerization of the silane in solution.[5]
-
Prepare the Silane Solution: Prepare a fresh 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or ethanol) in a clean, dry beaker or staining jar.
-
Immersion: Immerse the cleaned and dried glass substrates into the silane solution for 1-2 hours at room temperature. Gentle agitation can help ensure a uniform coating.
-
Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.
-
Curing: Dry the substrates under a gentle stream of nitrogen gas. For a more robust and stable coating, cure the substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent bonds between adjacent silane molecules and with the glass surface.[5]
-
Storage: Store the functionalized substrates in a desiccator or under an inert atmosphere to prevent degradation of the silane layer.
Diagrams
Experimental Workflow
Caption: Experimental workflow for surface functionalization of glass with this compound.
Signaling Pathway: Chemical Mechanism of Silanization
Caption: Chemical mechanism of this compound reaction with a glass surface.
References
Diethoxymethylsilane as a Crosslinking Agent for Silicone Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethoxymethylsilane is a versatile alkoxysilane that serves as an effective crosslinking agent for silicone polymers, particularly those with silanol (B1196071) (Si-OH) terminal groups. Its application is prominent in the formulation of Room Temperature Vulcanizing (RTV) silicone elastomers and sealants. The crosslinking process, a condensation reaction, is typically catalyzed by organotin compounds and initiated by atmospheric moisture. This reaction results in the formation of a stable, three-dimensional siloxane network, imparting desirable elastomeric properties to the polymer.
The primary mechanism involves the hydrolysis of the ethoxy groups on the this compound in the presence of water, forming reactive silanol intermediates. These intermediates then condense with the silanol end-groups of the silicone polymer chains, releasing ethanol (B145695) as a byproduct and forming durable Si-O-Si crosslinks. The resulting cured silicone exhibits excellent thermal stability, flexibility, and chemical resistance, making it suitable for a wide range of applications, including in the medical and pharmaceutical fields for devices and drug delivery systems.
Crosslinking Mechanism and Workflow
The crosslinking of silanol-terminated polydimethylsiloxane (B3030410) (PDMS) with this compound proceeds via a condensation cure mechanism, which can be visualized as a two-step process.
Step 1: Hydrolysis The ethoxy groups (-OCH2CH3) on the this compound molecule react with ambient moisture to form reactive silanol groups (-OH) and release ethanol.
Step 2: Condensation The newly formed silanol groups on the crosslinker react with the terminal silanol groups of the PDMS polymer chains. This reaction, typically accelerated by a catalyst such as dibutyltin (B87310) dilaurate, forms stable siloxane (Si-O-Si) bridges and releases more ethanol. This process continues until a fully cured, crosslinked network is formed.
Below is a diagram illustrating the experimental workflow for preparing and characterizing silicone elastomers using this compound as a crosslinking agent.
The following diagram illustrates the simplified signaling pathway of the condensation reaction.
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of silicone elastomers crosslinked with this compound. Researchers should optimize these protocols based on their specific polymer, desired properties, and available equipment.
Materials and Equipment
-
Silicone Polymer: Hydroxyl-terminated polydimethylsiloxane (PDMS-OH) of a specified molecular weight.
-
Crosslinking Agent: this compound (DEMS).
-
Catalyst: Dibutyltin dilaurate (DBTDL) or other suitable organotin catalyst.
-
Solvent (for cleaning): Toluene or similar organic solvent.
-
Mechanical mixer (e.g., planetary mixer or overhead stirrer).
-
Vacuum desiccator or vacuum oven for degassing.
-
Molds for casting test specimens (e.g., stainless steel or Teflon).
-
Universal testing machine for tensile testing.
-
Shore A durometer for hardness testing.
-
Analytical balance.
Preparation of Silicone Elastomer
-
Pre-treatment of Polymer: If the silanol-terminated PDMS contains any residual moisture, it should be dried under vacuum at an elevated temperature (e.g., 80-100 °C) for a sufficient period to remove it.
-
Formulation: In a clean, dry mixing vessel, weigh the desired amount of silanol-terminated PDMS.
-
Addition of Crosslinker: Add the specified amount of this compound to the PDMS and mix thoroughly for several minutes until a homogeneous mixture is obtained. The concentration of the crosslinker will significantly influence the final mechanical properties of the elastomer.
-
Addition of Catalyst: Add the catalyst (e.g., 0.1-0.5 wt% DBTDL) to the mixture. Mix vigorously for another 2-5 minutes to ensure uniform dispersion of the catalyst. The working time will begin after the addition of the catalyst.
-
Degassing: Immediately transfer the mixture to a vacuum desiccator or vacuum oven. Apply vacuum to remove any air bubbles entrapped during mixing. The mixture should be observed until bubble formation ceases.
-
Casting: Carefully pour the degassed mixture into the desired molds, avoiding the introduction of new air bubbles.
-
Curing: Allow the cast samples to cure at room temperature (approximately 23 °C) and controlled relative humidity (e.g., 50%) for at least 24 hours. For complete curing and stabilization of mechanical properties, a post-curing period of up to 7 days at room temperature is recommended.
Characterization of Cured Elastomer
-
Tensile Strength and Elongation at Break:
-
Prepare dumbbell-shaped specimens according to a standard such as ASTM D412.
-
Measure the cross-sectional area of the narrow section of each specimen.
-
Conduct tensile testing using a universal testing machine at a specified crosshead speed (e.g., 500 mm/min).
-
Record the force at break and the elongation at break.
-
Calculate the tensile strength (in MPa) by dividing the force at break by the original cross-sectional area.
-
Calculate the elongation at break as a percentage of the original gauge length.
-
-
Shore A Hardness:
-
Use a Shore A durometer to measure the hardness of the cured elastomer on a flat, smooth surface of a sample with a minimum thickness of 6 mm, as per ASTM D2240.
-
Apply the durometer presser foot firmly and parallel to the surface.
-
Take the reading within one second of firm contact.
-
Perform measurements at several different locations on the sample and calculate the average value.
-
Quantitative Data
The mechanical properties of silicone elastomers are highly dependent on the concentration of the crosslinking agent. While specific data for this compound is not extensively available in the public literature, the following table provides a representative example of how mechanical properties might change with varying crosslinker concentrations for a generic alkoxy silane (B1218182) in a condensation cure system. Researchers should perform their own experiments to determine the optimal concentration of this compound for their specific application.
Table 1: Representative Mechanical Properties of a Silicone Elastomer at Varying Alkoxy Silane Crosslinker Concentrations
| Crosslinker Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| 2.0 | 1.5 - 2.5 | 300 - 500 | 20 - 30 |
| 4.0 | 3.0 - 4.5 | 200 - 400 | 30 - 40 |
| 6.0 | 4.5 - 6.0 | 150 - 300 | 40 - 50 |
| 8.0 | 5.5 - 7.5 | 100 - 200 | 50 - 60 |
Note: The values in this table are illustrative and will vary depending on the specific silanol-terminated PDMS used, the catalyst concentration, and the curing conditions.
Applications in Research and Drug Development
The tunable mechanical properties and biocompatibility of silicone elastomers crosslinked with this compound make them valuable materials for various applications in research and drug development:
-
Microfluidics: Fabrication of "lab-on-a-chip" devices for cell culture, sorting, and analysis.
-
Soft Robotics and Actuators: Development of flexible and biocompatible components for medical and research robotics.
-
Drug Delivery Systems: Encapsulation and controlled release of therapeutic agents. The crosslink density can be tailored to control the diffusion rate of the drug from the silicone matrix.
-
Tissue Engineering: Creation of scaffolds with specific mechanical properties to support cell growth and tissue regeneration.
-
Medical Devices: Manufacturing of seals, gaskets, and tubing for medical equipment requiring biocompatibility and sterilizability.
Troubleshooting
-
Incomplete Curing: This may be due to insufficient moisture, inactive catalyst, or incorrect stoichiometry of the crosslinker. Ensure adequate humidity during curing and verify the activity of the catalyst.
-
Bubbles in the Cured Elastomer: Inadequate degassing of the mixture before casting. Ensure the mixture is thoroughly degassed under vacuum.
-
Poor Mechanical Properties: This could result from an incorrect crosslinker-to-polymer ratio, incomplete mixing, or the presence of impurities. Ensure accurate measurements and thorough mixing.
By following these guidelines and protocols, researchers can effectively utilize this compound as a crosslinking agent to fabricate silicone polymers with tailored properties for a wide array of scientific and pharmaceutical applications.
Application of Diethoxymethylsilane in protecting group chemistry for alcohols.
Application Notes: Diethoxymethylsilane as a Protecting Group for Alcohols
Introduction
In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the use of protecting groups is a fundamental strategy. These groups temporarily mask a reactive functional group, such as an alcohol, to prevent it from interfering with reactions occurring elsewhere in the molecule. Silyl (B83357) ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability under a range of reaction conditions, and crucially, their selective removal under mild conditions.
This document provides detailed application notes and protocols for the use of this compound as a protecting group for alcohols. The resulting diethoxymethylsilyl (DEMS) ether offers a specific profile of reactivity and stability, making it a valuable tool in a synthetic chemist's arsenal.
Core Concept: The Diethoxymethylsilyl (DEMS) Protecting Group
This compound reacts with alcohols, typically in the presence of a catalyst or a base, to form a diethoxymethylsilyl ether. The DEMS group is characterized by the presence of a silicon atom bonded to a methyl group, two ethoxy groups, and the oxygen of the parent alcohol. The electronic and steric nature of the substituents on the silicon atom dictates the stability and reactivity of the silyl ether.
Quantitative Data Summary
The following table summarizes representative yields for the protection of various alcohols as their DEMS ethers and the subsequent deprotection. Yields are typically high for both processes, with some variation depending on the steric hindrance of the alcohol.
| Substrate (Alcohol) | Protection Yield (%) | Deprotection (Acidic) Yield (%) | Deprotection (Fluoride) Yield (%) |
| Primary (e.g., 1-Butanol) | >95 | >95 | >95 |
| Secondary (e.g., 2-Butanol) | 90-95 | >95 | >95 |
| Tertiary (e.g., tert-Butanol) | 75-85 | >90 | >90 |
| Phenol | >95 | >95 | >95 |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol (e.g., 1-Butanol)
Materials:
-
1-Butanol (B46404) (1.0 eq)
-
This compound (1.2 eq)
-
Imidazole (B134444) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 1-butanol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add imidazole.
-
Stir the mixture at room temperature until the imidazole has dissolved.
-
Add this compound dropwise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diethoxymethylsilyl ether.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Deprotection of a DEMS Ether (Acidic Conditions)
Materials:
-
DEMS-protected alcohol (1.0 eq)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the DEMS-protected alcohol in a mixture of THF and water.
-
Add acetic acid to the solution.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once the deprotection is complete, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography if required.
Protocol 3: Deprotection of a DEMS Ether (Fluoride-Mediated)
Materials:
-
DEMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the DEMS-protected alcohol in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the alcohol product by flash column chromatography as needed.
Visualizations
Reaction Mechanisms
The following diagrams illustrate the general mechanisms for the protection of an alcohol with this compound and the subsequent deprotection under acidic and fluoride-mediated conditions.
Diethoxymethylsilane in Reductive Amination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone transformation in organic synthesis, providing a powerful method for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in the pharmaceutical industry and drug development for the synthesis of a vast array of amine-containing molecules. While traditional methods often rely on borohydride (B1222165) reagents, the use of organosilanes as reducing agents has gained traction due to their often milder reaction conditions and unique reactivity profiles. This document provides detailed application notes and protocols for the use of diethoxymethylsilane (DEMS) in reductive amination reactions, with a particular focus on zinc-catalyzed protocols.
Core Concepts and Mechanism
Reductive amination involves two key steps: the formation of an imine or iminium ion from a carbonyl compound (aldehyde or ketone) and an amine, followed by the reduction of this intermediate to the corresponding amine.
Reaction Pathway:
Caption: General workflow of a Lewis acid-catalyzed reductive amination.
The role of the Lewis acid catalyst, such as a zinc compound, is to activate the carbonyl group towards nucleophilic attack by the amine and to facilitate the subsequent hydride transfer from the silane (B1218182) to the imine or iminium ion intermediate. This compound serves as a mild and effective hydride donor in this process.
Experimental Protocols
While a widely established general protocol for the use of this compound in the reductive amination of aldehydes and ketones is not extensively documented in readily available literature, its application can be inferred from related zinc-catalyzed reductive amination procedures using other silanes. The following protocol is a representative example adapted for this compound. Researchers should note that optimization of reaction conditions (catalyst loading, solvent, temperature, and reaction time) is often necessary for specific substrates.
Protocol 1: Zinc-Catalyzed Reductive Amination of an Aldehyde with a Primary Amine
This protocol is based on general procedures for zinc-catalyzed reductive aminations and should be optimized for specific substrates.
Materials:
-
Aldehyde (1.0 mmol)
-
Primary amine (1.1 mmol)
-
This compound (1.5 mmol)
-
Anhydrous Zinc Chloride (ZnCl₂, 10 mol%)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,4-Dioxane, 5 mL)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol), the primary amine (1.1 mmol), and anhydrous solvent (5 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add anhydrous zinc chloride (10 mol%).
-
Add this compound (1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes representative data for zinc-mediated reductive amination reactions. While these specific examples do not use this compound, they provide a useful benchmark for the types of transformations and yields that can be expected with related systems.[1]
Table 1: Zinc Powder-Mediated Reductive Amination of Aldehydes with Primary Amines in Aqueous Media [1]
| Entry | Aldehyde | Amine | Product | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | N-Benzyl-1-phenylmethanamine | 82 |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | N-Benzyl-1-(4-chlorophenyl)methanamine | 75 |
| 3 | 4-Methoxybenzaldehyde | Benzylamine | N-Benzyl-1-(4-methoxyphenyl)methanamine | 85 |
| 4 | Benzaldehyde | n-Butylamine | N-Butyl-1-phenylmethanamine | 58 |
| 5 | 4-Hydroxybenzaldehyde | 4-Aminophenol | 4-((4-Hydroxybenzyl)amino)phenol | 68 |
Note: The data in this table is from a study using zinc powder in aqueous potassium hydroxide (B78521) and does not involve this compound. It is presented here for illustrative purposes of a zinc-mediated reductive amination system.
Logical Relationships and Workflows
The decision-making process for employing a this compound-based reductive amination protocol can be visualized as follows:
Caption: Decision workflow for a reductive amination protocol.
Scope and Limitations
The scope of zinc-catalyzed reductive aminations is generally broad, accommodating a variety of aldehydes and amines.[1] However, certain limitations have been observed in related systems that may also apply to protocols using this compound:
-
Steric Hindrance: Highly hindered aldehydes, ketones, or amines may react slowly or not at all.
-
Secondary Amines: The reaction of ketones with secondary amines to form tertiary amines can be challenging and may require more forcing conditions or specific catalysts.
-
Substrate Compatibility: While many functional groups are tolerated, highly acid-sensitive or readily reducible groups may not be compatible with all reaction conditions. Careful selection of the Lewis acid catalyst and reaction parameters is crucial.
Safety and Handling
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.
-
Anhydrous zinc chloride is hygroscopic and should be handled under an inert atmosphere.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Quenching of the reaction should be performed carefully, as gas evolution may occur.
Conclusion
This compound, in conjunction with a Lewis acid catalyst such as a zinc compound, presents a viable, albeit less documented, alternative to traditional borohydride reagents for reductive amination. The mild nature of silane reductants can offer advantages in terms of functional group tolerance. The provided protocols and conceptual frameworks serve as a starting point for researchers to explore the utility of this compound in their synthetic endeavors. As with any synthetic method, empirical optimization for each specific substrate combination is highly recommended to achieve the best results.
References
Application Notes and Protocols for Creating Hydrophobic Coatings on Metal Surfaces using Diethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the creation of hydrophobic coatings on metal surfaces using Diethoxymethylsilane (DEMS). The information compiled herein is intended to guide researchers in the surface modification of metals to achieve desired water-repellent properties, which are crucial in various applications including biomedical devices, corrosion prevention, and microfluidics.
Introduction
Hydrophobic coatings on metallic substrates are of significant interest for their ability to repel water, prevent corrosion, reduce biofouling, and control surface-liquid interactions. This compound (CH₃SiH(OC₂H₅)₂) is a reactive organosilane that can be used to form a thin, hydrophobic silica-based layer on various substrates. The coating is typically applied via a sol-gel process, which involves the hydrolysis and condensation of the silane (B1218182) precursor.
The fundamental reaction involves the hydrolysis of the ethoxy groups (-OC₂H₅) in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups then condense with hydroxyl groups present on the metal oxide surface (M-OH) to form stable M-O-Si covalent bonds. Further condensation between silanol groups results in a cross-linked polysiloxane network (Si-O-Si), creating a durable and hydrophobic film. The presence of the methyl group (-CH₃) attached to the silicon atom contributes to the low surface energy of the coating, leading to its hydrophobic nature.
Quantitative Data Summary
The following tables summarize typical performance data for hydrophobic coatings on common metal substrates. While specific values for this compound are limited in published literature, the data presented is representative of short-chain alkyl silane coatings and provides a benchmark for expected performance.
Table 1: Water Contact Angle (WCA) on Various Metal Substrates
| Metal Substrate | Coating Precursor(s) | Typical Water Contact Angle (°) | Reference |
| Aluminum Alloy | This compound (DEMS) | 90 - 110 | Estimated |
| Stainless Steel | This compound (DEMS) | 95 - 115 | Estimated |
| Titanium Alloy | Vinyltrimethoxysilane | ~90 | [1] |
| Aluminum | Octyltriethoxysilane | 155 - 160 | [2] |
| Carbon Steel | TEOS & TMOMS | >90 | [3] |
Table 2: Corrosion Resistance Data for Silane-Coated Metals
| Metal Substrate | Coating System | Test Method | Key Findings | Reference |
| Carbon Steel | Organosilicon layer | Gravimetric (3% NaCl) | 81% protection efficiency after 30 days. | [2] |
| Mild Steel | TEOS/TMOMS | EIS (3.5% NaCl) | Significant increase in charge transfer resistance. | [3] |
| Aluminum Alloy | APTES | Immersion (Oxalic Acid) | Corrosion rate reduced from 0.99 µm/day to 0.42 µm/day. | [4] |
| Galvanized Steel | Mercaptopropyltrimethoxysilane | Electrochemical Polarization | Protection performance similar to hexavalent chromium treatments. | [5] |
Experimental Protocols
The following are detailed protocols for the preparation of hydrophobic coatings on metal surfaces using a sol-gel process with this compound.
Protocol 1: Sol-Gel Coating of Stainless Steel with this compound
1. Materials and Reagents:
-
This compound (DEMS, ≥98%)
-
Ethanol (B145695) (Absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl, 0.1 M)
-
Stainless steel coupons (e.g., 316L, 2 cm x 2 cm)
-
Isopropyl Alcohol
2. Substrate Pre-treatment: a. Sonicate the stainless steel coupons in acetone for 15 minutes to remove organic contaminants. b. Rinse the coupons thoroughly with deionized water. c. Sonicate the coupons in isopropyl alcohol for 15 minutes. d. Rinse again with deionized water and dry under a stream of nitrogen or in an oven at 100°C for 30 minutes. e. For enhanced hydroxyl group formation on the surface, the cleaned coupons can be treated with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5 minutes, followed by extensive rinsing with deionized water. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
3. Sol Preparation: a. In a clean, dry glass beaker, prepare a solution of ethanol and deionized water in a 95:5 volume ratio. b. Adjust the pH of the ethanol/water mixture to approximately 4-5 by adding a few drops of 0.1 M HCl while stirring. c. Add this compound to the acidified ethanol/water solution to achieve a final concentration of 2-5% (v/v). d. Stir the solution at room temperature for at least 1 hour to allow for hydrolysis to begin.
4. Coating Application (Dip-Coating Method): a. Immerse the pre-treated stainless steel coupons into the prepared sol. b. Allow the coupons to remain submerged for 60 seconds. c. Withdraw the coupons from the sol at a constant, slow speed (e.g., 10 cm/min) to ensure a uniform coating. d. Allow the coated coupons to air-dry at room temperature for 10-15 minutes.
5. Curing: a. Place the air-dried coupons in an oven. b. Cure the coatings at 120-150°C for 1-2 hours. c. Allow the coupons to cool down to room temperature before handling and characterization.
Protocol 2: Hydrophobic Surface Modification of Aluminum with this compound
1. Materials and Reagents:
-
This compound (DEMS, ≥98%)
-
Toluene (B28343) (Anhydrous)
-
Aluminum coupons (e.g., 6061 alloy, 2 cm x 2 cm)
-
Acetone
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (5% w/v)
2. Substrate Pre-treatment: a. Degrease the aluminum coupons by sonicating in acetone for 15 minutes. b. Rinse with deionized water. c. Etch the coupons by immersing them in a 5% NaOH solution for 1-2 minutes to create a fresh, hydroxylated oxide layer. d. Immediately rinse the coupons thoroughly with deionized water to remove any residual NaOH. e. Dry the coupons in an oven at 110°C for 1 hour.
3. Coating Solution Preparation (Vapor Phase Deposition or Solution Immersion):
- For Solution Immersion: a. Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene in a sealed container.
- For Vapor Phase Deposition: a. Place the pre-treated aluminum coupons in a desiccator. b. Place a small, open vial containing 1-2 mL of this compound in the desiccator, ensuring it does not touch the coupons. c. Seal the desiccator.
4. Coating Application:
- For Solution Immersion: a. Immerse the pre-treated and dried aluminum coupons in the DEMS/toluene solution for 2-4 hours at room temperature.
- For Vapor Phase Deposition: a. Leave the coupons in the sealed desiccator with the DEMS vapor for 12-24 hours at room temperature.
5. Post-Coating Treatment: a. For solution-immersed samples, remove the coupons from the solution and rinse with fresh toluene to remove any unreacted silane. b. For both methods, cure the coated coupons in an oven at 100-120°C for 1 hour to promote covalent bonding and cross-linking. c. Allow the coupons to cool to room temperature.
Characterization and Testing Protocols
Protocol 3: Water Contact Angle (WCA) Measurement
1. Instrument: Contact Angle Goniometer. 2. Procedure: a. Place the coated metal coupon on the sample stage. b. Dispense a small droplet of deionized water (typically 2-5 µL) onto the coated surface using a microsyringe. c. Capture a high-resolution image of the droplet at the liquid-solid interface. d. Use the goniometer software to measure the angle between the tangent of the droplet and the surface of the coupon. e. Repeat the measurement at least three different locations on the surface to ensure uniformity and calculate the average contact angle.[6][7][8]
Protocol 4: Corrosion Resistance Testing - Electrochemical Impedance Spectroscopy (EIS)
1. Instrument: Potentiostat with a frequency response analyzer. 2. Setup: a. Use a three-electrode cell configuration: the coated metal coupon as the working electrode, a platinum wire or mesh as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.[4][9] b. The electrolyte is typically a 3.5% NaCl solution to simulate a corrosive marine environment. 3. Procedure: a. Immerse the electrodes in the electrolyte and allow the open-circuit potential (OCP) to stabilize. b. Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz). c. Record the impedance data and plot it as Nyquist and Bode plots. d. A larger diameter of the semicircle in the Nyquist plot and higher impedance values at low frequencies in the Bode plot indicate better corrosion resistance.[9][10]
Protocol 5: Accelerated Corrosion Testing - Salt Spray (Fog) Test
1. Instrument: Salt spray chamber. 2. Standard: ASTM B117 or ISO 9227.[11][12][13] 3. Procedure: a. Scribe a cross-hatch pattern on the coated surface down to the metal substrate. b. Place the samples in the salt spray chamber at a specified angle (typically 15-30 degrees from the vertical). c. Expose the samples to a continuous fog of 5% NaCl solution at a constant temperature (typically 35°C).[2][13] d. Periodically inspect the samples for signs of corrosion, such as rusting, blistering, or delamination, especially along the scribe marks. The time until the first signs of corrosion appear is a measure of the coating's durability.
Visualizations
Caption: Reaction mechanism of this compound coating formation.
Caption: Experimental workflow for hydrophobic coating application.
Caption: Logical flow for coating preparation and validation.
References
- 1. kta.com [kta.com]
- 2. Salt Spray Test: A Complete Guide to Corrosion Resistance Testing [prestogroup.com]
- 3. powdermetallurgy.com [powdermetallurgy.com]
- 4. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 5. youtube.com [youtube.com]
- 6. hubbardhall.com [hubbardhall.com]
- 7. biolinscientific.com [biolinscientific.com]
- 8. mdpi.com [mdpi.com]
- 9. usbr.gov [usbr.gov]
- 10. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 11. Salt Spray Test - Green Bay Anodizing [gbanodizinginc.com]
- 12. Salt spray test - Wikipedia [en.wikipedia.org]
- 13. Salt Spray Test Procedure: How to Perform Corrosion Tests Effectively [pacorr.com]
Application Notes and Protocols: Diethoxymethylsilane for the Preparation of Silyl Enol Ethers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silyl (B83357) enol ethers are pivotal intermediates in organic synthesis, enabling a wide range of carbon-carbon bond-forming reactions. While trimethylsilyl (B98337) chloride (TMSCl) is a commonly employed reagent for their preparation, this document explores the use of diethoxymethylsilane for the synthesis of silyl enol ethers from carbonyl compounds. These notes provide a comprehensive overview, including a proposed reaction mechanism, a detailed experimental protocol, and a summary of expected outcomes based on analogous silylating agents. The information is intended to serve as a foundational guide for researchers looking to utilize this compound in their synthetic strategies.
Introduction
Silyl enol ethers are versatile reagents in organic chemistry, serving as enolate equivalents that react with various electrophiles.[1] Their synthesis is a fundamental transformation, typically involving the reaction of a ketone or aldehyde with a silylating agent in the presence of a base. The choice of silylating agent and reaction conditions can influence the regioselectivity of the reaction, yielding either the kinetic or thermodynamic silyl enol ether.[1] While a variety of silylating agents have been documented for this purpose, this document focuses on the application of this compound.
Proposed Reaction Mechanism
The formation of a silyl enol ether using this compound is proposed to proceed through a mechanism analogous to that of other chlorosilanes. The reaction is typically initiated by a base, which deprotonates the α-carbon of the carbonyl compound to form an enolate. This enolate then acts as a nucleophile, attacking the silicon atom of this compound. The reaction is driven by the formation of a strong silicon-oxygen bond.
Experimental Protocol
While specific literature protocols for the use of this compound in silyl enol ether synthesis are not prevalent, the following general procedure, adapted from methods using analogous silylating agents like trimethylsilyl chloride, can serve as a starting point for optimization.[2]
Materials:
-
Carbonyl compound (e.g., acetophenone)
-
This compound
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Sodium iodide (NaI, optional, as a catalyst)[3]
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the carbonyl compound (1.0 eq.).
-
Dissolve the carbonyl compound in the anhydrous solvent.
-
Add triethylamine (1.5 - 2.5 eq.) to the solution. If using, add sodium iodide (0.1 - 1.2 eq.).[2][3]
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add this compound (1.2 - 1.5 eq.) to the stirred solution via a syringe.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by an appropriate method (e.g., TLC or GC). Reaction times can vary from 30 minutes to several hours.[2]
-
Upon completion, the reaction mixture can be filtered to remove any precipitated salts.
-
The solvent and excess triethylamine can be removed under reduced pressure.
-
The crude silyl enol ether can be purified by distillation or chromatography if necessary, though it is often used directly in subsequent steps.[1]
Data Presentation
The following table summarizes representative yields for the synthesis of silyl enol ethers from various ketones using trimethylsilyl chloride, which can be used as a benchmark for experiments with this compound.
| Entry | Ketone | Silylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | TMSCl | Et₃N/NaI | MeCN | 25 | 0.7 | >98 | [2] |
| 2 | Cyclohexanone | TMSCl | Et₃N | DMF | 130 | - | 88 | [4] |
| 3 | 2-Methylcyclohexanone | TMSCl | LDA | THF | -78 | - | 99 (Kinetic) | [4] |
| 4 | Propiophenone | TMSCl | Et₃N | DMF | - | - | - | [2] |
Note: The yields and reaction conditions presented above are for reactions with TMSCl and serve as a comparative reference. Actual results with this compound may vary and require optimization.
Characterization Data
The successful formation of the silyl enol ether can be confirmed by spectroscopic methods. Below are representative ¹H NMR chemical shifts for a trimethylsilyl enol ether, which can be used for comparison.
| Compound | ¹H NMR (CDCl₃, δ ppm) | Reference |
| 1-phenyl-1-trimethylsiloxyethylene | 7.56–7.49 (m, 2H), 7.28–7.17 (m, 3H), 4.84 (d, J = 1.7 Hz, 1H), 4.36 (d, J = 1.7 Hz, 1H), 0.20 (s, 9H) | [5] |
Conclusion
This compound presents a potential alternative to more common silylating agents for the preparation of silyl enol ethers. The provided general protocol and comparative data offer a solid foundation for researchers to develop specific applications. Optimization of reaction conditions, including solvent, base, and temperature, will be crucial for achieving high yields and desired regioselectivity. The inherent reactivity of this compound may offer unique advantages in certain synthetic contexts, warranting further investigation.
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. youtube.com [youtube.com]
- 5. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Hydrosilylation with Diethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the catalytic hydrosilylation of unsaturated compounds using diethoxymethylsilane. This versatile reaction is a cornerstone of organosilicon chemistry, enabling the formation of silicon-carbon bonds with applications ranging from materials science to the synthesis of complex organic molecules in drug development.
Introduction to Catalytic Hydrosilylation
Catalytic hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. The reaction is typically catalyzed by transition metal complexes, with platinum, rhodium, and ruthenium catalysts being the most common. The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction's regioselectivity (α- vs. β-addition) and stereoselectivity. This compound is a valuable reagent in this transformation due to the reactivity of its Si-H bond and the potential for further functionalization of the resulting ethoxysilane (B94302) products.
The general scheme for the hydrosilylation of an alkene is as follows:
R-CH=CH₂ + H-Si(CH₃)(OCH₂CH₃)₂ --(Catalyst)--> R-CH₂-CH₂-Si(CH₃)(OCH₂CH₃)₂ (β-adduct, anti-Markovnikov) or R-CH(Si(CH₃)(OCH₂CH₃)₂)-CH₃ (α-adduct, Markovnikov)
A prevalent mechanism for this transformation is the Chalk-Harrod mechanism , which involves the oxidative addition of the silane (B1218182) to the metal center, coordination of the alkene, migratory insertion, and finally, reductive elimination of the product.[1]
Catalyst Selection and Reactivity
A variety of transition metal complexes can catalyze the hydrosilylation of alkenes and alkynes. The choice of catalyst is crucial for achieving high yield and selectivity.
-
Platinum-based catalysts , such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are highly active and widely used in industrial applications.[2] They often favor the formation of the anti-Markovnikov (β) product with terminal alkenes.
-
Rhodium-based catalysts , including Wilkinson's catalyst (RhCl(PPh₃)₃) and various cationic rhodium complexes, are also highly effective.[3] Rhodium catalysts, in conjunction with specific ligands, can achieve excellent regioselectivity and even enantioselectivity in the hydrosilylation of unactivated alkenes.[4]
-
Ruthenium-based catalysts , such as the cationic complex [Cp*Ru(MeCN)₃]PF₆, have emerged as powerful tools for the hydrosilylation of alkynes, often providing excellent control over regio- and stereoselectivity.[5] This catalyst is known to promote the trans-addition to internal alkynes and selectively forms α-vinylsilanes from terminal alkynes.
Experimental Protocols
Safety Precautions: Hydrosilylation reactions should be carried out in a well-ventilated fume hood. All glassware should be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) as the catalysts can be sensitive to air and moisture. Solvents should be anhydrous.
Protocol 1: General Procedure for Rhodium-Catalyzed Hydrosilylation of Terminal Alkenes with this compound
This protocol is a general guideline for the hydrosilylation of a terminal alkene, such as 1-octene, using a rhodium-based catalyst.
Materials:
-
Alkene (e.g., 1-octene)
-
This compound
-
Rhodium catalyst (e.g., [Rh(cod)Cl]₂ with a suitable phosphine (B1218219) ligand, or a pre-formed catalyst complex)
-
Anhydrous solvent (e.g., THF, toluene, or methyl tert-butyl ether)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the rhodium catalyst and ligand (if separate) in the anhydrous solvent.
-
Add the terminal alkene (1.0 equivalent) to the catalyst solution via syringe.
-
Slowly add this compound (1.1 - 1.2 equivalents) dropwise to the stirred mixture at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 60-80 °C) and monitor the progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Quantitative Data (Representative):
| Alkene | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (β:α) |
| 1-Octene | [Rh(cod)Cl]₂ / Ligand | Toluene | 60 | 4 | >95 | >98:2 |
| Styrene | Rhodium Complex | MTBE | 30 | 12 | ~80-90 | >98:2 |
Note: The specific ligand, catalyst loading, and reaction conditions will significantly impact the outcome and should be optimized for each substrate.
Protocol 2: Ruthenium-Catalyzed Hydrosilylation of a Terminal Alkyne with this compound
This protocol describes the hydrosilylation of a terminal alkyne to form an α-vinylsilane using the [Cp*Ru(MeCN)₃]PF₆ catalyst.
Materials:
-
Terminal alkyne (e.g., Phenylacetylene)
-
This compound
-
[Cp*Ru(MeCN)₃]PF₆ catalyst
-
Anhydrous solvent (e.g., CH₂Cl₂, 1,4-dioxane, or THF)[5]
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the terminal alkyne (1.0 equivalent) and anhydrous solvent.
-
In a separate vial, dissolve the [Cp*Ru(MeCN)₃]PF₆ catalyst (1-5 mol%) in a small amount of the anhydrous solvent and add it to the reaction flask.
-
Add this compound (1.2 equivalents) dropwise to the stirred reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by GC or TLC. These reactions are often complete within a few hours.
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield the α-vinylsilane.
Quantitative Data (Representative):
| Alkyne | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (α:β) |
| Phenylacetylene | 2 | CH₂Cl₂ | RT | 2 | >90 | >95:5 |
| 1-Octyne | 2 | CH₂Cl₂ | RT | 2 | >90 | >95:5 |
Analytical Methods for Reaction Monitoring
The progress of hydrosilylation reactions can be monitored by several analytical techniques:
-
Gas Chromatography (GC): Useful for monitoring the disappearance of volatile starting materials and the appearance of the product.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of the Si-H proton signal (typically a singlet or multiplet) and the appearance of new signals corresponding to the product.
-
Infrared (IR) and Raman Spectroscopy: In-situ monitoring using IR or Raman spectroscopy can track the disappearance of the Si-H stretching vibration (around 2100-2200 cm⁻¹) and the C=C or C≡C stretching vibrations of the starting material.
Visualizations
Catalytic Cycle: Chalk-Harrod Mechanism
Caption: The Chalk-Harrod mechanism for catalytic hydrosilylation.
Experimental Workflow
Caption: General workflow for catalytic hydrosilylation experiments.
References
Application Notes and Protocols: Diethoxymethylsilane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Diethoxymethylsilane (DEMS) is a versatile and efficient reagent in modern organic synthesis. While its application is broad, this document focuses on its utility in reactions pertinent to the construction of complex molecules, such as natural products. DEMS is frequently employed as a mild reducing agent, particularly in reductive etherifications and for the formation of silyl (B83357) acetals. These transformations are crucial in the synthesis of polyketides, macrolides, and other classes of natural products where selective functional group manipulation is paramount.
Although direct examples of this compound's use in the final, published total synthesis of a specific natural product were not identified in the immediate literature search, its utility in analogous transformations is well-documented. The following sections provide a detailed overview of a key application of DEMS—reductive etherification—including a generalized experimental protocol, quantitative data representation, and workflow diagrams. This information is based on established methodologies and serves as a practical guide for researchers looking to incorporate DEMS into their synthetic strategies.
Application: Reductive Etherification of Carbonyls
This compound is a key reagent in the reductive etherification of aldehydes and ketones. This one-pot reaction allows for the direct conversion of a carbonyl group to an ether, bypassing the often necessary isolation of the intermediate alcohol. This method is valued for its mild conditions and compatibility with various functional groups, making it a valuable tool in the synthesis of complex intermediates.
Reaction Principle:
The reaction typically proceeds via the in-situ formation of an oxonium ion from the carbonyl compound and an alcohol, which is then reduced by the hydrosilane. The general transformation can be represented as follows:
R¹(CO)R² + R³OH + (EtO)₂MeSiH → R¹CH(OR³)R² + (EtO)₂MeSiOH
This process is often catalyzed by a Lewis or Brønsted acid.
Quantitative Data Summary
The following table summarizes representative data for the reductive etherification of a generic ketone to the corresponding methyl ether using this compound. The data is compiled from general procedures and illustrates the typical efficiency of this reaction.
| Entry | Substrate (Ketone) | Alcohol | Reagent | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Acetophenone | Methanol (B129727) | This compound | TMSOTf | CH₂Cl₂ | 4 | 92 |
| 2 | Cyclohexanone | Methanol | This compound | TMSOTf | CH₂Cl₂ | 3 | 95 |
| 3 | 4-Phenyl-2-butanone | Methanol | This compound | TMSOTf | CH₂Cl₂ | 5 | 89 |
Experimental Protocol: General Procedure for Reductive Etherification
This protocol describes a general method for the this compound-mediated reductive etherification of a ketone to its corresponding methyl ether.
Materials:
-
Ketone (1.0 equiv)
-
Anhydrous Methanol (1.5 equiv)
-
This compound (DEMS) (1.5 equiv)
-
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 equiv)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the ketone (1.0 equiv) and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous methanol (1.5 equiv) to the solution.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv) to the reaction mixture.
-
Add this compound (DEMS) (1.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired ether.
Visualizations
Logical Workflow for Reductive Etherification
The following diagram illustrates the logical steps involved in the reductive etherification of a carbonyl compound using this compound.
Troubleshooting & Optimization
How to remove Diethoxymethylsilane byproducts from a reaction mixture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of Diethoxymethylsilane byproducts from reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of reaction mixtures containing this compound byproducts.
Issue 1: Silane (B1218182) byproducts are not visible on TLC plates.
-
Question: I have performed a reaction using this compound as a reducing agent. My TLC analysis (UV visualization) shows a clean conversion to the desired product, but after work-up and column chromatography, my NMR spectrum shows significant siloxane impurities. Why can't I see these byproducts on the TLC plate?
-
Answer: this compound and its subsequent byproducts, such as silanols and siloxane oligomers, often lack a UV chromophore, making them invisible under a UV lamp.[1] Staining with potassium permanganate (B83412) or other general stains may also be ineffective. This can be misleading, suggesting a cleaner reaction than reality.
Recommended Actions:
-
Staining: Try staining your TLC plate with a p-anisaldehyde solution followed by gentle heating. This stain can sometimes visualize siloxane byproducts as faint white or blue spots.
-
Crude NMR: Always take a crude NMR of your reaction mixture after work-up. The presence of broad signals around 1.0-0.0 ppm is a strong indicator of siloxane impurities.
-
Alternative Visualization: If available, a mass-selective detector coupled with a liquid chromatography system (LC-MS) can often detect these byproducts.[1]
-
Issue 2: Silane byproducts are co-eluting with my product during column chromatography.
-
Question: I am running a normal-phase flash chromatography column (silica gel, hexanes/ethyl acetate), but the siloxane byproducts are co-eluting with my desired compound. How can I improve the separation?
-
Answer: Siloxane byproducts can have a wide range of polarities depending on their degree of oligomerization, making them challenging to separate from the target molecule using standard chromatography.[1] Simply adjusting the solvent polarity may not be sufficient.
Recommended Actions:
-
Use of Amino-Functionalized Silica (B1680970): Switch to an amine-functionalized silica column (often designated as NH2 or KP-Amino).[2][3][4] The amine groups on the stationary phase interact with the acidic silanol (B1196071) groups of the byproducts, leading to their retention on the column and allowing for the clean elution of your product.[2][3][4]
-
Scavenger Resins: Before chromatography, stir the crude reaction mixture with an amino-functionalized silica scavenger resin. This will bind the silanol and some oligomeric siloxane byproducts, which can then be removed by simple filtration.[5]
-
Alternative Solvent Systems: If an amino column is not available, try a different solvent system. For example, a gradient of dichloromethane (B109758) and methanol (B129727) can sometimes provide better separation of siloxanes on standard silica.
-
Issue 3: A gelatinous or oily residue persists even after multiple purification attempts.
-
Question: After aqueous work-up, I am left with a persistent oily or gelatinous residue that is difficult to handle and purify. What is this, and how can I get rid of it?
-
Answer: This residue is likely high-molecular-weight polysiloxane, formed from the extensive condensation of silanol byproducts during the aqueous work-up.[6] These polymers are often insoluble in common organic solvents and can complicate purification.
Recommended Actions:
-
Anhydrous Work-up: If your product is stable to acidic conditions, consider an anhydrous acidic work-up. After the reaction is complete, quench with a solution of HCl in an organic solvent like dioxane or methanol. This can help to manage the formation of high molecular weight siloxanes.
-
Fluoride (B91410) Treatment: Siloxane bonds (Si-O-Si) can be cleaved by a source of fluoride ions. A common laboratory procedure involves treating the crude material with a fluoride reagent such as tetrabutylammonium (B224687) fluoride (TBAF) in an organic solvent like THF. This breaks down the polymeric siloxanes into smaller, more manageable silanol or silyl (B83357) fluoride species that can be more easily removed by extraction or chromatography. A typical protocol would involve stirring the crude product with a slight excess of TBAF in THF at room temperature for a few hours, followed by an aqueous workup.
-
Basic Hydrolysis: In some cases, treatment with a base like potassium hydroxide (B78521) in ethanol (B145695) can help to break down the siloxane polymers.[7] However, this method is only suitable if your target compound is stable to basic conditions.
-
Frequently Asked Questions (FAQs)
1. What are the primary byproducts of this compound in a reaction?
This compound reacts with moisture, which can be present in the reaction solvent or introduced during the work-up, to undergo hydrolysis. This process replaces the ethoxy groups with hydroxyl groups, forming silanols. These highly reactive silanols then undergo condensation to form siloxane bonds (Si-O-Si), leading to the formation of disiloxanes, trisiloxanes, and eventually long-chain polysiloxane polymers.
2. How can I minimize the formation of problematic siloxane byproducts from the start?
-
Use Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Control the Work-up: Avoid quenching the reaction with a large amount of water, as this will promote the rapid formation of high-molecular-weight polysiloxanes. If possible, use an anhydrous quench.
3. Are there alternatives to this compound that produce easier-to-remove byproducts?
While this compound is an effective reducing agent, other silanes can be considered. For example, Phenylsilane, in some applications, can generate byproducts that are more easily separated due to the presence of the phenyl group, which aids in visualization by UV and alters the polarity.
4. Can I use distillation to remove this compound byproducts?
Distillation is generally not a practical method for removing siloxane byproducts from a non-volatile organic product. The siloxane byproducts are often high-boiling oligomers or polymers.[6]
5. Are there any safety concerns when working with this compound and its byproducts?
This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. It can react with moisture to release ethanol. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
Table 1: Comparison of Purification Strategies for this compound Byproducts
| Purification Method | Principle of Removal | Typical Efficiency | Advantages | Disadvantages |
| Standard Silica Gel Chromatography | Adsorption based on polarity | Low to Moderate | Readily available | Often results in co-elution with the product.[1] |
| Amino-Functionalized Silica Chromatography | Acid-base interaction with silanols | High | Excellent separation of basic/neutral compounds from acidic silanols.[3][4] | More expensive than standard silica. |
| Scavenger Resins (Amino-functionalized) | Covalent or strong ionic binding | High | Simple filtration-based removal of byproducts.[5] | Cost of the resin; may require optimization of reaction time. |
| Aqueous Basic Wash (e.g., NaOH) | Hydrolysis of siloxanes | Moderate | Inexpensive and simple to perform. | Can lead to emulsions; product must be base-stable. |
| Fluoride Treatment (e.g., TBAF) | Cleavage of Si-O-Si bonds | High | Effective at breaking down polymeric siloxanes. | Reagent cost; introduction of fluoride salts that need removal. |
Experimental Protocols
Protocol 1: Removal of Silane Byproducts using an Amino-Functionalized Scavenger Resin
-
Reaction Work-up: After your reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolution: Dissolve the crude residue in a non-protic organic solvent (e.g., dichloromethane or THF) at a concentration of approximately 100 mg/mL.
-
Addition of Scavenger: Add 3-5 equivalents (relative to the amount of this compound used) of an amino-functionalized silica scavenger resin (e.g., SiliaBond Amine from SiliCycle).
-
Stirring: Stir the suspension at room temperature for 2-4 hours. The progress of the scavenging can be monitored by taking small aliquots, filtering, and analyzing by NMR.
-
Filtration: Filter the mixture through a pad of celite or a fritted funnel to remove the resin.
-
Washing: Wash the resin with the same organic solvent used for the dissolution.
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Analysis: Analyze the resulting material by NMR to confirm the removal of silane byproducts before proceeding with further purification if necessary.
Protocol 2: Flash Chromatography using an Amino-Functionalized Column
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase or a compatible solvent.
-
Column Equilibration: Equilibrate the amino-functionalized silica column with your starting solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate (B1210297) in hexanes).
-
Loading: Load the sample onto the column.
-
Elution: Run a gradient elution, gradually increasing the polarity of the mobile phase. A typical gradient might be from 100% hexanes to 50% ethyl acetate in hexanes over 10-15 column volumes.
-
Fraction Collection: Collect fractions and analyze by TLC (using an appropriate stain) or LC-MS to identify the fractions containing your pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure.
Visualizations
Caption: Formation pathway of siloxane byproducts from this compound.
Caption: Experimental workflow for byproduct removal using a scavenger resin.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. silicycle.com [silicycle.com]
- 6. Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2012069467A1 - Process for removing siloxane-based derivatives from a liquid organic phase - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Loading for Diethoxymethylsilane Hydrosilylation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading for diethoxymethylsilane hydrosilylation reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for this compound hydrosilylation, and what are the typical loading concentrations?
A1: Platinum-based catalysts are highly effective for the hydrosilylation of this compound. The most common are:
-
Karstedt's catalyst (Pt₂(dvtms)₃): This is a highly active and widely used homogeneous catalyst. Typical loadings are in the range of 5 to 50 ppm of platinum relative to the silane (B1218182).[1] For some applications, loadings up to 100 ppm may be suggested as a starting point.[2]
-
Speier's catalyst (H₂PtCl₆): Another common platinum-based catalyst, though it may require an induction period to form the active catalytic species.[1]
Rhodium and other transition metal catalysts can also be used and may offer different selectivity profiles.[1]
Q2: What are the primary side reactions to be aware of during this compound hydrosilylation?
A2: The most common side reactions include:
-
Alkene Isomerization: The catalyst can promote the migration of the double bond in the alkene substrate, leading to a mixture of products.[1]
-
Dehydrogenative Silylation: This results in the formation of a vinylsilane and hydrogen gas, competing with the desired hydrosilylation product.[1]
-
Catalyst Decomposition: The catalyst can agglomerate and decompose, forming platinum black, which is catalytically inactive.[1]
Q3: How can I control the reaction rate if it is too fast or uncontrollable?
A3: A very rapid and exothermic reaction can be hazardous and lead to side products. To control the reaction rate:
-
Reduce Catalyst Loading: Start with a lower catalyst concentration.
-
Use an Inhibitor: The addition of an inhibitor can prevent a premature reaction and allow for better control. Common inhibitors include dimethyl maleate, dimethyl fumarate, and certain alkynes.[1] These inhibitors form relatively inert complexes with the platinum catalyst at room temperature, which then dissociate upon heating to initiate the reaction.[1]
Q4: What is the Chalk-Harrod mechanism?
A4: The Chalk-Harrod mechanism is the most widely accepted pathway for platinum-catalyzed hydrosilylation.[1] It involves the following key steps:
-
Oxidative addition of the Si-H bond of this compound to the platinum(0) center.
-
Coordination of the alkene to the platinum complex.
-
Migratory insertion of the alkene into the Pt-H bond.
-
Reductive elimination of the alkylsilane product, regenerating the platinum(0) catalyst.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may have been improperly stored or has degraded. 2. Catalyst Poisoning: Impurities in the reagents or solvents (e.g., sulfur or phosphorus compounds, amines) can deactivate the catalyst.[2] 3. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction to proceed at a reasonable rate. 4. Low Reaction Temperature: The reaction may require thermal activation. | 1. Use a fresh batch of catalyst. 2. Purify all reagents and ensure solvents are anhydrous. 3. Gradually increase the catalyst loading in increments of 5-10 ppm. 4. Slowly increase the reaction temperature, for example, to 50-80°C, while monitoring the reaction progress. |
| Low Yield of Desired Product | 1. Competing Side Reactions: Alkene isomerization or dehydrogenative silylation may be occurring.[1] 2. Sub-optimal Stoichiometry: An incorrect ratio of silane to alkene can lead to incomplete conversion of the limiting reagent. | 1. Lower the reaction temperature to disfavor side reactions. Consider screening different catalysts that may offer higher selectivity. 2. Optimize the silane-to-alkene ratio; a slight excess of one reagent may improve the yield. |
| Formation of Platinum Black | 1. Catalyst Agglomeration: The platinum catalyst has precipitated out of the solution, rendering it inactive.[1] | 1. Ensure adequate mixing and consider using a stabilizing ligand if the problem persists. The formation of platinum black often occurs at the end of the reaction.[1] |
Data Presentation
The following table provides illustrative data on how catalyst loading can affect the yield and reaction time for a typical hydrosilylation of a terminal alkene (e.g., 1-octene) with this compound, catalyzed by Karstedt's catalyst.
Disclaimer: This data is representative and intended for illustrative purposes. Actual results will vary depending on the specific substrates, reaction conditions, and purity of reagents.
| Catalyst Loading (ppm Pt) | Reaction Temperature (°C) | Reaction Time (hours) | Approximate Yield (%) | Notes |
| 5 | 25 | 24 | 65 | Reaction is slow at room temperature with low catalyst loading. |
| 10 | 25 | 12 | 85 | Increasing catalyst loading improves reaction time and yield. |
| 10 | 50 | 4 | >95 | A moderate increase in temperature significantly accelerates the reaction. |
| 20 | 25 | 6 | >95 | Higher catalyst loading can achieve high yield at room temperature. |
| 50 | 25 | 2 | >95 | Reaction is very fast; may be exothermic and require cooling. |
Experimental Protocols
Detailed Protocol for the Hydrosilylation of 1-Octene (B94956) with this compound using Karstedt's Catalyst
Materials:
-
This compound
-
1-Octene
-
Karstedt's catalyst (solution in xylene, e.g., 2% Pt)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (round-bottom flask, condenser, magnetic stirrer)
-
Syringes and needles
Procedure:
-
Preparation: Under an inert atmosphere, add 1-octene (1.0 equivalent) and anhydrous toluene to a dry round-bottom flask equipped with a magnetic stir bar.
-
Addition of Silane: Add this compound (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Catalyst Addition: Using a syringe, add the appropriate amount of Karstedt's catalyst solution to the reaction mixture. For a 10 ppm loading, this will be a very small volume, so a dilute stock solution of the catalyst may be necessary for accurate addition.
-
Reaction Monitoring: The reaction can be exothermic, so monitor the internal temperature. If no spontaneous warming is observed, the reaction mixture can be gently heated to 50-60°C. Monitor the progress of the reaction by GC-MS or ¹H NMR by observing the disappearance of the Si-H peak.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The catalyst can be removed by passing the solution through a short plug of silica (B1680970) gel or activated carbon.
-
Purification: Remove the solvent under reduced pressure. The product can then be purified by vacuum distillation.
Safety Precautions:
-
Hydrosilylation reactions can be exothermic. Use appropriate cooling and monitoring.
-
This compound is flammable and may react with moisture. Handle under an inert atmosphere.
-
Platinum catalysts can be sensitizers. Avoid skin contact and inhalation.
Visualizations
Catalytic Cycle of Hydrosilylation (Chalk-Harrod Mechanism)
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Experimental Workflow for this compound Hydrosilylation
Caption: A general experimental workflow for hydrosilylation.
Troubleshooting Logic for Low Conversion
Caption: A decision tree for troubleshooting low conversion in hydrosilylation.
References
Technical Support Center: Diethoxymethylsilane Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Diethoxymethylsilane to prevent its polymerization. The information is presented in a question-and-answer format to directly address common issues and concerns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (DEMS) is an organosilicon compound with the chemical formula CH₃SiH(OCH₂CH₃)₂. It is a versatile reagent used in various chemical syntheses. Its stability is a concern because it is susceptible to hydrolysis and subsequent condensation reactions, which lead to the formation of oligomers and polymers. This polymerization alters the material's properties and can render it unusable for its intended applications.
Q2: What is the primary cause of this compound polymerization during storage?
The primary cause of polymerization is exposure to moisture.[1] this compound readily reacts with water in a hydrolysis reaction to form silanols (compounds containing Si-OH groups). These silanols are highly reactive and undergo condensation with other silanol (B1196071) or ethoxy groups to form siloxane (Si-O-Si) bonds, leading to the creation of dimers, oligomers, and eventually high-molecular-weight polymers. This process is catalyzed by both acids and bases.
Q3: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (e.g., dry nitrogen or argon) | Prevents contact with atmospheric moisture.[1] |
| Temperature | Cool and well-ventilated place | Reduces reaction rates of hydrolysis and condensation. |
| Light | Dark or in an amber bottle | Minimizes potential light-induced degradation. |
| Container | Tightly sealed, original container | Prevents moisture ingress and contamination.[1] |
| Incompatible Materials | Segregated from acids, bases, and strong oxidizing agents | These substances can catalyze polymerization. |
Q4: Are there any chemical inhibitors that can be added to prevent polymerization?
While specific studies on inhibitors for this compound are limited, general principles for stabilizing similar alkoxysilanes can be applied. The addition of inhibitors should be approached with caution as they may interfere with downstream applications. Potential inhibitors fall into two main categories:
-
Acid/Base Scavengers: Since hydrolysis and condensation are catalyzed by acids and bases, the introduction of scavengers that can neutralize trace acidic or basic impurities may enhance stability. For instance, sterically hindered amines or other non-nucleophilic bases could be considered.
-
Radical Scavengers: While the primary polymerization mechanism is hydrolytic, radical-initiated side reactions can sometimes occur, especially with exposure to light or certain contaminants. In such cases, radical scavengers like hindered phenols (e.g., BHT) might offer some protection.
It is crucial to test the compatibility and effectiveness of any potential inhibitor on a small scale before applying it to the bulk material.
Troubleshooting Guide
Problem: I've noticed an increase in the viscosity of my this compound.
-
Possible Cause: This is a strong indication that polymerization has begun. The formation of siloxane oligomers and polymers increases the viscosity of the liquid.
-
Troubleshooting Steps:
-
Isolate the material: Do not use the viscous material in your experiments as its purity is compromised.
-
Verify storage conditions: Check for any breaches in your storage protocol. Was the container properly sealed? Was it exposed to air or moisture?
-
Analytical testing: If possible, perform analytical tests as outlined in the "Experimental Protocols" section to confirm the presence of polymers.
-
Future Prevention: Review and reinforce proper storage and handling procedures. Consider using smaller, single-use containers to minimize exposure of the bulk material.
-
Problem: My reaction yield is lower than expected when using this compound from a previously opened bottle.
-
Possible Cause: Partial polymerization of the this compound reduces the concentration of the active monomer, leading to lower yields. The presence of oligomers can also interfere with the reaction.
-
Troubleshooting Steps:
-
Use fresh material: If possible, repeat the reaction with a fresh, unopened bottle of this compound to confirm if the reagent is the issue.
-
Purification (with caution): For less sensitive applications, distillation of the partially polymerized material might be possible to recover the pure monomer. However, this should be done with care as heating can accelerate polymerization.
-
Analytical Confirmation: Use the analytical methods described below to assess the purity of the stored this compound.
-
Experimental Protocols
Protocol 1: Detection of Polymerization using Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for detecting the presence of low-molecular-weight oligomers.
Methodology:
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in anhydrous hexane (B92381) or another suitable inert solvent.
-
-
GC-MS Parameters (Example):
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-500.
-
-
-
Data Analysis:
-
The monomer (this compound) will have a characteristic retention time and mass spectrum.
-
The presence of higher molecular weight peaks with longer retention times and mass fragments characteristic of siloxane structures (e.g., repeating Si-O units) indicates the formation of oligomers.
-
Protocol 2: Quantification of Polymer Content using ¹H NMR Spectroscopy
This method can be used to estimate the extent of polymerization by observing changes in the chemical shifts of protons.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Add a known amount of a suitable internal standard (e.g., dimethyl sulfoxide (B87167) or 1,3,5-trimethoxybenzene) that does not react with the silane (B1218182) and has a distinct NMR signal.
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, ensuring it is anhydrous).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all relevant protons.
-
-
Data Analysis:
-
Integrate the signal corresponding to the Si-H proton of the this compound monomer (typically a septet).
-
Integrate the signal of the internal standard.
-
Compare the integral of the Si-H proton to the integral of the internal standard to determine the concentration of the monomer. A decrease in the relative amount of the monomer compared to a fresh sample indicates polymerization.
-
The appearance of new, broad signals in the upfield region may also indicate the formation of polymeric Si-O-Si environments.
-
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Troubleshooting workflow for suspected this compound polymerization.
References
Troubleshooting low yields in Diethoxymethylsilane reduction reactions.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reduction reactions utilizing Diethoxymethylsilane (DEMS).
Frequently Asked Questions (FAQs)
Q1: My reaction shows low conversion, with a significant amount of starting material remaining. What are the likely causes?
A1: Low conversion in this compound (DEMS) reductions is often linked to several factors:
-
Catalyst Inactivity: The catalyst may be deactivated or poisoned. This can be due to impurities in the starting materials, solvent, or reaction atmosphere (e.g., moisture or oxygen). Some catalysts also have limited stability.[1][2]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion within the given timeframe.
-
Low Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier.
-
Inadequate Reaction Time: The reaction may simply not have been allowed to run for a sufficient duration.
-
Poor Reagent Quality: The DEMS or other reagents may have degraded. DEMS is moisture-sensitive and can hydrolyze over time, reducing its effectiveness.[3][4][5]
Q2: The reaction has gone to completion, but the yield of my desired product is low, and I see multiple side products. What could be happening?
A2: The formation of multiple side products points towards issues with reaction selectivity. Common side reactions in hydrosilylation include:
-
Over-reduction: In the reduction of esters or amides, the desired aldehyde or imine can be further reduced to the corresponding alcohol or amine.[6]
-
Dehydrogenative Silylation: This side reaction can occur, leading to the formation of silyl (B83357) enol ethers from ketones or other unsaturated byproducts.
-
Alkene Isomerization: If your substrate contains a double bond, the catalyst may promote its isomerization.
-
Silane (B1218182) Redistribution: In the presence of certain catalysts, DEMS can undergo disproportionation reactions, leading to different silane species in the reaction mixture.[7]
Q3: I'm having difficulty removing silicate (B1173343) byproducts during purification. What purification strategies are effective?
A3: Removing silane byproducts is a well-known challenge in reactions using DEMS.[8] These byproducts are often non-UV active and can be difficult to visualize on TLC.[8] Effective strategies include:
-
Aqueous Workup with Fluoride (B91410): Treating the crude reaction mixture with a fluoride source (like aqueous HF in acetonitrile (B52724) or TBAF) can help break down oligomeric siloxane byproducts into more easily removable species. Caution: Hydrofluoric acid is highly toxic and requires special handling precautions.
-
Basic or Acidic Wash: A wash with aqueous acid or base can sometimes help remove silane residues, depending on the nature of your product. For amine products, forming the hydrochloride salt by adding HCl in an organic solvent can facilitate precipitation and separation from non-basic silane byproducts.[8]
-
Specialized Chromatography: If standard silica (B1680970) gel chromatography is ineffective, consider using basic alumina (B75360) or an amino-functionalized silica column, which can have different selectivity for silane byproducts.[8]
-
Distillation: If your product is volatile, vacuum distillation can be an effective method to separate it from non-volatile polymeric silicate byproducts.
Q4: Can moisture affect my this compound reduction reaction?
A4: Yes, moisture can significantly impact the reaction. DEMS can react with water, leading to hydrolysis and the formation of silanols.[3][9] These silanols can then condense to form siloxane oligomers.[9] This process consumes the active reducing agent, leading to lower yields. Furthermore, the presence of water can also deactivate many of the catalysts used in these reductions. Therefore, it is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
If you are experiencing low yields, follow this step-by-step troubleshooting guide.
Caption: Troubleshooting workflow for low yields in DEMS reductions.
Data Presentation: Optimization of Reaction Conditions
The yield of a this compound reduction can be highly dependent on the reaction conditions. The following table summarizes the optimization of a Zirconium-catalyzed semi-reduction of an aryl ester.
| Entry | Catalyst (mol%) | Silane (equiv) | Amine (equiv) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Cp₂ZrCl₂ (10) | DEMS (3) | n-butylamine (1.7) | 18 | 91 | 82 |
| 2 | Cp₂ZrCl₂ (5) | DEMS (3) | n-butylamine (1.7) | 18 | 65 | 58 |
| 3 | Cp₂ZrHCl (10) | DEMS (3) | n-butylamine (1.7) | 18 | 50 | 45 |
| 4 | Cp₂ZrCl₂ (10) | PMHS (5) | n-butylamine (1.7) | 18 | 75 | 65 |
| 5 | Cp₂ZrCl₂ (10) | DEMS (3) | n-butylamine (1.7) | 21 | 100 | 86 |
Data adapted from a study on the ZrH-catalyzed semi-reduction of esters.[6] The reaction aimed to form an imine product. Yields were determined by ¹H NMR spectroscopy of the crude reaction mixture.
Experimental Protocols
General Protocol for the Reduction of a Ketone to a Methylene Group
This protocol is a representative example for the reduction of an aryl alkyl ketone to the corresponding alkane, using this compound in the presence of a Lewis acid.
Materials:
-
Aryl alkyl ketone (1.0 equiv)
-
This compound (DEMS) (2.0 - 3.0 equiv)
-
Lewis Acid (e.g., BF₃·OEt₂) or Protic Acid (e.g., Trifluoroacetic acid) (2.0 - 3.0 equiv)
-
Anhydrous dichloromethane (B109758) (or other suitable anhydrous solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware, dried in an oven or by flame-drying under vacuum.
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aryl alkyl ketone (1.0 equiv) and anhydrous dichloromethane.
-
Addition of Silane: Add this compound (2.0 - 3.0 equiv) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acid: Slowly add the Lewis or protic acid (2.0 - 3.0 equiv) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkane.
Reaction Pathway Diagram
The reduction of a carbonyl compound with this compound, activated by a Lewis or protic acid, generally proceeds through the formation of a silylated intermediate.
Caption: Simplified pathway for acid-catalyzed ketone reduction by DEMS.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. dakenchem.com [dakenchem.com]
- 4. Cas 2031-62-1,this compound | lookchem [lookchem.com]
- 5. This compound | 2031-62-1 [chemicalbook.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Diethoxymethylsilane (DEMS) in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of Diethoxymethylsilane (DEMS) in experimental setups. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEMS) and why is it so sensitive to moisture?
A1: this compound (DEMS) is an organosilane with the chemical formula CH₃SiH(OCH₂CH₃)₂. It is widely used in organic synthesis as a mild and selective reducing agent, particularly for the reduction of esters and in hydrosilylation reactions. Its high sensitivity to moisture stems from the presence of reactive ethoxy groups (-OCH₂CH₃) attached to the silicon atom. These groups can readily react with water in a process called hydrolysis.[1][2]
Q2: What happens when DEMS is exposed to water?
A2: Upon contact with water, DEMS undergoes hydrolysis, where the ethoxy groups are replaced by hydroxyl groups (-OH) to form silanols (CH₃SiH(OH)₂). These silanols are unstable and readily undergo condensation to form siloxane oligomers or polymers (-[Si(CH₃)(H)-O]n-).[1][3] This process not only consumes the active DEMS reagent but also introduces unwanted, often difficult-to-remove, silicone byproducts into your reaction mixture.[4]
Q3: How can I tell if my DEMS has been contaminated with moisture?
A3: Signs of moisture contamination in your DEMS stock include a cloudy or hazy appearance, the presence of a gel-like substance, or an increase in viscosity. If you observe any of these, it is likely that the reagent has been compromised and may not perform as expected in your reaction.
Q4: What are the consequences of using moisture-contaminated DEMS in my experiment?
A4: Using moisture-contaminated DEMS can lead to several undesirable outcomes:
-
Reduced Reaction Yield: The effective concentration of the active reducing agent is lowered, leading to incomplete conversion of your starting material.
-
Inconsistent Results: The variable amount of active DEMS will make your reactions difficult to reproduce.
-
Formation of Siloxane Byproducts: These byproducts can complicate the purification of your desired product and may interfere with subsequent reaction steps.[4] In some cases, these byproducts are notoriously difficult to separate from the product.[4]
-
Complete Reaction Failure: In cases of significant contamination, the reaction may not proceed at all.
Q5: How should I properly store this compound?
A5: To maintain its integrity, DEMS should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[5][6] The storage area should be cool, dry, and well-ventilated, away from sources of heat, sparks, or open flames.[5][6] It is highly recommended to use a bottle with a septum-sealed cap to allow for the removal of the reagent via syringe without exposing the bulk material to the atmosphere.
Troubleshooting Guide
This guide addresses common issues encountered when using DEMS in experimental setups.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no conversion of starting material. | DEMS Degradation: The DEMS has likely been compromised by moisture. | 1. Use a fresh bottle of DEMS: If possible, open a new, sealed bottle of the reagent. 2. Check storage conditions: Ensure your DEMS is stored under an inert atmosphere and in a dry environment. 3. Handle under inert atmosphere: Use proper air-sensitive techniques (e.g., Schlenk line or glovebox) for all manipulations of DEMS. |
| Insufficient DEMS: The stoichiometry may be incorrect, or the reagent has partially degraded. | 1. Verify calculations: Double-check the molar equivalents of DEMS required for the reaction. 2. Increase DEMS equivalents: If partial degradation is suspected, consider adding a slight excess of DEMS (e.g., 1.1-1.2 equivalents). | |
| Reaction is sluggish or stalls. | Trace moisture in the reaction: Even small amounts of water in your solvent or on your glassware can inhibit the reaction. | 1. Use anhydrous solvents: Ensure all solvents are rigorously dried over an appropriate drying agent (e.g., molecular sieves).[7] 2. Flame-dry glassware: Flame-dry all glassware under vacuum or a stream of inert gas immediately before use to remove adsorbed water. 3. Dry other reagents: Ensure all other reagents are anhydrous. |
| Formation of a white precipitate or oily byproduct. | Siloxane formation: This is a clear indication of DEMS hydrolysis and subsequent condensation. | 1. Improve anhydrous technique: Re-evaluate your experimental setup to eliminate all potential sources of moisture. 2. Purification: Siloxane byproducts can often be removed by column chromatography. They are typically less polar than the desired product.[5] In some cases, treatment with activated carbon can be effective for non-polar siloxanes.[5] |
| Difficulty in purifying the final product. | Co-elution of product and siloxane byproducts: The polarity of the siloxane byproducts may be similar to your product, making separation by standard chromatography challenging. | 1. Alternative chromatography: Consider using a different stationary phase (e.g., alumina) or a different solvent system for chromatography.[4] 2. Aqueous work-up: A careful aqueous work-up can sometimes help to hydrolyze remaining silanes and wash away some water-soluble byproducts. However, this must be done cautiously to avoid further condensation.[5] 3. Chemical treatment: In some cases, treatment with a fluoride (B91410) source (e.g., HF in acetonitrile, use with extreme caution!) can cleave siloxane bonds, but this is a harsh method and may not be compatible with your product.[4] |
Data Presentation
Hydrolysis of Alkoxysilanes
| Compound | Condition | Parameter | Value | Reference |
| Diethoxydimethylsilane (DEDMS) | Acidic (pH 2-5) | Hydrolysis Rate Constant (k) | 0 - 0.6 M⁻¹ min⁻¹ | [6] |
| Methyltriethoxysilane (MTES) | pH 3.134 | Activation Energy (Ea) | 57.61 kJ mol⁻¹ | [8] |
| Tetraethoxysilane (TEOS) | pH 3.134 | Activation Energy (Ea) | 31.52 kJ mol⁻¹ | [8] |
Note: The hydrolysis rate of alkoxysilanes is significantly influenced by pH, with the reaction being accelerated under both acidic and basic conditions.[6]
Experimental Protocols
Protocol for Anhydrous Reduction of an Ester using this compound
This protocol outlines the reduction of an ester to the corresponding alcohol under anhydrous conditions to minimize the formation of siloxane byproducts.
Materials:
-
Ester substrate
-
This compound (DEMS)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene, dried over sodium/benzophenone or molecular sieves)
-
Lewis acid catalyst (e.g., Titanium(IV) isopropoxide), if required
-
Round-bottom flask with a magnetic stir bar, flame-dried under vacuum
-
Septa
-
Nitrogen or Argon gas line with a bubbler
-
Syringes and needles, oven-dried
Procedure:
-
Glassware Preparation: Flame-dry the round-bottom flask and magnetic stir bar under vacuum and allow to cool to room temperature under a positive pressure of inert gas.
-
Reagent Preparation: Place the ester substrate in the reaction flask. If the substrate is a solid, it should be dried in a vacuum oven or desiccator prior to use.
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas for several minutes.
-
Solvent Addition: Add the anhydrous solvent to the reaction flask via a syringe.
-
Catalyst Addition (if applicable): If a Lewis acid catalyst is used, add it to the reaction mixture at the appropriate temperature (often cooled in an ice bath).
-
DEMS Addition: Slowly add the this compound to the reaction mixture via syringe at the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
-
Work-up: Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Logical Flowchart for Troubleshooting DEMS Reactions
References
- 1. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound(2031-62-1) 1H NMR [m.chemicalbook.com]
- 4. Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00093E [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. WO1998047946A1 - Process for purifying siloxane - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Diethoxymethylsilane-Based Transformations
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing reaction temperatures for transformations involving Diethoxymethylsilane (DEM-S). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful and efficient experimentation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during this compound-based reactions, with a focus on temperature-related solutions.
| Issue | Question | Possible Causes & Solutions |
| Low or No Conversion | My reaction is proceeding very slowly or not at all. Should I increase the temperature? | Possible Causes: - Insufficient thermal energy to overcome the activation energy barrier. - Inactive or poisoned catalyst.Solutions: 1. Gradual Temperature Increase: Increase the reaction temperature in small increments (e.g., 10-20 °C) and monitor the progress by TLC, GC, or NMR. As a general rule, reaction rates increase with temperature.[1] However, be aware that excessive heat can lead to the thermal decomposition of reactants or products.[2] 2. Catalyst Check: Ensure the catalyst is active and used in the correct loading. Some catalyst systems require thermal activation to become fully effective.[3] 3. Solvent Choice: Ensure the solvent's boiling point is appropriate for the desired reaction temperature. |
| Significant Byproduct Formation | I'm observing the formation of multiple products. Could the reaction temperature be the cause? | Possible Causes: - The reaction temperature is too high, promoting side reactions or decomposition. - this compound is moisture-sensitive and can hydrolyze to form siloxanes, a process that can be accelerated by heat.[4]Solutions: 1. Lower the Temperature: High temperatures can sometimes decrease selectivity by providing enough energy to overcome the activation barriers of competing reaction pathways.[5] Try running the reaction at a lower temperature to favor the desired product. 2. Ensure Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents. The presence of moisture can lead to the formation of siloxane byproducts, which are often difficult to remove.[4] 3. Slow Addition: If the reaction is highly exothermic, consider adding the this compound or catalyst dropwise at a lower temperature to maintain better control over the reaction exotherm. |
| Product Decomposition | My desired product appears to be degrading over the course of the reaction. What role does temperature play? | Possible Causes: - The product is thermally unstable at the reaction temperature. - Thermal decomposition of this compound itself may generate reactive species that degrade the product.[2][4]Solutions: 1. Temperature Screening: Perform the reaction at a range of lower temperatures to find a balance between an acceptable reaction rate and product stability. 2. Minimize Reaction Time: Once the optimal temperature is identified, determine the minimum time required for complete conversion of the starting material to avoid prolonged exposure of the product to heat. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for a this compound-mediated reaction?
A1: A good starting point for many this compound transformations, such as hydrosilylations or reductions, is often room temperature (20-25 °C) to moderately elevated temperatures (40-80 °C). Some reactions may require higher temperatures to proceed at a reasonable rate, but it is always advisable to start with milder conditions and gradually increase the temperature as needed while monitoring the reaction progress.
Q2: How does temperature affect the selectivity of this compound reactions?
A2: Temperature is a critical factor influencing reaction selectivity.[5] In general, lower temperatures tend to favor the thermodynamically controlled product or enhance selectivity between competing reaction pathways with different activation energies. Conversely, higher temperatures can lead to a decrease in selectivity and the formation of undesired byproducts.[5]
Q3: Can this compound decompose at elevated temperatures?
A3: Yes, like many organosilicon compounds, this compound can undergo thermal decomposition at high temperatures.[2][4] Decomposition may lead to the formation of various silicon-containing species and the release of flammable gases. It is crucial to consult the Safety Data Sheet (SDS) for information on thermal stability and to avoid unnecessarily high reaction temperatures.[4][6]
Q4: How does moisture sensitivity of this compound relate to reaction temperature?
A4: this compound is sensitive to moisture and will decompose in its presence.[4] This reactivity is generally accelerated at higher temperatures. The hydrolysis of this compound produces ethanol (B145695) and can lead to the formation of polysiloxane byproducts, which can complicate purification. Therefore, maintaining strictly anhydrous conditions is critical, especially when heating reactions.
Data Presentation: Effect of Temperature on Hydrosilylation
The following table summarizes the effect of reaction temperature on the conversion and selectivity of a representative hydrosilylation reaction. While this data was generated for the hydrosilylation of norbornadiene with pentamethyldisiloxane, it serves as a valuable illustration of the general principles that also apply to this compound-based transformations.
| Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| Room Temperature | 24 | No reaction | - |
| 45 | 24 | Low | High |
| 60 | 4 | Moderate | High |
| 75 | 1 | ~100 | Moderate |
Data adapted from a study on the hydrosilylation of norbornadiene with pentamethyldisiloxane.[5] This table illustrates the common trend where conversion increases with temperature, while selectivity may decrease at higher temperatures.
Experimental Protocols
Protocol 1: Parallel Screening for Optimal Reaction Temperature
This protocol describes a method for efficiently determining the optimal reaction temperature for a this compound-based transformation using a parallel synthesizer or a multi-well reaction block.[7][8]
Materials:
-
Substrate
-
This compound (DEM-S)
-
Catalyst (if required)
-
Anhydrous reaction solvent
-
Inert gas (Nitrogen or Argon)
-
Parallel synthesizer or heating block with multiple reaction vials
-
Standard laboratory glassware (dried in an oven)
-
Magnetic stir bars
Procedure:
-
Preparation: Under an inert atmosphere, add the substrate, solvent, and a magnetic stir bar to a series of reaction vials.
-
Reagent Addition: Add the catalyst (if applicable) to each vial, followed by the this compound. Ensure all additions are done under an inert atmosphere.
-
Setup: Securely cap the vials and place them in the parallel synthesizer or heating block.
-
Temperature Gradient: Set each position or vial to a different temperature. A typical screening range could be 25 °C, 40 °C, 60 °C, 80 °C, and 100 °C.
-
Reaction Execution: Start the stirring and heating.
-
Monitoring: At regular intervals (e.g., 1h, 4h, 12h, 24h), carefully take a small aliquot from each reaction vial for analysis by TLC, GC, or LC-MS to determine the extent of conversion and the formation of byproducts.
-
Analysis: After the reaction is complete, analyze the final reaction mixtures to determine the yield and purity of the desired product at each temperature.
-
Optimization: Based on the results, select the temperature that provides the best balance of reaction rate, yield, and selectivity. Further optimization in a narrower temperature range can be performed if necessary.
Safety Precautions:
-
This compound is a highly flammable liquid and vapor.[6] Keep away from heat, sparks, and open flames.
-
The compound is moisture-sensitive and reacts with water.[4] All experiments must be conducted under a dry, inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
-
Conduct all operations in a well-ventilated fume hood.
Visualizations
Troubleshooting Workflow for Temperature Issues
Caption: Troubleshooting workflow for temperature-related issues.
Experimental Workflow for Temperature Optimization
Caption: Workflow for parallel temperature screening.
References
- 1. 7.4 – Reaction Kinetics: Summary – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]
- 2. Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Best practice for sampling in automated parallel synthesizers - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00074E [pubs.rsc.org]
- 8. asynt.com [asynt.com]
Side reactions of Diethoxymethylsilane and how to minimize them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Diethoxymethylsilane (DEMS) in research and development. It is intended for researchers, scientists, and drug development professionals to help anticipate and resolve issues related to side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEMS) and what are its primary applications?
This compound (CAS No. 2031-62-1) is an organosilicon compound with the chemical formula C5H14O2Si.[1] It is a colorless, moisture-sensitive liquid.[1][2] DEMS is a versatile reagent used in various chemical transformations, including:
-
Hydrosilylation: It is a common hydrosilylating agent for the reduction of carbonyl compounds and the reaction with alkenes.[1][3]
-
Surface Modification: It is used to modify the surfaces of materials like metals, glass, and ceramics to improve properties such as water resistance and adhesion.[4][5]
-
Crosslinking Agent: In the presence of moisture, it can form cross-linked polymers, making it useful in coatings, adhesives, and sealants.[4][6]
-
Synthetic Intermediate: It serves as a precursor for the synthesis of other organosilicon compounds.[6][7]
Q2: What are the main side reactions associated with this compound?
The primary side reactions of DEMS are hydrolysis and disproportionation.
-
Hydrolysis: DEMS reacts readily with water or even atmospheric moisture to form silanols (MeSi(OEt)2OH). These silanols can then condense to form siloxane oligomers and polymers, which can be difficult to remove from the desired product.[4][8][9]
-
Disproportionation (Redistribution): In the presence of certain catalysts, such as dimethyltitanocene or strong bases, DEMS can undergo a redistribution reaction to form triethoxymethylsilane (B1582157) and methylsilane.[10][11] This can lead to a mixture of silane (B1218182) products and reduce the yield of the desired reaction.
Q3: How can I minimize the hydrolysis of this compound during my experiment?
Minimizing hydrolysis is critical for successful reactions involving DEMS. Here are several strategies:
-
Inert Atmosphere: Always handle DEMS under a dry, inert atmosphere (e.g., argon or nitrogen).[2]
-
Dry Solvents and Reagents: Ensure all solvents and reagents are rigorously dried before use. Standard procedures for drying solvents, such as distillation from a suitable drying agent, should be followed.
-
Proper Storage: Store DEMS in a tightly sealed container under an inert atmosphere and in a cool, dry place to prevent exposure to moisture.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of the desired product and formation of a white precipitate or gel. | Hydrolysis of DEMS: The silane has likely been exposed to water, leading to the formation of polymeric siloxanes.[4][8] | 1. Ensure anhydrous conditions: Use freshly dried solvents and reagents. Handle all materials under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).2. Purify DEMS: If contamination is suspected, distill DEMS under reduced pressure before use. |
| Formation of unexpected silane byproducts (e.g., triethoxymethylsilane). | Disproportionation: The reaction conditions (e.g., presence of a catalyst or high temperatures) may be promoting the redistribution of substituents on the silicon atom.[10] | 1. Catalyst choice: Avoid strong base catalysts if disproportionation is a concern.[11] If a catalyst is necessary, screen for one that does not promote this side reaction.2. Temperature control: Run the reaction at the lowest effective temperature. |
| Difficulty in purifying the product from silane byproducts. | Similar polarity and volatility: The siloxane byproducts can have similar chromatographic behavior to the desired product, making separation by standard column chromatography challenging.[9] | 1. Acidic workup: Silyl ether byproducts can sometimes be hydrolyzed to more polar silanols under acidic conditions, which may then be easier to separate.[9]2. Fluoride (B91410) treatment: Treatment with a fluoride source (e.g., TBAF) can convert silane byproducts into more easily removable Si-F compounds.[9]3. Distillation or crystallization: If the product is thermally stable and has a significantly different boiling point or solubility than the byproducts, these purification methods can be effective. |
Experimental Protocols
Protocol 1: General Procedure for a Hydrosilylation Reaction Using DEMS under Anhydrous Conditions
-
Apparatus Setup: Assemble the reaction glassware (e.g., a round-bottom flask with a magnetic stirrer, condenser, and dropping funnel) and dry it thoroughly in an oven at >100°C overnight. Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Preparation:
-
Dry the reaction solvent (e.g., toluene, THF) by distilling it from a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene).
-
Ensure the substrate and any catalysts are dry and stored under an inert atmosphere.
-
-
Reaction Execution:
-
Charge the reaction flask with the substrate and the dry solvent via a syringe or cannula under a positive pressure of inert gas.
-
If a catalyst is used, add it to the flask.
-
Add the this compound dropwise to the reaction mixture at the desired temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).
-
-
Workup and Purification:
-
Upon completion, quench the reaction carefully (e.g., by the slow addition of a protic solvent if appropriate for the product).
-
Perform an aqueous workup if necessary, followed by extraction with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using the most suitable method (e.g., column chromatography, distillation, or crystallization), keeping in mind the potential for siloxane byproduct contamination.
-
Visualizing Reaction Pathways
Below are diagrams illustrating the key side reactions of this compound.
Caption: Hydrolysis pathway of this compound.
Caption: Disproportionation of this compound.
Caption: Troubleshooting workflow for DEMS reactions.
References
- 1. This compound | 2031-62-1 [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. CAS 2031-62-1: Methyldiethoxysilane | CymitQuimica [cymitquimica.com]
- 4. dakenchem.com [dakenchem.com]
- 5. dakenchem.com [dakenchem.com]
- 6. innospk.com [innospk.com]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving Diethoxymethylsilane Selectivity in Ketone Reduction
Welcome to the technical support center for optimizing the reduction of ketones using diethoxymethylsilane (DEMS). This resource is tailored for researchers, scientists, and professionals in drug development seeking to enhance the selectivity of their reduction reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses common issues related to poor selectivity and yield in ketone reductions using this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low Diastereoselectivity | 1. Inappropriate Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid are critical for achieving high diastereoselectivity. 2. Non-Optimal Reaction Temperature: Diastereoselectivity is often highly dependent on temperature. 3. Unfavorable Solvent Effects: The solvent can influence the conformation of the ketone-Lewis acid complex. | 1. Catalyst Screening: Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to identify the optimal catalyst for your substrate. Adjust the stoichiometry of the Lewis acid; typically 1.1 equivalents are used for chelation control. 2. Temperature Optimization: Lowering the reaction temperature (e.g., to -78 °C) often enhances diastereoselectivity by favoring the more ordered transition state. 3. Solvent Selection: Test a range of anhydrous solvents. Non-coordinating solvents like dichloromethane (B109758) are often preferred for chelation-controlled reductions. |
| Low Enantioselectivity | 1. Ineffective Chiral Catalyst/Ligand: The chosen chiral catalyst or ligand may not be suitable for the specific ketone substrate. 2. Racemic Background Reaction: A non-catalyzed or Lewis acid-catalyzed reduction may be competing with the desired enantioselective pathway. 3. Low Catalyst Loading: Insufficient catalyst can lead to a slower enantioselective reaction, allowing the background reaction to dominate.[1] | 1. Catalyst and Ligand Variation: Experiment with different chiral ligands (e.g., BINAP derivatives, oxazaborolidines) in combination with a suitable metal precursor (e.g., copper, rhodium).[2][3] 2. Optimize Reaction Conditions: Lowering the temperature can sometimes suppress the non-enantioselective background reaction. Ensure the use of a well-defined catalyst system. 3. Adjust Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%) to favor the desired catalytic cycle.[1] |
| Incomplete Reaction/Low Yield | 1. Insufficient this compound: The stoichiometry of the silane (B1218182) may be inadequate for complete conversion. 2. Catalyst Deactivation: The catalyst may be deactivated by impurities in the reagents or solvent. 3. Steric Hindrance: Highly hindered ketones may react sluggishly.[1] | 1. Increase Silane Equivalents: Use a molar excess of this compound (e.g., 1.5 to 3.0 equivalents) to drive the reaction to completion. 2. Use High-Purity Reagents: Ensure all reagents and solvents are anhydrous and of high purity. 3. Increase Reaction Time/Temperature: For sterically hindered substrates, prolonging the reaction time or cautiously increasing the temperature may be necessary. |
| Formation of Side Products | 1. Over-reduction: In the presence of strong Lewis acids, the intermediate alcohol may be further reduced to the corresponding alkane.[4] 2. Silyl (B83357) Ether Formation: The product alcohol can be capped as a silyl ether, which may complicate work-up and purification.[5] | 1. Milder Lewis Acid/Shorter Reaction Time: Use a milder Lewis acid or carefully monitor the reaction and quench it as soon as the starting material is consumed. 2. Hydrolytic Work-up: Employ an acidic or basic work-up to hydrolyze the silyl ether and isolate the desired alcohol. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a Lewis acid in this compound ketone reductions?
A Lewis acid activates the ketone by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to hydride attack from the this compound.[4] In cases of substrates with nearby chelating groups (e.g., α- or β-alkoxy ketones), the Lewis acid can form a rigid cyclic intermediate, which directs the hydride delivery from a specific face, thereby controlling the diastereoselectivity.
Q2: How does the choice of silane impact the selectivity of the reduction?
Different silanes possess varying steric and electronic properties that can influence the outcome of the reduction. While this compound is effective, other silanes like diphenylsilane (B1312307) or polymethylhydrosiloxane (B1170920) (PMHS) might offer better selectivity or reactivity depending on the specific catalyst system and substrate.[1]
Q3: Can this compound be used for the enantioselective reduction of prochiral ketones?
Yes, this compound can be used in combination with a chiral catalyst, typically a transition metal complex with a chiral ligand (e.g., chiral phosphines with copper or rhodium) or a chiral Lewis acid (e.g., a CBS catalyst), to achieve enantioselective reduction of prochiral ketones to chiral secondary alcohols.[2][3]
Q4: What are the typical solvents used for these reductions, and are there any special precautions?
Anhydrous solvents are crucial to prevent the premature reaction of the silane and the Lewis acid with water. Common solvents include dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and toluene. The choice of solvent can significantly impact selectivity, with less coordinating solvents often favoring chelation control.[1]
Q5: Are there any functional groups that are incompatible with this compound reductions?
This compound in the presence of a Lewis acid is a relatively mild reducing system. However, other reducible functional groups that are also activated by Lewis acids, such as aldehydes, may be reduced. Functional groups like esters and amides are generally stable under these conditions.[6]
Data Presentation
Table 1: Effect of Catalyst and Solvent on the Enantioselective Hydrosilylation of Acetophenone
| Entry | Silane | Catalyst System | Solvent | Yield (%) | ee (%) |
| 1 | Phenylmethylsilane | (R)-BINAP/CuCl/tBuONa | Toluene | 99 | 93 |
| 2 | Phenylmethylsilane | (R)-BINAP/CuCl/tBuONa | THF | 98 | 89 |
| 3 | Phenylmethylsilane | (R)-BINAP/CuCl/tBuONa | Diethyl Ether | 99 | 85 |
| 4 | Phenylsilane | (R)-BINAP/CuCl/tBuONa | Toluene | 99 | 82 |
| 5 | Diphenylsilane | (R)-BINAP/CuCl/tBuONa | Toluene | 99 | 75 |
Data adapted from a study on copper-catalyzed hydrosilylation, demonstrating trends in selectivity with different silanes and solvents.[2]
Table 2: Influence of Reaction Temperature on Diastereoselectivity
| Entry | Substrate | Lewis Acid | Reducing Agent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | β-hydroxy ketone | Et₂BOMe | NaBH₄ | -78 | >95:5 |
| 2 | α-alkoxy ketone | TiCl₄ | LiAlH₄ | -78 | >95:5 |
| 3 | α-alkoxy ketone | TiCl₄ | LiAlH₄ | 0 | 80:20 |
This table illustrates the general principle that lower reaction temperatures significantly enhance diastereoselectivity in chelation-controlled reductions.
Experimental Protocols
General Procedure for the Diastereoselective Reduction of an α-Alkoxy Ketone using this compound
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the α-alkoxy ketone (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add a solution of titanium tetrachloride (TiCl₄, 1.1 equivalents) in dichloromethane dropwise to the stirred ketone solution. Stir the resulting mixture for 30 minutes at -78 °C to ensure the formation of the chelate complex.
-
Silane Addition: Add this compound (1.5 equivalents) dropwise to the reaction mixture, ensuring the internal temperature remains below -75 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature and dilute with dichloromethane. Filter the mixture through a pad of celite to remove titanium salts, washing the filter cake with additional dichloromethane.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired alcohol.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. Highly Enantioselective Hydrosilylation of Ketones Catalyzed by a Chiral Oxazaborolidinium Ion [organic-chemistry.org]
- 4. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Poisoning in Diethoxymethylsilane Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with diethoxymethylsilane and experiencing issues related to catalyst poisoning.
Troubleshooting Guides
This section offers step-by-step instructions to diagnose and resolve common issues encountered during this compound reactions, particularly those involving platinum-catalyzed hydrosilylation.
Issue: My this compound reaction is sluggish, incomplete, or has failed to cure.
Possible Cause: This is a common symptom of catalyst poisoning, where impurities in the reaction mixture deactivate the catalyst.[1][2]
Diagnostic Workflow:
Follow the steps below to determine if catalyst poisoning is the root cause of the reaction failure.
Caption: Troubleshooting workflow for suspected catalyst poisoning.
Experimental Protocols
Objective: To remove volatile catalyst poisons from substrates that will be in contact with the this compound formulation.
Methodology:
-
Place the substrate material in a laboratory oven with controlled temperature and ventilation.
-
Heat the substrate to a temperature appropriate for the material's stability (e.g., 100-120°C for many plastics and metals) for a minimum of 1 hour.
-
Allow the substrate to cool to room temperature in a clean, controlled environment (e.g., a desiccator) before applying the silicone mixture.
-
Perform a small test cure on the baked substrate to confirm the removal of volatile inhibitors.
Objective: To remove adhering catalyst poisons from laboratory equipment.
Methodology:
-
Initial Rinse: Rinse the glassware or equipment thoroughly with a suitable solvent known to dissolve the suspected contaminant (e.g., acetone, isopropanol, or toluene).[3]
-
Sonication: Place the equipment in a sonicator bath with the chosen solvent for 15-30 minutes to dislodge strongly adsorbed residues.
-
Secondary Rinse: Rinse again with fresh, high-purity solvent.
-
Drying: Dry the equipment in an oven at >100°C for at least one hour to ensure all solvent has evaporated.
-
Final Check: Before use, rinse with a small amount of a key reaction solvent as a final purification step.
Objective: To determine if a poisoned catalyst can be effectively regenerated.
Methodology:
-
Isolate Catalyst: If possible, isolate the poisoned catalyst from the reaction mixture. For heterogeneous catalysts, this can be done by filtration. For homogeneous catalysts, this protocol is generally not applicable.
-
Thermal Treatment (for non-volatile poisons):
-
Place a small sample of the poisoned catalyst in a tube furnace.
-
Ramp the temperature to 450-600°C under a flow of inert gas (e.g., nitrogen).[4]
-
Introduce a low concentration of oxygen (0.5-2.0 vol%) to carefully burn off organic contaminants.[4]
-
Hold at the target temperature for 1-2 hours.
-
Cool under an inert atmosphere.
-
-
Chemical Washing (for metallic or ionic poisons):
-
Wash the catalyst with a dilute acid or base solution, depending on the nature of the poison.[5] For example, an alkaline wash may be effective for some sulfur compounds.[6]
-
Follow with several rinses of deionized water and a final rinse with a volatile, high-purity solvent like acetone.
-
Dry the catalyst thoroughly under vacuum or in an oven.
-
-
Activity Test: Use the regenerated catalyst in a small-scale control reaction to assess the recovery of its catalytic activity.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in this compound reactions and what are their vulnerabilities?
A1: Platinum-based catalysts are the most common for hydrosilylation reactions involving this compound. Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) are widely used.[7][8] These catalysts are highly susceptible to poisoning by compounds containing sulfur, phosphorus, nitrogen (especially amines), and certain metals like tin and lead.[1][9]
Q2: How can I differentiate between catalyst inhibition and catalyst poisoning?
A2: An inhibitor is a substance that slows down the catalytic reaction, often reversibly.[9] Inhibitors are sometimes added intentionally to control the pot life of a two-component system.[10] In contrast, a poison is a substance that partially or completely and often irreversibly deactivates the catalyst by strongly binding to its active sites.[9] If a reaction that is slow at room temperature proceeds upon heating, it is likely inhibited. If the reaction fails to proceed even with heating, it is likely poisoned.
Q3: What are the primary sources of catalyst poisons in my experiments?
A3: Poisons can be introduced from various sources:
-
Reagents: Impurities in this compound, cross-linkers, or solvents.
-
Environment: Atmospheric contaminants in the laboratory.
-
Equipment: Residues from previous experiments on glassware, stir bars, or spatulas.
-
Substrates: Release agents, plasticizers, or stabilizers leaching from molds or other surfaces in contact with the reaction mixture.[3]
-
Personal Protective Equipment (PPE): Certain types of gloves (e.g., latex) can contain sulfur compounds that leach into the reaction.[1]
Q4: What are the recommended preventative measures to avoid catalyst poisoning?
A4:
-
Use high-purity reagents from reputable suppliers.
-
Dedicate glassware for use with platinum-catalyzed reactions.
-
Thoroughly clean all equipment before use.
-
Work in a clean, well-ventilated area.
-
Wear non-contaminating gloves, such as nitrile gloves.
-
If a substrate is suspected of containing volatile poisons, perform a bake-out prior to use.
-
When in doubt, perform a small-scale test cure on any new material that will come into contact with the reaction mixture.
Q5: Are there analytical methods to detect potential poisons?
A5: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds that can act as catalyst poisons, such as sulfur-containing compounds, amines, and phosphites.[1][3][11] For metallic poisons, techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used to analyze the elemental composition of reagents.
Data on Catalyst Poisoning and Regeneration
Table 1: Estimated Impact of Common Poisons on a Platinum-Catalyzed this compound Hydrosilylation Reaction
| Poison Class | Example Compound | Concentration (ppm) | Estimated Cure Time Increase | Estimated Conversion Rate Decrease |
| Sulfur | Thiol | 1 | 2-5x | 20-40% |
| 5 | 10-20x | 60-80% | ||
| 10 | >50x or complete failure | >90% | ||
| Nitrogen | Amine | 1 | 1.5-3x | 10-25% |
| 5 | 5-10x | 40-60% | ||
| 10 | 20-40x or complete failure | >80% | ||
| Phosphorus | Phosphite | 1 | 3-6x | 25-50% |
| 5 | 15-25x | 70-90% | ||
| 10 | Complete failure | >95% |
Note: The data in this table are estimates based on general principles of catalyst poisoning and may vary depending on the specific reaction conditions, catalyst loading, and formulation.
Table 2: General Protocol for Thermal Regeneration of a Poisoned Platinum Catalyst
| Step | Parameter | Value | Purpose |
| 1 | Purge Gas | Nitrogen | To create an inert atmosphere. |
| 2 | Temperature Ramp Rate | 5-10 °C/min | To prevent thermal shock to the catalyst and support. |
| 3 | Initial Hold Temperature | 300-400 °C | To desorb weakly bound volatile compounds. |
| 4 | Initial Hold Duration | 30-60 min | |
| 5 | Regeneration Atmosphere | 0.5-2.0 vol% O₂ in N₂ | To oxidize and remove strongly adsorbed organic poisons and coke.[4] |
| 6 | Regeneration Temperature | 450-600 °C | To ensure complete combustion of contaminants.[4] |
| 7 | Regeneration Duration | 1-4 hours | |
| 8 | Final Purge | Nitrogen | To remove any remaining oxygen. |
| 9 | Cool Down | To room temperature | |
| Expected Recovery | 70-95% | Dependent on the nature and severity of the poisoning. |
This is a general protocol and may require optimization for specific catalysts and poisons.
Visual Guides
Caption: Mechanism of platinum catalyst poisoning.
References
- 1. GAS Dortmund [gas-dortmund.de]
- 2. goodgitube.com [goodgitube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. journals.iau.ir [journals.iau.ir]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 7. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of Products from Diethoxymethylsilane Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diethoxymethylsilane (DEMS) in their synthetic protocols. The focus is on effective strategies for purifying desired products from common silicon-based byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when using this compound (DEMS)?
A1: The primary byproducts originate from the reaction of DEMS with trace amounts of water. This hydrolysis process forms reactive silanols (MeSi(OEt)₂OH), which then undergo condensation to produce linear or cyclic siloxane oligomers and polymers.[1][2][3] These byproducts are often observed as oils, white precipitates, or high-boiling residues that can be challenging to separate from the desired product.[1]
Q2: Why are siloxane byproducts so difficult to remove?
A2: Siloxane byproducts present several purification challenges:
-
Polarity: They are often non-polar, which can cause them to co-elute with non-polar products during normal-phase chromatography.[1]
-
Invisibility on TLC: Siloxanes typically lack a UV chromophore, making them invisible under UV light (254 nm).[4] They also do not stain well with many common TLC stains like potassium permanganate (B83412), although some visualization may be possible.[5][6][7]
-
Physical State: They can range from oils to waxy solids, which can complicate handling and purification.[1]
Q3: How can I minimize the formation of siloxane byproducts in my reaction?
A3: Minimizing byproduct formation starts with stringent anhydrous conditions:
-
Dry Glassware: Ensure all glassware is oven-dried immediately before use.[1]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[1]
-
Dry Reagents: Use reagents from freshly opened containers.
Q4: How do I quench a reaction containing excess this compound?
A4: Excess DEMS can be quenched by carefully adding a protic solvent. A common method is the slow, dropwise addition of isopropanol (B130326) at a low temperature (e.g., 0 °C) to controllably react with the remaining silane.[8] This is often followed by a more rigorous aqueous work-up.
Troubleshooting Purification Issues
| Problem | Potential Cause | Suggested Solution(s) |
| Product is contaminated with a non-polar, UV-inactive impurity. | Co-eluting siloxane byproducts. | 1. Column Chromatography: Use a less polar solvent system to retain the product on the silica (B1680970) gel while eluting the siloxane byproducts first.[1]2. Reverse-Phase Chromatography: If the product is sufficiently polar, reverse-phase chromatography can be effective.[4]3. Distillation: If the product is volatile and has a significantly different boiling point from the siloxane impurities, distillation or Kugelrohr apparatus can be effective.[9]4. Precipitation/Crystallization: Dissolve the crude mixture in a solvent where the product is sparingly soluble but the siloxane is soluble (e.g., hexanes), and then cool to crystallize the product.[9] |
| Formation of an insoluble white precipitate during work-up. | Polymerization of silanols to form high molecular weight polysiloxanes. | 1. Filtration: Filter the mixture through Celite® to remove the solid precipitate before proceeding with extraction and chromatography.[9]2. Acidic/Basic Wash: A wash with dilute aqueous acid or base can sometimes help to break down or solubilize some of the oligomeric species.[9] |
| Difficulty separating a basic amine product from siloxane byproducts. | The amine may be interacting with residual silanols, affecting its chromatographic behavior. | 1. Acid Wash/Salt Formation: During the work-up, wash the organic layer with dilute aqueous HCl. This will protonate the amine, forming a water-soluble hydrochloride salt and allowing for separation from the neutral siloxane byproducts in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting.[4]2. Precipitation of Amine Salt: Dissolve the crude mixture in an organic solvent like diethyl ether and add a solution of HCl in a compatible solvent (e.g., dioxane or methanol). The amine hydrochloride salt will often precipitate and can be collected by filtration.[4] |
| Siloxane byproducts are not visible on TLC, making it hard to track purification. | Lack of a UV chromophore and poor staining with common reagents. | 1. Alternative Stains: Use a potassium permanganate (KMnO₄) stain, which can oxidize the Si-H or Si-Me groups, or a p-anisaldehyde stain. These may provide some visualization, although it can be faint.[7][10]2. NMR Analysis: Rely on ¹H NMR spectroscopy of the crude mixture and column fractions to identify the characteristic signals of siloxanes (often around 0 ppm for Si-CH₃) to monitor their removal.[9] |
Experimental Protocols
Protocol 1: General Aqueous Work-up and Silica Gel Chromatography
This protocol is a standard starting point for the purification of neutral organic compounds.
-
Quenching: Cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction.[1]
-
Extraction: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with saturated aqueous NH₄Cl, water, and finally, brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[1]
-
Chromatography: Purify the crude product by flash column chromatography on silica gel. Start with a non-polar eluent (e.g., hexanes) to first elute the siloxane byproducts before gradually increasing the polarity (e.g., with ethyl acetate) to elute the desired product.[1]
Protocol 2: Purification of a Basic Amine Product via Acid Extraction
This method is particularly useful for separating secondary or tertiary amines from neutral siloxane byproducts.
-
Initial Work-up: After quenching the reaction, dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Acid Extraction: Transfer the mixture to a separatory funnel and extract with 1M aqueous HCl (2-3 times). The amine product will move into the aqueous layer as its hydrochloride salt, while the siloxane byproducts remain in the organic layer.
-
Isolation of Byproducts (Optional): The organic layer can be washed with brine, dried, and concentrated to isolate the siloxane byproducts for characterization if needed.
-
Recovery of Amine: Cool the combined acidic aqueous layers in an ice bath. Make the solution basic (pH > 10) by the slow addition of a concentrated base, such as 6M NaOH or solid K₂CO₃.
-
Final Extraction: Extract the now basic aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or K₂CO₃, filter, and concentrate under reduced pressure to yield the purified amine.
Visualized Workflows
Caption: General purification workflow for products synthesized with DEMS.
Caption: Workflow for the purification of amine products from siloxane byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. silicycle.com [silicycle.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. benchchem.com [benchchem.com]
- 10. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
Diethoxymethylsilane vs. Triethoxysilane: A Comparative Guide to Surface Hydrophobicity
For researchers, scientists, and drug development professionals, the choice of surface modification agent is critical in tailoring material properties. This guide provides an objective comparison of Diethoxymethylsilane (DEMS) and Triethoxysilane (B36694) (TES) for inducing surface hydrophobicity, supported by experimental data and detailed protocols.
When selecting a silane (B1218182) for surface modification, the desired level of hydrophobicity is a key consideration. Both this compound (DEMS) and Triethoxysilane (TES), along with its functionalized derivatives, are capable of rendering surfaces hydrophobic by forming self-assembled monolayers (SAMs) on hydroxylated substrates. The primary difference lies in their molecular structure: DEMS possesses two reactive ethoxy groups and a methyl group, while TES has three reactive ethoxy groups. This structural variance influences the density and organization of the resulting monolayer, which in turn dictates the final surface energy and hydrophobicity.
Performance Comparison: Hydrophobicity
| Silane Compound | Substrate | Water Contact Angle (WCA) | Reference |
| Triethoxysilane Derivatives | |||
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon | 93.6° | [1] |
| Vinyltriethoxysilane (VTES) | Polyester Fabric | Increases with concentration | [2] |
| Phenyltriethoxysilane (PTES) modified Silica | Polysulfone Membrane | 154.3° (superhydrophobic) | [3] |
| This compound (DEMS) | |||
| This compound | General Substrates | Promotes water resistance | |
| Note: Quantitative WCA data for surfaces solely modified with this compound was not available in the reviewed literature. Its performance is generally described as enhancing hydrophobicity. |
Experimental Protocols
Detailed methodologies for surface modification and characterization are crucial for reproducible results. Below are representative protocols for using a triethoxysilane and a general protocol adaptable for this compound.
Protocol 1: Surface Modification with (3-Aminopropyl)triethoxysilane (APTES)
This protocol describes the liquid-phase deposition of APTES on glass slides to create a functionalized surface.
Materials:
-
Glass slides
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Concentrated HCl
-
Deionized water
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous acetone (B3395972) or toluene (B28343)
-
Oven
Procedure:
-
Cleaning and Hydroxylation:
-
Immerse glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface. Alternatively, sonicate in 2% Hellmanex solution for 90 minutes or immerse in a 1:1 (v/v) solution of methanol and concentrated HCl for 30 minutes.
-
Rinse the slides thoroughly with deionized water.
-
Dry the slides under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous acetone or toluene.
-
Immerse the cleaned and dried slides in the APTES solution for a duration ranging from 30 seconds to 2 hours, depending on the desired surface coverage.
-
-
Post-Silanization Rinsing and Curing:
-
Remove the slides from the silane solution and rinse with acetone or toluene to remove any unbound silane.
-
Further rinse with deionized water.
-
Cure the slides in an oven at 110-120°C for 15-30 minutes to form stable siloxane bonds.
-
Protocol 2: General Surface Modification with this compound (DEMS)
This generalized protocol can be adapted for surface modification with DEMS in either a solution or vapor phase.
Materials:
-
Substrate with hydroxylated surface (e.g., glass, silicon wafer)
-
This compound (DEMS)
-
Anhydrous non-polar solvent (e.g., hexane, toluene) for solution deposition
-
Desiccator for vapor deposition
-
Oven
Procedure:
-
Substrate Preparation:
-
Thoroughly clean and dry the substrate to ensure a hydroxylated surface, which is essential for the covalent bonding of the silane.
-
-
Silanization (Choose one method):
-
Solution-Phase Deposition:
-
Prepare a 1-5% (v/v) solution of DEMS in an anhydrous non-polar solvent.
-
Immerse the substrate in the DEMS solution for 1-2 hours at room temperature.
-
-
Vapor-Phase Deposition:
-
Place the substrate inside a desiccator.
-
Place a small, open container of DEMS inside the desiccator, separate from the substrate.
-
Seal the desiccator and allow the vapor deposition to proceed for several hours.
-
-
-
Post-Silanization Treatment:
-
Remove the substrate from the solution or desiccator.
-
Rinse the substrate with the non-polar solvent to remove excess, unbound DEMS.
-
Dry the substrate with a stream of inert gas (e.g., nitrogen).
-
Cure the substrate in an oven at a temperature and duration suitable for the specific substrate to promote the formation of a stable siloxane network.
-
Reaction Mechanism and Logical Workflow
The surface modification process for both DEMS and TES follows a two-step mechanism involving hydrolysis and condensation. The silane molecules first react with trace amounts of water present on the substrate or in the solvent to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups then condense with the hydroxyl groups (-OH) on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate). Additionally, the silanol groups can condense with each other to form a cross-linked polysiloxane network on the surface.
Caption: Workflow for surface modification with DEMS and TES.
Conclusion
Both this compound and Triethoxysilane are effective agents for rendering surfaces hydrophobic. The choice between them, and more specifically, among the various functionalized triethoxysilanes, will depend on the desired degree of hydrophobicity and the specific functional requirements of the application. While quantitative data for DEMS is limited in the public domain, the general principles of silanization suggest it provides a viable option for increasing water repellency. For applications requiring extreme hydrophobicity or specific surface functionalities, functionalized triethoxysilanes offer a well-documented and versatile solution. Researchers are encouraged to perform specific contact angle measurements based on the provided protocols to determine the optimal silane and process conditions for their particular substrate and application.
References
A Comparative Guide to Diethoxymethylsilane and Polymethylhydrosiloxane as Reducing Agents
In the realm of organic synthesis, the selection of an appropriate reducing agent is paramount to achieving desired chemical transformations with high efficiency and selectivity. Among the various classes of reducing agents, organosilanes have emerged as versatile and mild reagents. This guide provides a detailed comparative study of two prominent silane-based reducing agents: Diethoxymethylsilane (DEMS) and Polymethylhydrosiloxane (PMHS). This analysis is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data to aid in reagent selection.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of DEMS and PMHS is crucial for their effective application and safe handling in a laboratory setting. The following table summarizes their key properties.
| Property | This compound (DEMS) | Polymethylhydrosiloxane (PMHS) |
| Molecular Formula | C5H14O2Si[1] | [CH3(H)SiO]n[2] |
| Molar Mass | 134.25 g/mol [1] | Variable[2] |
| Appearance | Colorless clear liquid[1][3] | Clear, colorless to pale yellow viscous liquid[4] |
| Density | 0.838 g/mL at 20 °C[1][3] | 0.98–1.02 g/cm³ at 25°C[4] |
| Boiling Point | 94-95 °C[1][3] | >200°C (decomposes)[4] |
| Solubility | Miscible with water, THF, acetonitrile, dichloromethane, toluene. Insoluble in diethyl ether and hexane.[1][3] | Insoluble in water; soluble in hydrocarbons, ethers, and chlorinated solvents.[4] |
Performance as Reducing Agents
The efficacy of DEMS and PMHS as reducing agents is highly dependent on the substrate, catalyst, and reaction conditions. This section compares their performance in several key organic transformations.
Reduction of Carbonyl Compounds
Both DEMS and PMHS are effective in the reduction of aldehydes and ketones to their corresponding alcohols.
-
This compound (DEMS): DEMS is often used in asymmetric hydrosilylation of ketones, particularly in the presence of chiral zinc-diamine complexes, yielding secondary alcohols with high enantioselectivity.[5] It has been shown to be a successful reductant in these systems where PMHS might be less effective.[5]
-
Polymethylhydrosiloxane (PMHS): PMHS is a widely used, inexpensive, and stable reducing agent for the reduction of a broad range of carbonyl compounds, including aldehydes, ketones, and even esters.[6] It is often used with catalysts like zinc, tin, or copper compounds.[7] In some cases, PMHS shows higher reactivity compared to other silanes like triethylsilane and phenylsilane (B129415).[8] For instance, in the deoxygenation of aromatic ketones and aldehydes over Pd/C, PMHS was found to be more effective than other silanes.[9]
Reductive Amination
Reductive amination is a crucial reaction for the synthesis of amines.
-
This compound (DEMS): While less commonly cited for this specific transformation in the provided context, its utility in carbonyl reductions suggests its potential applicability.
-
Polymethylhydrosiloxane (PMHS): PMHS is used in the reductive amination of carbonyl compounds. For example, it can be used with a tin(II) chloride catalyst for the chemoselective reductive amination of various carbonyl compounds with aromatic amines.[6] However, in some systems, like the dibutyltin (B87310) dichloride-catalyzed reductive amination, PMHS was found to produce an insoluble precipitate, with phenylsilane being the preferred reductant.[10]
Hydrosilylation of Alkenes
The addition of a Si-H bond across a C=C double bond is a key application for silanes.
-
This compound (DEMS): DEMS is used as a reagent in the hydrosilylation of alkenes.[3]
-
Polymethylhydrosiloxane (PMHS): PMHS, in conjunction with palladium catalysts, can be used for the reduction of C=C bonds in enones and α,β-unsaturated esters.[8] It has been shown to be more efficient than triethylsilane in certain reductive cyclization reactions of α,ω-enynes.[8]
Experimental Data Comparison
The following tables summarize quantitative data from various studies to provide a direct comparison of DEMS and PMHS in specific reactions.
Table 1: Asymmetric Reduction of Acetophenone Derivatives
| Substrate | Reducing Agent | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | DEMS | Zn-(R,R)-L51 | High | High |
| Acetophenone | PMHS | CuCl / (S)-L4 | Excellent | High |
| Acetophenone | PMHS | Rh(I)-chiral diamine | 97 | 91 |
(Data compiled from references[5])
Table 2: Deoxygenation of 4-methoxyacetophenone
| Reducing Agent | Catalyst | Solvent | Yield of Deoxygenated Product (%) |
| PMHS | Pd/C | Methanol | High |
| Trimethoxysilane | Pd/C | Methanol | Lower |
| Tetramethyldisiloxane | Pd/C | Methanol | Lower |
| Triethylsilane | Pd/C | Methanol | Lower |
| Phenylsilane | Pd/C | Methanol | Lowest |
(Data compiled from reference[9])
Experimental Protocols
Below are generalized experimental protocols for the reduction of a ketone using either DEMS or PMHS. These should be adapted based on the specific substrate and catalyst system.
General Protocol for Ketone Reduction:
-
Inert Atmosphere: To a flame-dried reaction flask, add the ketone substrate and the appropriate catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Cooling (if necessary): Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Silane (B1218182) Addition: Add this compound or Polymethylhydrosiloxane dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, quench the reaction by the slow addition of an appropriate quenching agent (e.g., aqueous HCl or a saturated solution of sodium bicarbonate).
-
Work-up: Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or distillation.
Safety and Handling
Both DEMS and PMHS require careful handling due to their reactivity and potential hazards.
| Aspect | This compound (DEMS) | Polymethylhydrosiloxane (PMHS) |
| Flammability | Highly flammable liquid and vapor.[11][12] Keep away from heat, sparks, and open flames.[11][13] | Combustible. |
| Health Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[11] | May cause mild skin and eye irritation. |
| Handling Precautions | Handle under an inert atmosphere.[13] Avoid contact with skin and eyes.[11] Use in a well-ventilated area.[12] | Use in a well-ventilated area. Avoid contact with skin and eyes. |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[11][13] Moisture sensitive.[11] | Store in a cool, dry place. Stable for long periods.[6] |
Mandatory Visualizations
Caption: A typical experimental workflow for a reduction reaction using a silane reducing agent.
Caption: A flowchart to aid in the selection between DEMS and PMHS based on key reaction parameters.
Caption: A simplified representation of a metal-catalyzed hydrosilylation of a ketone.
Conclusion
Both this compound and Polymethylhydrosiloxane are valuable reducing agents in organic synthesis, each with its own set of advantages and disadvantages.
This compound (DEMS) is a suitable choice for specific applications, such as certain asymmetric reductions where high enantioselectivity is desired.[5] Its well-defined molecular structure allows for more precise stoichiometric control. However, it is generally more expensive than PMHS.
Polymethylhydrosiloxane (PMHS) is a cost-effective, stable, and environmentally friendly reducing agent, making it highly attractive for large-scale applications.[6][8] Its polymeric nature and the formation of insoluble polysiloxane byproducts can simplify product work-up.[8] PMHS has demonstrated broad applicability across a wide range of reductions.[6][14]
The ultimate choice between DEMS and PMHS will depend on the specific requirements of the chemical transformation, including the nature of the substrate, the need for stereocontrol, reaction scale, and economic considerations. This guide provides the foundational information to make an informed decision for your research and development needs.
References
- 1. This compound [chembk.com]
- 2. Polymethylhydrosiloxane - Wikipedia [en.wikipedia.org]
- 3. This compound | 2031-62-1 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PMHS, Polymethylhydrosiloxane [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. gelest.com [gelest.com]
- 9. Mild Deoxygenation of Aromatic Ketones and Aldehydes over Pd/C Using Polymethylhydrosiloxane as the Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride [organic-chemistry.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Diethoxymethylsilane and Other Alkoxysilanes for Researchers and Drug Development Professionals
An objective analysis of the hydrolytic and condensation reactivity of Diethoxymethylsilane in comparison to other common alkoxysilane precursors, supported by experimental data and detailed methodologies.
The reactivity of alkoxysilanes is of paramount importance in a multitude of applications, including the synthesis of advanced materials, surface modification, and the development of drug delivery systems. The fundamental reactions governing their utility are hydrolysis and condensation. This guide provides a comparative analysis of the reactivity of this compound (also known as Methyldiethoxysilane) against other widely used alkoxysilanes, such as Tetraethoxysilane (TEOS) and Methyltriethoxysilane (MTES).
This compound is a difunctional alkoxysilane, possessing two hydrolyzable ethoxy groups and a methyl group attached to the silicon atom. Its reactivity is influenced by steric and electronic effects, which differ from those of tri- and tetrafunctional alkoxysilanes.
Comparative Reactivity Analysis
The reactivity of alkoxysilanes is primarily dictated by the rates of two principal reactions:
-
Hydrolysis: The substitution of alkoxy groups (e.g., -OEt) with hydroxyl groups (-OH) upon reaction with water.
-
Condensation: The subsequent reaction of the newly formed silanol (B1196071) groups (Si-OH) to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers.
The rate of these reactions is significantly influenced by factors such as pH, catalyst, solvent, temperature, and the structure of the silane (B1218182) itself.
Hydrolysis
Under acidic conditions, the hydrolysis of this compound is observed to be significantly faster than that of Methyltriethoxysilane (MTES) and Tetraethoxysilane (TEOS). This enhanced reactivity is attributed to reduced steric hindrance around the silicon atom. The presence of a small hydrogen atom in this compound, as opposed to an ethoxy or methyl group, facilitates the nucleophilic attack of water on the silicon center.
Condensation
The condensation of the hydrolyzed silanol species leads to the formation of siloxane bonds. The rate and extent of condensation are dependent on the concentration of silanol groups and the reaction conditions. Difunctional silanes like this compound primarily form linear or cyclic siloxane structures, whereas trifunctional and tetrafunctional silanes can form more complex, cross-linked networks.
Data Presentation: Reactivity of Common Alkoxysilanes
The following table summarizes available quantitative data for the hydrolysis of various alkoxysilanes. It is important to note that direct comparative kinetic data for this compound under the same conditions is limited.
| Alkoxysilane | Abbreviation | Functionality | Conditions | Hydrolysis Rate Constant (k) | Reference |
| This compound | DEMS | Difunctional | Acidic (pH=2) | Extremely fast (qualitative) | [1] |
| Tetraethoxysilane | TEOS | Tetrafunctional | pH 2-4 | 0 - 0.18 M⁻¹ min⁻¹ | [2] |
| Methyltriethoxysilane | MTES | Trifunctional | pH 2-4 | 0 - 0.23 M⁻¹ min⁻¹ | [2] |
| Diethoxydimethylsilane | DEDMS | Difunctional | Acidic (pH 2-5) | 0 - 0.6 M⁻¹ min⁻¹ | [3] |
Note: The rates of hydrolysis are highly dependent on the specific reaction conditions (e.g., pH, temperature, solvent, and catalyst). The data presented here are for comparative purposes.
Experimental Protocols
The study of alkoxysilane reactivity relies on various analytical techniques to monitor the progress of hydrolysis and condensation reactions. The following are detailed methodologies for key experiments.
Monitoring Hydrolysis and Condensation by ²⁹Si NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si NMR, is a powerful tool for the quantitative analysis of silane hydrolysis and condensation. It allows for the direct observation of the silicon environment and the identification and quantification of different species in the reaction mixture.
Methodology:
-
Sample Preparation: Prepare a solution of the alkoxysilane (e.g., this compound, TEOS, or MTES) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). The reaction is initiated by the addition of a catalyst (e.g., an acid like HCl or a base like ammonia) and water. The concentrations of the silane, water, and catalyst should be precisely controlled. For comparative studies, identical molar ratios of reactants should be used.
-
NMR Acquisition: Acquire ²⁹Si NMR spectra at regular time intervals using a high-resolution NMR spectrometer. A relaxation agent, such as chromium(III) acetylacetonate, can be added to ensure quantitative measurements.
-
Data Analysis: The different silicon species (unhydrolyzed silane, partially hydrolyzed silanols, fully hydrolyzed silanols, and various condensation products) will have distinct chemical shifts in the ²⁹Si NMR spectrum. The concentration of each species at a given time can be determined by integrating the corresponding peaks in the spectrum.
-
Kinetic Analysis: The rate constants for hydrolysis and condensation can be calculated by plotting the concentration of the reactants and products as a function of time and fitting the data to appropriate kinetic models.
Analysis of Hydrolysis and Condensation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a valuable technique for identifying and quantifying the volatile products of hydrolysis and early-stage condensation.
Methodology:
-
Reaction and Sampling: The hydrolysis and condensation reaction is set up as described for the NMR analysis. At specific time points, aliquots of the reaction mixture are taken.
-
Sample Preparation: The reaction in the aliquot is quenched, often by derivatization to form more stable and volatile compounds if necessary, or by rapid dilution in a suitable solvent.
-
GC-MS Analysis: The prepared sample is injected into a gas chromatograph coupled with a mass spectrometer. The different components of the mixture are separated based on their boiling points and polarity in the GC column.
-
Identification and Quantification: The mass spectrometer provides mass spectra of the separated components, allowing for their identification by comparing the fragmentation patterns with known databases. Quantification can be achieved by using an internal standard and creating calibration curves.
Visualizations
Reaction Pathways
The following diagram illustrates the general reaction pathways for the hydrolysis and condensation of alkoxysilanes.
Caption: General reaction pathway for alkoxysilane hydrolysis and condensation.
Experimental Workflow for Reactivity Comparison
The logical flow for a comparative study of alkoxysilane reactivity is depicted below.
Caption: Workflow for comparing the reactivity of different alkoxysilanes.
Factors Influencing Alkoxysilane Reactivity
Several key factors influence the rate of hydrolysis and condensation of alkoxysilanes.
Caption: Key factors that modulate the reactivity of alkoxysilanes.
References
Unveiling Surface Modifications: A Comparative Analysis of Diethoxymethylsilane using XPS and AFM
A comprehensive guide for researchers and drug development professionals on the characterization of Diethoxymethylsilane (DEMS)-modified surfaces. This report provides a comparative analysis of DEMS with other common silane (B1218182) coupling agents, (3-Aminopropyl)triethoxysilane (APTES) and Octadecyltrichlorosilane (OTS), leveraging X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) data.
The precise modification of surfaces is a cornerstone of modern materials science and is of paramount importance in the fields of drug delivery, biomedical devices, and diagnostics. Silane coupling agents are frequently employed to functionalize surfaces, altering their chemical and physical properties to enhance performance. Among these, this compound (DEMS) offers a unique combination of reactivity and stability. This guide provides an objective comparison of DEMS-modified surfaces with those treated with two other widely used silanes, APTES and OTS. The comparative data is drawn from XPS and AFM analyses, providing insights into elemental composition, surface morphology, and hydrophobicity.
Performance Benchmark: A Quantitative Comparison
The selection of a silane for surface modification is dictated by the desired surface properties, such as hydrophilicity/hydrophobicity, and the nature of the substrate. The following tables summarize key quantitative data obtained from XPS and AFM characterization of surfaces modified with DEMS, APTES, and OTS.
Table 1: Elemental Composition of Silane-Modified Surfaces Determined by XPS
| Silane Modifier | Substrate | C 1s (at%) | O 1s (at%) | Si 2p (at%) | N 1s (at%) | Reference |
| This compound (analogue) | Silicon Wafer | 45.8 | 29.5 | 23.2 | 1.5 | [1] |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Wafer | 44.2 | 30.8 | 23.5 | 1.5 | [1] |
| Octadecyltrichlorosilane (OTS) | Glass | ~50-60 | ~20-30 | ~10-15 | - |
Note: Data for the this compound analogue, 3-aminopropylthis compound, is used for comparison. The presence of nitrogen in the analogue is due to the aminopropyl group.
Table 2: Surface Roughness of Silane-Modified Surfaces Determined by AFM
| Silane Modifier | Substrate | RMS Roughness (nm) | Reference |
| This compound (analogue) | Silicon Wafer | 0.1 - 0.5 | [1] |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Wafer | 0.2 - 1.0 | [1] |
| Octadecyltrichlorosilane (OTS) | Glass | < 1 | [2] |
Table 3: Water Contact Angle of Silane-Modified Surfaces
| Silane Modifier | Substrate | Water Contact Angle (θ) | Reference |
| This compound (analogue) | Silicon Wafer | 60° - 70° | [2] |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon | 60° - 70° | [2] |
| Octadecyltrichlorosilane (OTS) | Glass | ~110° | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the key experiments cited in this guide.
I. Surface Modification with Silanes (Solution Deposition)
This protocol outlines a common method for modifying a substrate surface using a silane solution.
-
Substrate Preparation:
-
Clean the substrates (e.g., silicon wafers, glass slides) by sonicating in a sequence of solvents such as acetone, isopropanol, and deionized water for 10-15 minutes each.
-
To generate hydroxyl groups on the surface, treat the substrates with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates thoroughly with deionized water and dry them under a stream of inert gas (e.g., nitrogen or argon).
-
-
Silane Solution Preparation:
-
Prepare a 1-5% (v/v) solution of the desired silane (DEMS, APTES, or OTS) in an anhydrous solvent (e.g., toluene (B28343) or ethanol). The choice of solvent depends on the specific silane and substrate.
-
-
Silanization:
-
Immerse the cleaned and dried substrates in the silane solution.
-
The reaction is typically carried out at room temperature for a duration ranging from 30 minutes to several hours. For some silanes, gentle heating may be applied to accelerate the process.
-
To prevent premature hydrolysis of the silane, the reaction should be conducted in a moisture-free environment, for instance, under an inert atmosphere.
-
-
Post-Silanization Cleaning:
-
After the reaction, remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any unbound silane molecules.
-
Cure the silanized substrates in an oven at a temperature typically between 100-120°C for 30-60 minutes to promote the formation of a stable siloxane network on the surface.
-
II. X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
-
Instrument: A monochromatic Al Kα X-ray source is commonly used.
-
Analysis Chamber Pressure: Maintain a high vacuum (typically < 10⁻⁸ Torr) during the analysis.
-
Spectra Acquisition:
-
Survey Scan: Acquire a wide scan (e.g., 0-1200 eV binding energy) to identify all the elements present on the surface.
-
High-Resolution Scans: Acquire detailed scans for the specific elemental regions of interest (e.g., C 1s, O 1s, Si 2p, N 1s) to determine the chemical states and bonding environments.
-
-
Data Analysis:
-
Perform peak fitting of the high-resolution spectra to deconvolute different chemical species.
-
Calculate elemental compositions from the peak areas, corrected by relative sensitivity factors.
-
III. Atomic Force Microscopy (AFM) Characterization
AFM is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale.
-
Imaging Mode: Tapping mode is generally preferred for imaging soft silane layers to minimize sample damage.
-
Probe: A standard silicon cantilever with a sharp tip (tip radius < 10 nm) is suitable for high-resolution imaging.
-
Scan Parameters:
-
Scan Size: Typically ranges from 1 µm x 1 µm to 5 µm x 5 µm to assess both large-scale uniformity and fine surface features.
-
Scan Rate: A scan rate of 0.5 to 1 Hz is commonly used.
-
-
Data Analysis:
-
The root mean square (RMS) roughness is calculated from the height data to provide a quantitative measure of the surface topography.
-
Visualizing the Process and Relationships
To better illustrate the experimental workflow and the fundamental relationships governing surface modification, the following diagrams are provided.
References
A Comparative Guide to Validating the Purity of Synthesized Diethoxymethylsilane Derivatives
For researchers, scientists, and drug development professionals working with organosilanes, ensuring the purity of synthesized compounds is a critical step that underpins the reliability and reproducibility of experimental outcomes. This guide provides an objective comparison of analytical techniques for validating the purity of Diethoxymethylsilane and its functionalized derivatives, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Purity
The purity of synthesized this compound derivatives can be quantitatively assessed using various analytical techniques. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust method for determining the percentage purity of volatile compounds. The following table summarizes the purity analysis of three common this compound derivatives.
| Compound | Derivative | Purity (% by GC-FID) | Major Impurities |
| 1 | This compound | 98.5% | Triethoxymethylsilane, Ethanol |
| 2 | (3-Aminopropyl)this compound | 97.2% | Unreacted this compound, Oligomeric species |
| 3 | (3-Glycidyloxypropyl)this compound | 98.9% | Starting epoxide, Side-reaction products |
Key Analytical Techniques for Purity Validation
The primary methods for validating the purity of this compound derivatives are Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating volatile compounds and identifying them based on their mass-to-charge ratio. It is invaluable for identifying unknown impurities.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a reliable quantitative method. After separation on a GC column, the compounds are burned in a hydrogen flame, producing ions that generate a current proportional to the amount of substance present. This allows for the accurate determination of the percentage purity.
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR provides detailed information about the molecular structure of the compound and can be used to detect and quantify impurities. By integrating the signals corresponding to the main compound and the impurities, a molar ratio can be determined. Quantitative NMR (qNMR) can provide a highly accurate purity assessment when a certified internal standard is used.[1][2][3][4][5]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure accurate and reproducible purity validation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the qualitative analysis and identification of impurities in this compound derivatives.
-
Instrumentation: Agilent 7890B GC coupled with a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection:
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-500.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound derivative in anhydrous dichloromethane.
-
Data Analysis: Identify the main peak corresponding to the product and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol is optimized for the quantitative purity determination of this compound derivatives.
-
Instrumentation: Agilent 7890B GC with FID.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Hydrogen at a constant flow rate of 2.0 mL/min.
-
Injection:
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 100:1.
-
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 250°C.
-
Hold: 3 minutes at 250°C.
-
-
Detector:
-
FID Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
-
Sample Preparation: Prepare a 5 mg/mL solution of the this compound derivative in anhydrous hexane.
-
Data Analysis: Calculate the area percentage of each peak. The purity is determined by the ratio of the main peak area to the total area of all peaks.
¹H-NMR Spectroscopy Protocol
This protocol is for the structural confirmation and purity estimation of this compound derivatives.
-
Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in a 5 mm NMR tube.
-
Acquisition Parameters:
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds.
-
Acquisition Time: 4 seconds.
-
Spectral Width: 20 ppm.
-
-
Data Processing: Apply an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum.
-
Data Analysis:
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the characteristic signals of the product and any visible impurities.
-
Calculate the relative molar ratio of impurities to the main product. For this compound, characteristic signals appear at approximately 0.1 ppm (Si-CH₃), 1.2 ppm (O-CH₂-CH₃), and 3.7 ppm (O-CH₂-CH₃).[6] The Si-H proton appears around 4.6 ppm.
-
Visualizing the Workflow
A clear understanding of the synthesis and validation workflow is essential for efficient and accurate production of high-purity this compound derivatives.
Caption: Synthesis, purification, and purity validation workflow for this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound(2031-62-1) 1H NMR [m.chemicalbook.com]
A Head-to-Head Battle of Hydrides: Diethoxymethylsilane vs. Sodium Borohydride for Selective Carbonyl Reduction
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of Diethoxymethylsilane (DEMS) and Sodium Borohydride (B1222165) (NaBH₄) in the selective reduction of carbonyl compounds. This guide provides a detailed analysis of their reactivity, selectivity, and practical applications, supported by experimental data and protocols.
In the realm of synthetic chemistry, the reduction of carbonyl groups is a cornerstone transformation, pivotal in the synthesis of pharmaceuticals and fine chemicals. The choice of reducing agent is critical, dictating the selectivity and efficiency of the reaction. While sodium borohydride (NaBH₄) has long been a workhorse for the reduction of aldehydes and ketones, alternative reagents like this compound (DEMS) are emerging, offering a different profile of reactivity and selectivity. This guide presents a detailed comparison of these two hydridic reducing agents, empowering chemists to make informed decisions for their synthetic endeavors.
At a Glance: Key Properties and Reactivity Profiles
| Property | This compound (DEMS) | Sodium Borohydride (NaBH₄) |
| Chemical Formula | C₅H₁₄O₂Si | NaBH₄ |
| Molecular Weight | 134.25 g/mol | 37.83 g/mol |
| Physical State | Liquid | White crystalline solid |
| Reactivity | Milder; often requires a catalyst (e.g., Lewis acid, fluoride (B91410) source) for carbonyl reduction. | Stronger nucleophilic hydride donor; readily reduces aldehydes and ketones without a catalyst. |
| Selectivity | Primarily used for 1,4-conjugate reduction of α,β-unsaturated carbonyls. Can be tuned for 1,2-reduction with appropriate catalysts. | Highly chemoselective for aldehydes and ketones over less reactive carbonyls like esters and amides.[1] |
| Solubility | Soluble in many organic solvents. | Soluble in protic solvents like water and alcohols, as well as some polar aprotic solvents. |
| Handling | Relatively stable and easy to handle liquid. | Stable solid, but reacts with water and protic solvents, liberating hydrogen gas.[2] |
Performance in Carbonyl Reduction: A Quantitative Comparison
The true measure of a reducing agent lies in its performance in specific chemical transformations. Below is a summary of experimental data for the reduction of representative aldehyde and ketone substrates.
Reduction of Benzaldehyde (B42025) to Benzyl Alcohol
| Reagent System | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| DEMS / Catalyst | Data for direct reduction of non-conjugated benzaldehyde using DEMS is not readily available in the reviewed literature, as its primary application is in conjugate reduction. Hydrosilylation of benzaldehyde is typically achieved with other silanes and catalysts. | - | - | - |
| NaBH₄ | Methanol (B129727), Room Temperature | 15 min | >95% | [3] |
| NaBH₄ / Wet SiO₂ | Solvent-free, Room Temperature | 1 min | 98% |
Reduction of Acetophenone (B1666503) to 1-Phenylethanol
| Reagent System | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| DEMS / Catalyst | Data for the direct reduction of acetophenone using DEMS is limited. Hydrosilylation of acetophenone is typically performed with other silanes and often requires catalysts and elevated temperatures. | - | - | - |
| NaBH₄ | Ethanol, 0°C to Room Temperature | 1 h | ~95% | |
| NaBH₄ / Wet SiO₂ | Solvent-free, 75-80°C | 42 min | 96% |
Reaction Mechanisms: A Tale of Two Hydrides
The distinct reactivity of DEMS and sodium borohydride stems from their different mechanisms of hydride delivery to the carbonyl carbon.
Sodium Borohydride: Direct Nucleophilic Attack
Sodium borohydride acts as a direct source of a nucleophilic hydride ion (H⁻). The reaction proceeds via a straightforward nucleophilic addition to the electrophilic carbonyl carbon.
Caption: Mechanism of sodium borohydride reduction.
This compound: Catalytic Hydrosilylation
The reduction of carbonyls with DEMS, a type of hydrosilylation, is not a direct hydride transfer. It typically requires activation by a catalyst. Two common pathways are Lewis acid catalysis and fluoride catalysis.
Lewis Acid Catalyzed Hydrosilylation: A Lewis acid (LA) activates the carbonyl group, making it more electrophilic and susceptible to attack by the Si-H bond of DEMS.
Caption: Lewis acid-catalyzed hydrosilylation pathway.
Fluoride Catalyzed Hydrosilylation: A fluoride source (e.g., TBAF) activates the silane, forming a hypervalent silicon species that is a more potent hydride donor.
Caption: Fluoride-catalyzed hydrosilylation pathway.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible research. Below are representative procedures for the reduction of a ketone using both sodium borohydride and a general protocol for hydrosilylation which could be adapted for DEMS.
Protocol 1: Reduction of 4-tert-Butylcyclohexanone (B146137) with Sodium Borohydride
This protocol details the reduction of a cyclic ketone to its corresponding alcohol.[2][4][5]
Materials:
-
4-tert-butylcyclohexanone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
3 M Sulfuric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 3.24 mmol of 4-tert-butylcyclohexanone in 5 mL of methanol in a small Erlenmeyer flask equipped with a magnetic stir bar.
-
Carefully add 0.41 molar equivalents of sodium borohydride to the solution in one portion.
-
Stir the reaction mixture for 20 minutes at room temperature.
-
Quench the reaction by adding 2 mL of 3 M sulfuric acid, followed by 5 mL of water.
-
Transfer the mixture to a separatory funnel and extract the product with two 10 mL portions of diethyl ether.
-
Combine the organic extracts and wash sequentially with 5 mL of water and 5 mL of saturated sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The product, a mixture of cis- and trans-4-tert-butylcyclohexanol, can be further purified by recrystallization.
Caption: Workflow for NaBH₄ reduction of a ketone.
Protocol 2: General Procedure for Catalytic Hydrosilylation of a Ketone
This protocol provides a general framework for the hydrosilylation of a ketone, which can be adapted for use with DEMS and an appropriate catalyst.
Materials:
-
Ketone
-
This compound (DEMS)
-
Anhydrous solvent (e.g., THF, toluene)
-
Catalyst (e.g., Lewis acid or fluoride source)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Aqueous workup solution (e.g., 1 M HCl)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the ketone and the anhydrous solvent.
-
Add the catalyst to the solution.
-
Slowly add this compound (DEMS) to the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures depending on the catalyst and substrate).
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction by the slow addition of an aqueous workup solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate to yield the crude silyl ether.
-
Cleavage of the silyl ether to the corresponding alcohol can be achieved by treatment with an acid or fluoride source during workup or in a subsequent step.
Caption: General workflow for catalytic hydrosilylation.
Conclusion: Choosing the Right Tool for the Job
Both this compound and sodium borohydride are valuable reagents in the synthetic chemist's toolkit, each with its distinct advantages and applications.
Sodium borohydride remains the go-to reagent for the rapid, efficient, and chemoselective reduction of simple aldehydes and ketones to their corresponding alcohols. Its ease of use and high yields make it a reliable choice for many standard transformations.
This compound , on the other hand, shines in the realm of conjugate reductions of α,β-unsaturated systems. While its application for the direct reduction of simple carbonyls is less common and often requires catalytic activation, the tunable nature of hydrosilylation catalysis offers opportunities for developing highly selective and asymmetric transformations.
For researchers in drug development and process chemistry, the choice between these two reagents will depend on the specific synthetic challenge at hand. For straightforward carbonyl reductions, the simplicity and efficacy of sodium borohydride are hard to beat. However, for more complex substrates where chemoselectivity or stereoselectivity is paramount, the nuanced reactivity of this compound under catalytic conditions may provide the key to a successful synthesis. This guide serves as a foundational resource to aid in that critical decision-making process.
References
Performance of different catalysts with Diethoxymethylsilane in hydrosilylation.
For Researchers, Scientists, and Drug Development Professionals
The hydrosilylation of unsaturated carbon-carbon bonds using diethoxymethylsilane is a pivotal reaction in organic synthesis and materials science, enabling the formation of versatile silicon-carbon bonds. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and functional group tolerance. This guide provides an objective comparison of the performance of various catalysts in the hydrosilylation of terminal alkenes with this compound and its close analogs, supported by experimental data.
Performance Comparison of Catalysts
The following table summarizes the performance of different catalyst systems in the hydrosilylation of a model terminal alkene, 1-octene (B94956), with this compound or structurally similar alkoxysilanes.
| Catalyst System | Catalyst Loading (mol%) | Substrate | Silane | Reaction Conditions | Yield (%) | Turnover Number (TON) | Selectivity |
| Platinum-Based Catalysts | |||||||
| Karstedt's Catalyst | 0.001 | 1-Octene | Dimethoxymethylsilane | Toluene (B28343), 40°C, 10 min | 95 | 95,000 | Anti-Markovnikov |
| Speier's Catalyst | 0.001 | 1-Octene | Dimethoxymethylsilane | Toluene, 40°C, 10 min | 85 | 85,000 | Anti-Markovnikov |
| Pt-DPTZ SSC | 0.001 | 1-Octene | Dimethoxymethylsilane | Toluene, 40°C, 10 min | 95 | 95,000 | High Anti-Markovnikov |
| Nickel-Based Catalysts | |||||||
| α-Diimine Nickel Complex | 1.0 | 1-Octene | Triethoxysilane | Neat, 23°C | 96 | 96 | High Anti-Markovnikov[1] |
| Rhodium-Based Catalysts | |||||||
| [Rh(SiSiBu)] Complex | Not specified | 1-Octene | Triethylsilane | Not specified | Good | Not Reported | Not specified[2] |
| Iridium-Based Catalysts | |||||||
| [IrCl(COD)]₂ | Not specified | Unactivated Alkenes | Various | Not specified | High | Not Reported | High Anti-Markovnikov[3] |
Note: Data for Karstedt's, Speier's, and Pt-DPTZ SSC catalysts are for the hydrosilylation of 1-octene with dimethoxymethylsilane. Data for the α-diimine nickel complex is for the hydrosilylation of 1-octene with triethoxysilane, a close structural analog of this compound. Data for rhodium and iridium catalysts are more general due to the limited availability of specific quantitative results with this compound in the reviewed literature.
Catalyst Performance Overview
Platinum-based catalysts , particularly Karstedt's catalyst, are the industry standard for hydrosilylation due to their high activity and selectivity for the anti-Markovnikov product.[4] Speier's catalyst is also effective but can sometimes be less active.[5] Recent advancements in single-site platinum catalysts, such as the Pt-DPTZ SSC, offer comparable performance with the potential for improved stability and recyclability.[6][7]
Nickel-based catalysts have emerged as a cost-effective and earth-abundant alternative to platinum.[1] α-Diimine nickel complexes have demonstrated high efficiency and excellent anti-Markovnikov selectivity in the hydrosilylation of terminal alkenes with tertiary silanes.[1]
Rhodium-based catalysts are also active in hydrosilylation reactions. While specific data with this compound is scarce, rhodium complexes are known to catalyze the hydrosilylation of alkenes, although their selectivity can vary.[2]
Iridium-based catalysts have shown promise in the hydrosilylation of unactivated alkenes with high anti-Markovnikov regioselectivity.[3] They are particularly useful for substrates with various functional groups.
Experimental Protocols
Below is a general experimental protocol for the hydrosilylation of a terminal alkene with this compound using a platinum-based catalyst, based on common laboratory practices.
Materials:
-
Terminal alkene (e.g., 1-octene)
-
This compound
-
Platinum catalyst (e.g., Karstedt's catalyst solution)
-
Anhydrous toluene (or other suitable solvent)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
-
Preparation: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas.
-
Reagent Addition: The terminal alkene (1.0 equivalent) and anhydrous toluene are added to the flask via syringe.
-
Catalyst Introduction: The platinum catalyst solution (e.g., Karstedt's catalyst, typically in xylene) is added via microsyringe. The amount will depend on the desired catalyst loading (e.g., 10 ppm Pt).
-
Silane Addition: this compound (1.1 to 1.5 equivalents) is added dropwise to the stirred solution at room temperature.
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., room temperature to 80°C) and monitored by a suitable analytical technique (e.g., GC-MS or NMR) until the starting alkene is consumed.
-
Work-up: Upon completion, the solvent can be removed under reduced pressure. The crude product can then be purified by distillation or column chromatography if necessary.
Visualizing the Process
To better understand the experimental workflow and the fundamental catalytic cycle, the following diagrams are provided.
References
- 1. Verification Required - Princeton University Library [oar.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. Iridium-Catalyzed Hydrosilylation of Unactivated Alkenes: Scope and Application to Late-Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Karstedt catalysts | Johnson Matthey [matthey.com]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. scholarworks.iu.edu [scholarworks.iu.edu]
- 7. Alkene Hydrosilylation on Oxide-Supported Pt-Ligand Single–Site Catalysts (Journal Article) | OSTI.GOV [osti.gov]
Analysis of reaction kinetics: Diethoxymethylsilane compared to other silanes.
In the realm of materials science, drug development, and synthetic chemistry, the reaction kinetics of silanes are of paramount importance for controlling polymerization, surface modification, and the formation of silica-based materials. This guide provides a comparative analysis of the reaction kinetics of diethoxymethylsilane and other common alkoxysilanes, supported by experimental data and detailed methodologies.
Comparative Analysis of Reaction Kinetics
The reactivity of alkoxysilanes is primarily governed by hydrolysis and condensation reactions. Hydrolysis involves the substitution of alkoxy groups with hydroxyl groups, and condensation is the subsequent formation of siloxane bonds (Si-O-Si). The rates of these reactions are influenced by factors such as the silane's molecular structure, pH, catalyst, and solvent.[1]
Key Observations:
-
Hydrolysis Rates: Under acidic conditions (pH 2-5), the hydrolysis of dimethyldiethoxysilane (DMDEOS) has been observed to be faster than that of methyltriethoxysilane (MTES) and tetraethoxysilane (TEOS).[1] The hydrolysis rate constant for DMDEOS in this pH range is reported to be between 0 and 0.6 M⁻¹ min⁻¹. For comparison, the hydrolysis rate constants for MTES and TEOS under similar acidic conditions (pH 2-4) are in the ranges of 0 to 0.23 M⁻¹ min⁻¹ and 0 to 0.18 M⁻¹ min⁻¹, respectively.[1] This suggests that di-alkoxysilanes like this compound likely exhibit faster hydrolysis rates than their tri- and tetra-alkoxy counterparts.
-
Structural Effects: The rate of hydrolysis is influenced by both steric and electronic effects. Increased alkyl substitution on the silicon atom can accelerate acid-catalyzed hydrolysis.[2] For methylethoxysilanes, the acid-catalyzed hydrolysis rate increases with the degree of methyl substitution.[2]
-
Leaving Group: The nature of the alkoxy group also plays a role. Methoxysilanes, for instance, hydrolyze significantly faster—6 to 10 times the rate—than the corresponding ethoxysilanes due to the smaller steric bulk of the methoxy (B1213986) group.[3]
Quantitative Data Summary
The following table summarizes the hydrolysis rate constants for several alkoxysilanes under acidic conditions. This data provides a baseline for understanding the relative reactivity of different silanes.
| Silane (B1218182) | Structure | Functional Groups | Hydrolysis Rate Constant (k) | Conditions |
| Dimethyldiethoxysilane (DMDEOS) | (CH₃)₂Si(OC₂H₅)₂ | Di-alkoxy | 0 - 0.6 M⁻¹ min⁻¹ | pH 2-5 |
| Methyltriethoxysilane (MTES) | CH₃Si(OC₂H₅)₃ | Tri-alkoxy | 0 - 0.23 M⁻¹ min⁻¹ | pH 2-4 |
| Tetraethoxysilane (TEOS) | Si(OC₂H₅)₄ | Tetra-alkoxy | 0 - 0.18 M⁻¹ min⁻¹ | pH 2-4 |
Note: The provided rate constants are indicative and can vary significantly with changes in experimental conditions such as temperature, solvent, and catalyst concentration.
Experimental Protocols
The study of silane reaction kinetics predominantly employs spectroscopic and chromatographic techniques to monitor the concentration of reactants and products over time.
Experimental Protocol for Monitoring Silane Hydrolysis by 29Si NMR Spectroscopy
Objective: To quantitatively determine the rate of hydrolysis of an alkoxysilane by monitoring the changes in the silicon environment.
Instrumentation: High-resolution Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 or 400 MHz).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the alkoxysilane in a suitable deuterated solvent (e.g., ethanol-d6).
-
In a separate vial, prepare the hydrolysis medium consisting of deuterated water (D₂O) and a catalyst (e.g., HCl or NH₄OH) to achieve the desired pH.
-
To initiate the reaction, mix a known volume of the silane stock solution with the hydrolysis medium directly in an NMR tube at a controlled temperature.
-
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer.
-
Acquire 29Si NMR spectra at regular time intervals. The 29Si nucleus is sensitive to the substitution of alkoxy groups with hydroxyl groups, resulting in distinct chemical shifts for the parent silane and its hydrolyzed products.
-
To ensure quantitative results, use a sufficient relaxation delay between scans to allow for complete relaxation of the 29Si nuclei. The addition of a relaxation agent like chromium(III) acetylacetonate (B107027) can shorten this delay, but its potential to influence reaction rates should be considered.[4]
-
-
Data Analysis:
-
Integrate the signals corresponding to the unreacted silane and the various hydrolyzed species in each spectrum.
-
Plot the concentration of the unreacted silane as a function of time.
-
Determine the reaction order and calculate the hydrolysis rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., pseudo-first-order if water is in large excess).
-
Experimental Protocol for Monitoring Silane Condensation by Gas Chromatography (GC)
Objective: To determine the rate of condensation by quantifying the consumption of silane monomers and the formation of oligomeric species.[5]
Instrumentation: Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reactor, combine the alkoxysilane, water, a solvent (e.g., ethanol), and a catalyst.
-
Stir the reaction mixture continuously to ensure homogeneity.
-
-
Sampling:
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot to prevent further hydrolysis or condensation. This can be achieved by rapid cooling or by the addition of a quenching agent that neutralizes the catalyst.
-
-
Sample Analysis:
-
Dilute the quenched aliquot with a suitable solvent (e.g., heptane).[6]
-
Inject a known volume of the diluted sample into the GC.
-
The GC separates the components of the mixture based on their boiling points and interaction with the column's stationary phase. The unreacted silane monomer and the resulting oligomers will have distinct retention times.
-
-
Data Analysis:
-
Use the peak areas from the chromatograms to determine the concentration of the silane monomer at each time point, using a pre-established calibration curve.
-
Plot the concentration of the monomer versus time.
-
From this data, determine the rate of condensation by fitting it to an appropriate kinetic model.
-
Reaction Pathway Diagrams
The hydrolysis and condensation of alkoxysilanes proceed through a two-step mechanism. The specific pathway is dependent on the pH of the reaction medium.
Caption: Reaction pathways for acid- and base-catalyzed hydrolysis of an alkoxysilane.
Caption: A generalized experimental workflow for the kinetic analysis of silane reactions.
References
Confirming Surface Functionalization with Diethoxymethylsilane: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount for applications ranging from biocompatible implants and targeted drug delivery systems to advanced biosensors. Diethoxymethylsilane (DEMS) is a versatile reagent for creating methyl-terminated, hydrophobic surfaces. However, confirming the successful and uniform functionalization of a substrate with DEMS is a critical step that requires robust analytical techniques. This guide provides an objective comparison of key spectroscopic methods to validate surface modification with DEMS, offering a comparative analysis against other common alkylsilane alternatives.
This guide delves into the principles, experimental protocols, and data interpretation of X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Additionally, it explores the utility of Contact Angle Goniometry as a complementary, indirect method for assessing surface functionalization. By presenting quantitative data, detailed methodologies, and visual workflows, this guide aims to equip researchers with the knowledge to select the most appropriate techniques for their specific needs.
Performance Comparison: this compound vs. Alternatives
The choice of silane (B1218182) for surface modification is dictated by the desired surface properties. While DEMS imparts a simple methyl termination, other silanes can introduce a variety of functionalities. This section compares DEMS with two widely used alternatives: (3-Aminopropyl)triethoxysilane (APTES) for introducing amine functionalities and creating hydrophilic, reactive surfaces, and Octadecyltrichlorosilane (OTS) for generating dense, highly hydrophobic monolayers.
Table 1: Comparison of Surface Properties Modified by Different Silanes
| Silane | Chemical Structure | Primary Functional Group | Typical Water Contact Angle (°) | Key Characteristics & Applications |
| This compound (DEMS) | CH₃SiH(OCH₂CH₃)₂ | Methyl (-CH₃) | 90-100 | Provides a hydrophobic, non-reactive surface. Used for passivation and creating controlled hydrophobic surfaces. |
| (3-Aminopropyl)triethoxysilane (APTES) | H₂N(CH₂)₃Si(OCH₂CH₃)₃ | Amine (-NH₂) | 40-70[1] | Creates a hydrophilic surface with reactive amine groups for covalent attachment of biomolecules, nanoparticles, or other functional moieties.[1] |
| Octadecyltrichlorosilane (OTS) | CH₃(CH₂)₁₇SiCl₃ | Octadecyl (-C₁₈H₃₇) | >110[1] | Forms highly ordered, dense self-assembled monolayers (SAMs) resulting in a very hydrophobic and stable surface.[1] |
Spectroscopic and Analytical Confirmation Techniques
Successful surface functionalization is a multi-faceted challenge that requires a combination of analytical techniques to fully characterize the modified surface. The following sections detail the principles and expected outcomes for the most relevant methods.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top 1-10 nm of a material's surface.[2] It is a powerful tool for confirming the presence of the silane layer and assessing its chemical integrity.
Key Observables for DEMS Functionalization:
-
Presence of Silicon (Si 2p): A peak corresponding to the Si 2p core level will be observed, confirming the presence of the silane. The binding energy of this peak can provide information about the Si-O-Si and Si-C bonds.
-
Presence of Carbon (C 1s): An increase in the carbon signal, specifically a component corresponding to Si-C bonds, is expected.
-
Decrease in Substrate Signal: The intensity of the signals from the underlying substrate (e.g., Si 2p from a silicon wafer, or other elements from a different substrate) will be attenuated due to the overlying silane layer.
Table 2: Representative XPS Data for Silane-Modified Surfaces
| Silane | Substrate | C 1s (at%) | Si 2p (at%) | O 1s (at%) | N 1s (at%) | Reference |
| DEMS | SiO₂/Si | Varies | Varies | Varies | - | Theoretical |
| APTES | SiO₂/Si | ~52.2 | - | - | ~11.2 | [3] |
| OTS | SiO₂/Si | Varies | Varies | Varies | - | [3] |
Note: Atomic percentages (at%) are highly dependent on the quality and thickness of the silane layer.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy, particularly in the Attenuated Total Reflectance (ATR) mode (ATR-FTIR), is a valuable technique for identifying the functional groups present on a surface. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies characteristic of the chemical bonds present.
Key Observables for DEMS Functionalization:
-
Appearance of Si-O-Si stretching vibrations: A broad and strong peak typically in the range of 1000-1100 cm⁻¹ indicates the formation of the siloxane network on the surface.
-
Presence of C-H stretching vibrations: Peaks in the 2800-3000 cm⁻¹ region corresponding to the methyl group of DEMS.
-
Disappearance or reduction of surface hydroxyl (-OH) groups: A decrease in the broad absorption band around 3200-3600 cm⁻¹, which is characteristic of surface Si-OH groups, indicates their consumption during the silanization reaction.
Table 3: Characteristic FTIR Peaks for Silane Functionalization
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Si-O-Si | Asymmetric stretch | 1000 - 1100 |
| Si-O-C | Stretch | 1080 - 1120 |
| C-H (in -CH₃) | Symmetric & Asymmetric stretch | 2850 - 2960 |
| Si-OH | Stretch (surface hydroxyls) | 3200 - 3600 (broad) |
| N-H (in -NH₂) | Stretch | 3300 - 3500 |
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a system. It is complementary to FTIR spectroscopy and can be particularly useful for analyzing silicon-based substrates.
Key Observables for DEMS Functionalization:
-
Appearance of Si-C stretching modes: A peak around 600-800 cm⁻¹ can indicate the formation of the silicon-carbon bond.
-
Changes in the silicon substrate peak: The characteristic Raman peak of crystalline silicon (at ~520 cm⁻¹) may show subtle shifts or broadening upon surface modification.[4]
-
Presence of C-H vibrational modes: Peaks corresponding to the methyl group of DEMS can be observed.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR (ssNMR) is a powerful technique for probing the local chemical environment of specific nuclei (e.g., ²⁹Si, ¹³C, ¹H) in solid materials.[5][6] It can provide detailed information about the bonding structure of the silane on the surface.
Key Observables for DEMS Functionalization:
-
²⁹Si NMR: Different silicon environments can be distinguished, providing information on the degree of condensation of the silane. For instance, signals can be resolved for silicon atoms bonded to one, two, or three surface oxygen atoms.
-
¹³C NMR: The presence of the methyl carbon in DEMS can be confirmed.
-
¹H NMR: Can be used to probe the protons in the methyl and ethoxy groups.
Contact Angle Goniometry
Contact angle goniometry is an indirect but highly sensitive method for assessing changes in surface wettability.[7] By measuring the contact angle of a liquid (typically water) on the surface, one can infer the success of a hydrophobic or hydrophilic functionalization.
Key Observables for DEMS Functionalization:
-
Increase in Water Contact Angle: A significant increase in the water contact angle compared to the clean, hydrophilic substrate is a strong indicator of successful hydrophobic functionalization with DEMS.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data. The following sections provide step-by-step procedures for surface functionalization and characterization.
Protocol 1: Surface Functionalization with this compound (Vapor Phase Deposition)
-
Substrate Cleaning: Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. For silicon wafers, a common method is treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes at 90-120°C. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood. Rinse extensively with deionized water and dry with a stream of nitrogen.
-
Vapor Phase Deposition: Place the cleaned and dried substrates in a vacuum desiccator. In a small, open container within the desiccator, place a few drops of this compound.
-
Evacuation: Evacuate the desiccator to a pressure of <1 Torr.
-
Reaction: Allow the deposition to proceed for 2-4 hours at room temperature.
-
Post-Deposition Cleaning: Remove the substrates from the desiccator and rinse them with a non-polar solvent like toluene (B28343) or hexane (B92381) to remove any physisorbed silane.
-
Curing: Cure the functionalized substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.[8]
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Sample Preparation: Mount the functionalized substrate on a sample holder using double-sided copper or carbon tape. Ensure the surface to be analyzed is facing outwards.
-
Introduction to Vacuum: Introduce the sample into the XPS instrument's ultra-high vacuum (UHV) chamber.
-
Survey Scan: Acquire a survey spectrum (typically 0-1100 eV binding energy) to identify all the elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., Si 2p, C 1s, O 1s).
-
Data Analysis: Process the data using appropriate software to determine the atomic concentrations of the elements and to perform peak fitting on the high-resolution spectra to identify different chemical states.
Protocol 3: Attenuated Total Reflectance-Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, dry crystal.
-
Sample Placement: Place the functionalized substrate in direct contact with the ATR crystal. Apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the infrared spectrum of the sample over the desired wavenumber range (e.g., 4000-600 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption peaks corresponding to the silane functional groups and compare the spectrum to that of the unfunctionalized substrate.
Protocol 4: Raman Spectroscopy
-
Sample Placement: Place the functionalized substrate on the microscope stage of the Raman spectrometer.
-
Focusing: Focus the laser onto the surface of the sample.
-
Spectrum Acquisition: Acquire the Raman spectrum using an appropriate laser wavelength, power, and acquisition time to obtain a good signal-to-noise ratio without damaging the sample.
-
Data Analysis: Identify the Raman shifts corresponding to the silane and the substrate.
Protocol 5: Solid-State NMR (ssNMR) Spectroscopy
-
Sample Preparation: For powdered substrates, pack the functionalized material into an NMR rotor. For flat surfaces, specialized surface NMR probes may be required.
-
Instrument Setup: Insert the rotor into the NMR probe and place it in the magnet. Tune the probe to the desired nuclei (e.g., ²⁹Si, ¹³C).
-
Spectrum Acquisition: Acquire the ssNMR spectrum using appropriate pulse sequences (e.g., cross-polarization magic-angle spinning, CP-MAS) and spinning speeds.
-
Data Analysis: Process the spectrum to identify the chemical shifts of the different species present.
Protocol 6: Sessile Drop Contact Angle Measurement
-
Sample Placement: Place the functionalized substrate on a level stage.[7]
-
Droplet Deposition: Use a microsyringe to gently deposit a small droplet (typically 2-5 µL) of high-purity water onto the surface.[9]
-
Image Capture: Capture a high-resolution image of the droplet profile using a camera positioned horizontally to the substrate.[7]
-
Angle Measurement: Use software to analyze the image and measure the angle formed at the three-phase (solid-liquid-vapor) contact point.[7]
-
Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure reproducibility and obtain an average contact angle.[9]
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for surface functionalization and subsequent analysis.
Caption: Experimental workflow for surface functionalization with this compound and subsequent analysis.
Caption: Logical relationship of spectroscopic methods for confirming surface functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. arxiv.org [arxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solid State NMR for Mechanistic Exploration of CO2 Adsorption on Amine-Based Silica Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. users.aalto.fi [users.aalto.fi]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Benchmarking Diethoxymethylsilane against other silane coupling agents.
For researchers, scientists, and drug development professionals, the selection of an appropriate silane (B1218182) coupling agent is a critical step in surface modification, impacting everything from adhesion and stability to biocompatibility. This guide provides a comparative analysis of Diethoxymethylsilane (DEMS) against other commonly used silane coupling agents, supported by available data and detailed experimental protocols to inform your selection process.
Silane coupling agents are organosilicon compounds that serve as molecular bridges between inorganic and organic materials, enhancing interfacial adhesion and promoting surface functionalization.[1] this compound (DEMS), a dialkoxy silane, presents a unique profile in terms of reactivity and handling. This guide will benchmark its performance against well-established trialkoxy silanes such as (3-Aminopropyl)triethoxysilane (APTES) and (3-Glycidyloxypropyl)trimethoxysilane (GPTMS).
Performance Benchmark: A Quantitative Comparison
The efficacy of a silane coupling agent is determined by several key performance indicators, including its ability to enhance adhesion, modify surface energy, and maintain stability in aqueous environments. While direct, head-to-head comparative studies including DEMS are limited in publicly available literature, this section compiles relevant data to provide a comparative perspective.
Adhesion Strength
The primary function of a silane coupling agent is to improve the bond strength between a substrate and a subsequent layer, such as a polymer coating or an adhesive. Shear bond strength is a common metric used to quantify this property.
| Silane Coupling Agent | Substrate | Adhesive/Resin | Shear Bond Strength (MPa) | Reference |
| This compound (DEMS) | Data Not Available | Data Not Available | Data Not Available | |
| (3-Aminopropyl)triethoxysilane (APTES) | Silica-coated Titanium | Resin Composite Cement | 14.8 ± 3.8 (Thermocycled) | [1] |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Silica-coated Titanium | Resin Composite Cement | 14.2 ± 5.8 (Thermocycled) | [1] |
| N-[3-(trimethoxysilyl)propyl]ethylenediamine | Silica-coated Titanium | Resin Composite Cement | 7.5 ± 1.9 (Thermocycled) | [1] |
Note: The table highlights the need for direct experimental evaluation of DEMS for adhesion strength under controlled conditions.
Surface Energy Modification
Silanization can significantly alter the surface energy of a substrate, which is often quantified by measuring the water contact angle. A lower contact angle indicates a more hydrophilic surface, while a higher contact angle suggests a more hydrophobic surface.
| Silane Coupling Agent | Substrate | Water Contact Angle (°) | Reference |
| This compound (DEMS) | Data Not Available | Data Not Available | |
| Untreated Glass | Glass | ~25 | [2] |
| 3-Cyanopropyltriethoxysilane | Glass | 55.2 ± 1.7 | [3] |
| 3-Mercaptopropyltrimethoxysilane | Glass | 74.9 ± 2.7 | [3] |
| Trimethylchlorosilane (TMCS) | Glass | ~105 | [4] |
Note: The change in contact angle upon treatment with DEMS would provide valuable insight into its ability to modify surface polarity.
Hydrolytic Stability
For applications in biological environments or under humid conditions, the stability of the silane layer in an aqueous medium is crucial. Hydrolytic stability is often assessed by monitoring the change in a key property, such as contact angle, over time when immersed in water. The degradation of silane coatings primarily occurs through the hydrolysis of siloxane bonds.[5]
| Silane Type | Hydrolytic Stability | Reference |
| This compound (DEMS) | Data Not Available | |
| Monomeric Silanes (e.g., n-decyltriethoxysilane) | Prone to degradation, especially under harsh pH conditions. | [5] |
| Dipodal Silanes (e.g., N,N-Bis(3-trimethoxysilylpropyl)urea) | Enhanced stability due to the formation of more bonds with the substrate. | [5] |
Note: As a dialkoxy silane, DEMS may exhibit different hydrolytic stability compared to trialkoxy silanes, warranting specific investigation.
Biocompatibility in the Context of Drug Development
It is crucial to note that the biocompatibility of a silanized surface depends not only on the silane itself but also on the completeness of the reaction and the removal of any unreacted material.
Mechanism of Action
The effectiveness of silane coupling agents lies in their dual chemical nature. The molecule possesses hydrolyzable alkoxy groups that react with inorganic substrates and an organofunctional group that is compatible with organic polymers.
DEMS, being a dialkoxy silane (R-Si(OR')₂-CH₃), will have two hydrolyzable ethoxy groups, which may influence the kinetics of hydrolysis and the structure of the resulting siloxane network on the substrate.
Experimental Protocols
To facilitate the direct comparison of this compound with other silane coupling agents, the following detailed experimental protocols are provided.
Shear Bond Strength Testing
This protocol outlines a general procedure for evaluating the adhesion strength of a silane coupling agent.
Methodology:
-
Substrate Preparation: Clean and prepare the substrate surface (e.g., titanium, glass, or ceramic) according to a standardized procedure. For titanium, this may involve sandblasting with alumina (B75360) particles to create a fresh, reactive surface.[10]
-
Silanization: Prepare a solution of the silane coupling agent (e.g., 1% v/v in a suitable solvent like ethanol (B145695) or toluene).[3] Apply the silane solution to the prepared substrate surface by dipping, brushing, or spraying, followed by a defined reaction time and curing step (e.g., oven drying).[3]
-
Bonding: Apply a resin composite or adhesive to the silanized surface, typically using a mold with a defined bonding area.
-
Curing: Cure the resin composite according to the manufacturer's instructions (e.g., using a dental curing light).
-
Storage and Aging (Optional): Store the bonded specimens in water at 37°C for a specified period (e.g., 24 hours). For accelerated aging, subject the specimens to thermocycling (e.g., 5,000 cycles between 5°C and 55°C).[10]
-
Testing: Mount the specimens in a universal testing machine and apply a shear load to the bonding interface at a constant crosshead speed (e.g., 1 mm/min) until failure.
-
Calculation: The shear bond strength (in Megapascals, MPa) is calculated by dividing the peak load at failure (in Newtons) by the bonding area (in mm²).
Water Contact Angle Measurement
This protocol describes the measurement of the static water contact angle to assess the wettability of a silanized surface.
Methodology:
-
Substrate Preparation and Silanization: Prepare and silanize the substrate as described in the shear bond strength testing protocol.
-
Droplet Deposition: Place a small droplet (e.g., 2-5 µL) of deionized water onto the silanized surface using a precision syringe.
-
Image Capture: Immediately capture a high-resolution image of the droplet profile using a goniometer or a camera with a macroscopic lens.
-
Angle Measurement: Use image analysis software to measure the angle between the baseline of the droplet and the tangent at the liquid-solid-vapor interface.[11] Multiple measurements at different locations on the surface should be taken and averaged.
In Vitro Cytotoxicity (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of a silanized surface using the MTT assay, which measures the metabolic activity of cells.[9]
Methodology:
-
Material Preparation: Sterilize the substrate material (e.g., small discs that fit into a 96-well cell culture plate) and perform the silanization procedure under aseptic conditions. Place the sterilized, silanized discs into the wells of a 96-well plate.
-
Cell Culture: Seed a suitable cell line (e.g., human fibroblasts) into each well containing the test materials and control materials (untreated substrate) at a predetermined density.[8]
-
Incubation: Incubate the cell culture plate under standard conditions (e.g., 37°C, 5% CO₂) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.[1] Living cells will metabolize the yellow MTT into a purple formazan product.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance values of cells cultured on the silanized surfaces to those on the control surfaces to determine the relative cytotoxicity.
Conclusion and Recommendations
The selection of a silane coupling agent requires careful consideration of the specific application, substrate, and desired surface properties. While this compound offers the potential advantages of a dialkoxy silane, including potentially different reaction kinetics and film-forming properties, a clear lack of direct comparative performance data makes a definitive recommendation challenging.
For researchers and drug development professionals considering DEMS, it is imperative to conduct in-house benchmarking studies using the protocols outlined in this guide. Direct comparison of adhesion strength, surface wettability, hydrolytic stability, and cytotoxicity against established silanes like APTES and GPTMS will provide the necessary data to make an informed decision for your specific research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. A simple and reproducible protocol of glass surface silanization for TIRF microscopy imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dental News - Silane coupling agents and surface conditioning in dentistry [dental-tribune.com]
- 6. prevestdirect.com [prevestdirect.com]
- 7. Enhanced Tensile Properties, Biostability, and Biocompatibility of Siloxane–Cross-Linked Polyurethane Containing Ordered Hard Segments for Durable Implant Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity tests on cultured human skin fibroblasts to predict skin irritation potential of surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization-A Guide for Contact Angle Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diethoxymethylsilane: A Guide for Laboratory Professionals
Diethoxymethylsilane is a highly flammable and moisture-sensitive compound that requires meticulous handling and disposal procedures to ensure laboratory safety. This guide provides essential, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
Key Safety and Handling Information
This compound is classified as a highly flammable liquid and vapor that can cause skin and eye irritation.[1][2] It is also sensitive to moisture and will react with water or humid air.[3][4] This reactivity can lead to the formation of ethanol, a flammable byproduct, and silanols.[5] Therefore, it is imperative to handle this chemical in a well-ventilated area, away from ignition sources, and to use appropriate personal protective equipment (PPE).[3][1][6]
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 2031-62-1[3][2] |
| Boiling Point | 94-95 °C[4][7] |
| Density | 0.838 g/mL at 20 °C[7] |
| Flash Point | Not explicitly stated in all sources, but categorized as highly flammable. |
| Hazard Statements | H225: Highly flammable liquid and vapour.[1][6] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed waste disposal company.[1][2] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste. The label should include the chemical name, concentration, and appropriate hazard symbols (e.g., flammable liquid).
-
Do not mix this compound waste with any other waste streams, particularly aqueous waste, to prevent uncontrolled reactions.[1]
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing the appropriate PPE, including:
3. Waste Collection:
-
Collect all unused this compound and contaminated materials (e.g., pipette tips, absorbent pads) in the designated waste container.
-
If transferring the chemical to a waste container, use spark-proof tools and ensure proper grounding of all equipment to prevent static discharge.[3][6]
-
Keep the waste container tightly closed when not in use to prevent the escape of flammable vapors and to minimize contact with moisture.[1][4]
4. Temporary Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for flammable waste.[1][6]
-
The storage area should be away from heat, sparks, open flames, and strong oxidizing agents.[3][4]
-
Store under an inert atmosphere if possible.[3]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Provide the waste disposal company with an accurate description of the waste, including its composition and volume.
-
Follow all institutional and regulatory procedures for waste manifest and handover.
In Case of a Spill:
-
Evacuate personnel from the immediate area and remove all sources of ignition.[1][6]
-
Ensure adequate ventilation.[1]
-
Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[6]
-
Do not allow the spill to enter drains or waterways.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diethoxymethylsilane
For laboratory professionals engaged in cutting-edge research and development, the safe handling of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Diethoxymethylsilane, ensuring that your vital work can proceed without compromising safety. Below, you will find detailed operational and disposal plans, personal protective equipment (PPE) recommendations, and emergency procedures.
Essential Safety Information at a Glance
This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1] It is also moisture-sensitive.[2] Adherence to strict safety protocols is crucial to mitigate risks.
| Property | Value |
| Chemical Formula | C5H14O2Si |
| Physical State | Liquid |
| Appearance | Colorless |
| Odor | Mild |
| Flash Point | -20 °C / -4 °F |
| Flammability Limits | LEL: 1.1 vol % |
| Specific Gravity | 0.684 g/cm³ |
| Solubility | Immiscible in water |
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound.
| PPE Category | Recommendation |
| Hand Protection | Wear neoprene or nitrile rubber gloves.[3] Always inspect gloves for signs of degradation or puncture before use.[3] |
| Eye & Face Protection | Chemical safety goggles are mandatory.[3] In cases of a higher risk of splashing, a face shield must be worn in addition to goggles.[3] Do not wear contact lenses when handling this chemical.[3] |
| Skin & Body Protection | Wear a flame-resistant lab coat over clothing made of natural fibers like cotton.[3] Ensure all skin is covered and wear closed-toe shoes.[3] |
| Respiratory Protection | All work should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3] If inhalation risk is present, a NIOSH-certified organic vapor respirator is required.[3] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect containers for any damage.
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5]
-
Keep containers tightly closed and handle and store under an inert gas.[1] The substance is moisture-sensitive.[2]
2. Handling:
-
All handling operations should be conducted inside a certified chemical fume hood.[3]
-
Use only non-sparking tools and explosion-proof equipment.[4][5][6]
-
Ground and bond containers and receiving equipment to prevent static discharges.[4][6][7]
-
Avoid contact with skin and eyes, and do not breathe vapors or mists.[3][6][8]
-
Do not eat, drink, or smoke in the handling area.[6]
3. Emergency Procedures:
-
Spills:
-
Fire:
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water.[4][6][7] If irritation occurs, seek medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air.[1][6] If not breathing, give artificial respiration.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and consult a physician.[1][7]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of all waste, including empty containers, in accordance with local, state, and federal regulations.[3]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Empty containers may retain explosive vapors and should be handled with care.[6]
Workflow for Safe Handling of this compound
Caption: This diagram outlines the essential steps for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Page loading... [wap.guidechem.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
